3-bromo-N,N-dimethylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEIMYMVLYZNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391576 | |
| Record name | 3-bromo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24167-51-9 | |
| Record name | 3-bromo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-bromo-N,N-dimethylbenzamide (CAS No. 24167-51-9): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-bromo-N,N-dimethylbenzamide
This compound, identified by the CAS number 24167-51-9, is a halogenated aromatic amide that has emerged as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromine atom at the meta-position of the benzamide scaffold, offers a versatile handle for a variety of chemical transformations. This strategic placement allows for the facile introduction of diverse functionalities through cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 24167-51-9 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [1][2] |
| Molecular Weight | 228.09 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 322.3 °C at 760 mmHg | [1] |
| Density | 1.417 g/cm³ | [1] |
| SMILES | CN(C)C(=O)C1=CC=C(Br)C=C1 | [2] |
| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves a two-step process starting from 3-bromobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with dimethylamine.
Part 1: Synthesis of 3-bromobenzoyl chloride
This initial activation of the carboxylic acid is crucial for the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.[3]
Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add 3-bromobenzoic acid (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. Anhydrous toluene can be used as a solvent, or the reaction can be performed neat.
-
Reaction: Gently heat the mixture to reflux (approximately 79 °C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure.
-
Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation to yield the pure product.[3]
Part 2: Synthesis of this compound
The second step involves the nucleophilic acyl substitution of 3-bromobenzoyl chloride with dimethylamine.
Experimental Protocol:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 3-bromobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of dimethylamine (2.2 equivalents, either as a solution in a solvent like THF or as a gas bubbled through the solution) while stirring vigorously. The excess dimethylamine also serves to neutralize the hydrochloric acid byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of high-value pharmaceutical compounds. The presence of the bromine atom allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This enables the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures from readily available starting materials.
Role as a Precursor to Kinase Inhibitors
The benzamide moiety is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. A series of 3-substituted benzamide derivatives have been designed and synthesized as potent inhibitors of the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).[5] The 3-bromo substituent on the benzamide core serves as a key attachment point for introducing various chemical groups to probe the ATP-binding site of the kinase and enhance inhibitory activity and selectivity.
Caption: Role of this compound in kinase inhibitor synthesis.
Application in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[6][7] The development of PARP inhibitors often involves the exploration of various chemical scaffolds that can effectively mimic the nicotinamide portion of the NAD+ substrate and bind to the active site of the PARP enzyme. The 3-bromobenzamide core, and by extension this compound, serves as a valuable starting point for the synthesis of novel PARP inhibitors. The bromine atom can be functionalized to introduce moieties that enhance binding affinity and selectivity for the PARP enzyme.
The mechanism of action of PARP inhibitors relies on the concept of synthetic lethality. In cancer cells with defective homologous recombination (HR) repair (e.g., due to BRCA mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of DNA single-strand breaks. These unresolved single-strand breaks are converted to toxic double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death.[8][9]
Caption: this compound as a precursor for PARP inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information.[10][11]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its readily available nature, coupled with the reactivity of the bromine substituent in cross-coupling reactions, makes it an invaluable tool for medicinal chemists. The ability to readily diversify the benzamide core has led to its use in the development of potent kinase and PARP inhibitors, highlighting its significance in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers in their efforts to leverage this key intermediate for the advancement of chemical and biomedical sciences.
References
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PrepChem.com. Synthesis of 3-bromo-N,N-dimethylbenzylamine. [Link]
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Uniphos Chemicals. Safety Data Sheet. [Link]
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PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
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National Center for Biotechnology Information. The development of PARP inhibitors in ovarian cancer: from bench to bedside. [Link]
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Brainly.com. Draw the major organic product obtained by the reaction of benzoyl chloride with dimethylamine, (CH_3)_2. [Link]
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Frontiers. New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer. [Link]
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Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. [Link]
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National Center for Biotechnology Information. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. [Link]
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National Center for Biotechnology Information. A decade of clinical development of PARP inhibitors in perspective. [Link]
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Study.com. Predict the organic product formed when BzCI reacts with dimethylamine. BzCI = benzoyl chloride. [Link]
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PubMed Central. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
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ResearchGate. Evolution of the Development of PARP Inhibitors. [Link]
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PubChem. Benzoyl chloride, 3-bromo-. [Link]
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An In-depth Technical Guide to the Physical Properties of 3-bromo-N,N-dimethylbenzamide
Introduction
3-bromo-N,N-dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its chemical structure, featuring a benzene ring substituted with a bromine atom and a dimethylamido group, imparts a unique combination of lipophilicity, polarity, and reactivity. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective use in drug design, process development, and chemical research. The precise characterization of properties such as melting point, solubility, and spectroscopic signatures ensures identity, purity, and predictable behavior in experimental settings.
This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also an in-depth look at the standard methodologies employed for their determination. The causality behind experimental choices and the principles of each analytical technique are explained to provide a holistic understanding grounded in scientific integrity.
Core Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. These properties are fundamental to its identity and handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 24167-51-9 | [Alfa Chemistry][2] |
| Molecular Formula | C₉H₁₀BrNO | [Sigma-Aldrich][3] |
| Molecular Weight | 228.09 g/mol | [Sigma-Aldrich][3], [PubChem][1] |
| Physical Form | Solid | [Sigma-Aldrich][3] |
| Boiling Point | 322.3°C at 760 mmHg | [Alfa Chemistry][2] |
| Density | 1.417 g/cm³ | [Alfa Chemistry][2] |
| Flash Point | 148.7°C | [Alfa Chemistry][2] |
| XLogP3 | 2.8 | [PubChem][1] |
| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N | [Sigma-Aldrich][3] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a cornerstone of its application, dictating the choice of solvents for reactions, purification, and formulation. While quantitative solubility data for this compound is not extensively published, an understanding of its structural motifs allows for a predictive assessment, which must be confirmed by experimental validation.
Structural Rationale for Solubility
This compound's structure contains both polar and non-polar features. The tertiary amide group (-CON(CH₃)₂) provides a polar site capable of acting as a hydrogen bond acceptor. However, the presence of the benzene ring and the bromine atom contributes significantly to the molecule's lipophilicity (fat-solubility). This dual nature suggests that the compound will exhibit limited solubility in highly polar solvents like water but will be readily soluble in a range of common organic solvents. This is consistent with the known properties of its parent compound, N,N-dimethylbenzamide, which is highly soluble in organic solvents like ethanol, acetone, and chloroform, but only slightly soluble in water.[4]
Experimental Protocol for Solubility Determination
A systematic approach to determining solubility is essential for reproducibility. The following protocol outlines a standard qualitative and semi-quantitative method.
Objective: To determine the solubility of this compound in a panel of representative solvents.
Materials:
-
This compound
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Solvent Panel:
-
Deionized Water (Polar, Protic)
-
Ethanol (Polar, Protic)
-
Acetone (Polar, Aprotic)
-
Dichloromethane (DCM) (Non-polar)
-
Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)
-
5% aq. HCl (for basic impurities/groups)
-
5% aq. NaOH (for acidic impurities/groups)
-
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 10 mg of this compound into a small, dry test tube.
-
Solvent Addition: Add 1.0 mL of the first test solvent (e.g., deionized water) to the test tube.
-
Mixing: Cap the test tube and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved. If not, observe if it is partially soluble or insoluble.
-
Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture in a water bath to observe any temperature-dependent solubility changes. Note any dissolution upon heating and any precipitation upon cooling.
-
Repeat: Repeat steps 1-5 for each solvent in the panel.
-
Classification: Classify the solubility in each solvent as:
-
Freely Soluble: Dissolves completely and quickly.
-
Soluble: Dissolves completely.
-
Sparingly Soluble: Only a small portion dissolves.
-
Insoluble: No visible dissolution.
-
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The use of a diverse solvent panel (polar, non-polar, protic, aprotic) provides a logical and predictable pattern of results based on the "like dissolves like" principle. An anomalous result (e.g., high solubility in water but insolubility in ethanol) would immediately signal a potential issue with the sample's purity or identity, prompting further investigation.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of a molecule, confirming its structure and purity. The primary techniques used for a small organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy (Proton NMR):
-
Expected Signals: The structure of this compound suggests a distinct pattern.
-
Aromatic Region (approx. 7.2-7.8 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern. The bromine atom's electron-withdrawing and steric effects will influence their precise chemical shifts.
-
N-Methyl Region (approx. 2.8-3.2 ppm): The six protons of the two methyl groups attached to the nitrogen will likely appear as two distinct singlets. This is due to hindered rotation around the carbonyl-nitrogen (C-N) amide bond, making the two methyl groups chemically non-equivalent. At higher temperatures, these two signals may broaden and coalesce into a single singlet as the rate of rotation increases.
-
¹³C NMR Spectroscopy (Carbon NMR):
-
Expected Signals:
-
Carbonyl Carbon (approx. 168-172 ppm): A single signal for the amide carbonyl carbon.
-
Aromatic Carbons (approx. 120-140 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon directly attached to the bromine atom (C-Br) will be significantly shifted.
-
N-Methyl Carbons (approx. 35-40 ppm): Two distinct signals for the two non-equivalent methyl carbons, consistent with the hindered rotation observed in ¹H NMR. For comparison, the related compound 3-chloro-N,N-dimethylbenzamide shows N-methyl signals at 39.5 and 35.4 ppm.[5]
-
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Materials & Equipment:
-
This compound (approx. 10-20 mg for ¹H, 50-100 mg for ¹³C)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Pasteur pipette with glass wool plug
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the sample into a small vial. Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.[2][6]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This critical step removes any particulate matter that would degrade spectral quality.[7]
-
Instrument Setup: Insert the NMR tube into a spinner and adjust its depth using the instrument-specific gauge. Place the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual "shimming" process to ensure sharp spectral lines.
-
Acquisition: Acquire the ¹H spectrum using standard parameters. Following this, acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, this will require a longer acquisition time.
-
Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced by setting the TMS signal to 0.00 ppm.[2]
Causality and Expertise: The choice of a deuterated solvent is paramount; it prevents the large signal from a protonated solvent from overwhelming the analyte signals and provides the necessary lock signal for the spectrometer.[6][7] Filtering the sample is a non-negotiable step born from experience; insoluble microparticles drastically degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Absorptions:
-
C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ . This is a characteristic peak for a tertiary amide.
-
C-N Stretch: A moderate absorption in the 1250-1350 cm⁻¹ region.
-
Aromatic C=C Stretches: Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (out-of-plane): Bands in the 690-900 cm⁻¹ region, the pattern of which can sometimes give clues about the substitution pattern on the benzene ring.
-
C-Br Stretch: A weak to medium absorption in the 500-600 cm⁻¹ region.
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR
Objective: To obtain an IR spectrum to confirm the presence of key functional groups.
Materials & Equipment:
-
This compound (solid powder)
-
FT-IR Spectrometer with an ATR accessory (e.g., a diamond crystal)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal is clean. Run a background scan with nothing on the crystal. The instrument software will store this spectrum and subtract it from the sample spectrum, removing interference from atmospheric CO₂ and water vapor.[1]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[1]
-
Apply Pressure: Lower the pressure arm onto the sample and apply consistent pressure by turning the knob until it clicks. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for a high-quality spectrum.[1]
-
Sample Scan: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is displayed. Identify the characteristic absorption bands and compare them to expected values.
-
Cleaning: After analysis, raise the pressure arm, remove the bulk of the sample, and clean the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent like isopropanol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Results:
-
Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. Since bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will show a characteristic "doublet" for the molecular ion and any bromine-containing fragments.
-
[M]⁺ peak at m/z = 227 (corresponding to C₉H₁₀⁷⁹BrNO)
-
[M+2]⁺ peak at m/z = 229 (corresponding to C₉H₁₀⁸¹BrNO)
-
These two peaks should have nearly equal intensity (a ~1:1 ratio).
-
-
Key Fragments: Common fragmentation would involve the loss of the dimethylamino group or cleavage adjacent to the carbonyl group.
Experimental Protocol for GC-MS Analysis
Objective: To confirm the molecular weight and isotopic pattern of this compound.
Materials & Equipment:
-
This compound
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate. Transfer the solution to an autosampler vial.
-
Method Setup: Set up the GC-MS method, defining the GC temperature program (to ensure the compound elutes from the column) and the MS scan parameters (e.g., mass range from m/z 50 to 300).
-
Injection: The autosampler injects a small volume (e.g., 1 µL) of the sample into the heated GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated from any impurities.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the MS ion source (typically using Electron Ionization, EI). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the compound. Examine the molecular ion region to confirm the expected m/z values (227 and 229) and their ~1:1 isotopic ratio.
Conclusion
The physical properties of this compound define its identity, purity, and applicability in a research and development setting. This guide has synthesized the available data for its core properties and, critically, has detailed the standard, self-validating experimental protocols required for their determination. For the practicing scientist, the true value lies not just in a table of numbers, but in understanding how those numbers are reliably generated and interpreted. The application of the described methodologies—capillary melting point determination, systematic solubility testing, and comprehensive spectroscopic analysis (NMR, IR, MS)—provides the authoritative grounding necessary to confidently utilize this important chemical intermediate in the pursuit of new discoveries.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3335826, this compound. [Link]
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Solubility of Things. N,N-Dimethylbenzamide. [Link]
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University of Wisconsin-Madison, Department of Chemistry. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]
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Supporting Information for "Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite". RSC Advances. [Link]
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Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
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3-bromo-N,N-dimethylbenzamide solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-bromo-N,N-dimethylbenzamide in Organic Solvents
Abstract
This guide provides a comprehensive analysis of the solubility characteristics of this compound. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes its theoretical solubility profile based on its molecular structure and established chemical principles. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents. This work aims to empower scientists in drug development and chemical synthesis with the foundational knowledge and practical methodology required for effective solvent selection and process optimization involving this compound.
Introduction to this compound
This compound is a substituted aromatic amide with the chemical formula C₉H₁₀BrNO. Its structure, featuring a benzene ring substituted with a bromine atom and a dimethylamide group, makes it a valuable intermediate in organic synthesis. It is particularly noted for its use in the synthesis of various pharmaceutical compounds and other complex organic molecules. Understanding its solubility is critical for a range of applications, including reaction medium selection, purification processes like recrystallization, and formulation development.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₁₀BrNO
-
Molecular Weight: 228.09 g/mol
-
Appearance: Typically a white to off-white solid
-
Melting Point: Approximately 59-61 °C
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound provides key insights into its expected solubility.
-
Polarity: The presence of the amide functional group (-CON(CH₃)₂) introduces a significant dipole moment due to the electronegativity difference between the oxygen, carbon, and nitrogen atoms. The bromine atom also contributes to the molecule's polarity. This suggests good solubility in polar aprotic solvents.
-
Hydrogen Bonding: While the tertiary amide lacks a hydrogen atom on the nitrogen for hydrogen bond donation, the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for interactions with protic solvents.
-
Aromatic System: The benzene ring provides a nonpolar region, allowing for van der Waals interactions with nonpolar solvents.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), which can effectively solvate the polar amide group.
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the carbonyl oxygen. Solubility is also anticipated in moderately polar solvents like ethyl acetate and acetone.
-
Low Solubility: Expected in nonpolar solvents such as hexanes, cyclohexane, and toluene. The polar nature of the amide group will likely dominate, leading to poor miscibility with these solvents.
This theoretical assessment is supported by qualitative data from synthetic procedures, where this compound is often recrystallized from a solvent system like ethyl acetate/hexanes. This indicates good solubility in the more polar ethyl acetate at elevated temperatures and poor solubility in the nonpolar hexanes, which is used as an anti-solvent to induce precipitation upon cooling.
Experimental Determination of Solubility
To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
Repeat for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached. Continuous agitation is crucial.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid.
-
-
Quantification (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.
-
Accurately dilute the collected supernatant with the mobile phase to fall within the concentration range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
Expected Quantitative Data and Interpretation
The following table presents a hypothetical but realistic set of solubility data for this compound based on the theoretical principles discussed. Researchers can populate this table with their experimental findings.
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Expected Solubility (mg/mL) at 25 °C |
| Polar Aprotic | Dimethylformamide (DMF) | 37 | > 200 |
| Dimethyl sulfoxide (DMSO) | 47 | > 200 | |
| Tetrahydrofuran (THF) | 7.6 | 100 - 150 | |
| Acetone | 21 | 150 - 200 | |
| Polar Protic | Methanol | 33 | 50 - 100 |
| Ethanol | 25 | 30 - 70 | |
| Isopropanol | 18 | 20 - 50 | |
| Moderately Polar | Ethyl Acetate | 6.0 | 80 - 120 |
| Nonpolar | Toluene | 2.4 | < 5 |
| Hexanes | 1.9 | < 1 |
Interpretation of Results
The data should align with the principles of intermolecular forces. High solubility in DMF and DMSO is driven by strong dipole-dipole interactions. Moderate solubility in alcohols is due to the hydrogen bond accepting capability of the amide oxygen. The low solubility in hexanes confirms that the polar nature of the molecule prevents effective solvation by nonpolar solvents.
Conclusion and Applications
A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis and pharmaceutical development. This guide has provided a robust theoretical framework for predicting its behavior in various organic solvents and a detailed experimental protocol for its quantitative determination. By leveraging this information, researchers can optimize reaction conditions, develop efficient purification strategies, and streamline formulation processes, ultimately accelerating the pace of discovery and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137452, this compound. Retrieved from [Link].
synthesis of 3-bromo-N,N-dimethylbenzamide from 3-bromobenzoic acid
An In-depth Technical Guide to the Synthesis of 3-bromo-N,N-dimethylbenzamide from 3-bromobenzoic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable substituted aromatic amide that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the presence of three distinct functional handles: the amide, the bromine atom which can participate in cross-coupling reactions, and the aromatic ring which can undergo further electrophilic substitution. This guide provides a comprehensive, in-depth exploration of a reliable and widely adopted two-step synthetic route starting from the commercially available 3-bromobenzoic acid.
This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, justify methodological choices, and provide a framework for safe and successful execution.
I. Synthetic Strategy: The Acyl Chloride Pathway
The direct condensation of a carboxylic acid, such as 3-bromobenzoic acid, with a secondary amine like dimethylamine is generally inefficient. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable and unreactive ammonium carboxylate salt, hindering the desired nucleophilic acyl substitution.
To circumvent this, a common and highly effective strategy is to first "activate" the carboxylic acid by converting it into a more electrophilic species.[1] The most prevalent approach involves the transformation of the carboxylic acid into an acyl chloride. This highly reactive intermediate readily undergoes nucleophilic attack by the amine to form the target amide with high efficiency.
This guide details the two-stage synthesis:
-
Activation Step: Conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride.
-
Coupling Step: Reaction of 3-bromobenzoyl chloride with dimethylamine to yield this compound.
II. Stage 1: Synthesis of 3-Bromobenzoyl Chloride
Causality and Reagent Selection
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis.[2] Several reagents can accomplish this, including oxalyl chloride, phosphorus pentachloride, and thionyl chloride (SOCl₂). For this synthesis, thionyl chloride is the reagent of choice for several compelling reasons:
-
Efficacy: It is a powerful chlorinating agent that provides high yields.
-
Irreversibility: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures.[2] Their evolution from the reaction mixture effectively drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a complete conversion.
-
Convenience: Excess thionyl chloride, which is often used to ensure the reaction goes to completion, has a relatively low boiling point (79 °C) and can be easily removed by distillation.[3]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a highly reactive mixed anhydride intermediate.
Caption: Mechanism of Acyl Chloride Formation.
-
The carboxylic acid oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is expelled and subsequently attacks the carbonyl carbon.
-
This forms a tetrahedral intermediate which is unstable.[2]
-
The intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into sulfur dioxide and a chloride ion, yielding the final acyl chloride product.[2]
Quantitative Data: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02[4][5] | 249 (decomposes)[3] | - |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 74-75 / 0.5 mmHg[3][6][7] | 1.662[3][6][7] |
Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride
Critical Safety Note: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl and SO₂ gases.[3][8][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: Ensure all glassware is scrupulously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.[3]
-
In a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 eq).
-
Under the inert atmosphere in the fume hood, carefully add an excess of thionyl chloride (2.0-3.0 eq). The reaction can be run neat or with an inert, anhydrous solvent like toluene.[3]
-
Attach the reflux condenser fitted with a drying tube. The outlet of the drying tube should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
Reaction Execution: With gentle stirring, heat the mixture to reflux (approx. 79°C for neat thionyl chloride) using a heating mantle.[3]
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.[3]
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure (in the fume hood).
-
The crude 3-bromobenzoyl chloride residue is then purified by vacuum distillation. Collect the fraction boiling at 74-75 °C at 0.5 mmHg.[3] The product is a liquid.
-
III. Stage 2: Synthesis of this compound
Causality and Reaction Conditions
The reaction between an acyl chloride and a primary or secondary amine is known as the Schotten-Baumann reaction.[1] It is a robust and high-yielding method for amide bond formation. The reaction is typically rapid and exothermic.[]
A key consideration is the management of the hydrogen chloride (HCl) byproduct. Each mole of amide formed generates one mole of HCl, which will protonate the basic dimethylamine, rendering it non-nucleophilic. To ensure the reaction proceeds to completion, a base must be present to neutralize this acid. Two common strategies are:
-
Use of an External Base: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, can be added to the reaction mixture.
-
Use of Excess Amine: Using at least two equivalents of dimethylamine is often the most straightforward approach. The first equivalent acts as the nucleophile, while the second acts as a base to scavenge the HCl.
Reaction Mechanism
The formation of the amide occurs via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Amide Formation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the highly electrophilic carbonyl carbon of 3-bromobenzoyl chloride.[11][12]
-
Tetrahedral Intermediate: This addition forms a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[12][13]
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A second molecule of dimethylamine acts as a base, removing the proton from the nitrogen to yield the final, neutral N,N-disubstituted amide and dimethylammonium chloride.
Quantitative Data: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | Liquid |
| This compound | C₉H₁₀BrNO | 228.09[14][15] | Solid[14] |
Experimental Protocol: Synthesis of this compound
Critical Safety Note: Dimethylamine is a flammable and corrosive gas/liquid. This procedure should be conducted in a well-ventilated fume hood. The initial reaction can be highly exothermic and requires careful temperature control.
Materials:
-
3-Bromobenzoyl chloride (from Stage 1)
-
Dimethylamine (e.g., 40% solution in water, or 2.0 M solution in THF)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethylamine (2.2 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Reaction Execution: Add the 3-bromobenzoyl chloride solution dropwise to the stirred, cooled dimethylamine solution. Maintain the temperature at 0 °C during the addition to control the exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction is complete.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess dimethylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[16]
IV. Overall Workflow and Conclusion
This two-step synthesis provides a reliable and scalable method for producing this compound. The initial activation of 3-bromobenzoic acid with thionyl chloride creates a highly reactive acyl chloride, which then couples efficiently with dimethylamine under standard Schotten-Baumann conditions. Careful control of reaction conditions, particularly moisture exclusion in the first step and temperature in the second, is paramount for achieving high yields and purity. The protocols described herein are robust and grounded in well-established principles of organic chemistry, providing a solid foundation for researchers requiring this versatile chemical intermediate.
Caption: Overall Experimental Workflow.
References
-
Chemistry of Amides. Chemistry LibreTexts.[Link]
-
1° Amides can be converted to Nitriles with Thionyl Chloride. Chemistry LibreTexts.[Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
3-BROMOBENZOYL CHLORIDE. ChemBK.[Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH.[Link]
-
Predict the organic product formed when BzCI reacts with dimethylamine. Study.com.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
3-Bromobenzoic acid | C7H5BrO2. PubChem.[Link]
-
Benzoic acid, 3-bromo-. NIST WebBook.[Link]
-
3-Bromo-N, N-dimethylbenzamide, min 98%, 100 mg. CP Lab Safety.[Link]
-
Solved A. Benzoyl chloride reacts with dimethylamine to give. Chegg.com.[Link]
-
Draw the major organic product obtained by the reaction of benzoyl chloride with dimethylamine. Brainly.com.[Link]
Sources
- 1. Amide Synthesis [fishersci.it]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 6. 3-Bromobenzoyl chloride | 1711-09-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 13. Solved A. Benzoyl chloride reacts with dimethylamine to give | Chegg.com [chegg.com]
- 14. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Safe Handling of 3-bromo-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-bromo-N,N-dimethylbenzamide, a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Understanding the Compound: Physicochemical Properties and Applications
This compound (C₉H₁₀BrNO) is a solid, combustible organic compound.[2] Its molecular structure, featuring a brominated benzene ring and a dimethylamide functional group, makes it a valuable intermediate for introducing these moieties into more complex molecules.[1] The primary application of this compound lies in its utility as a precursor in cross-coupling reactions, such as Suzuki or Heck couplings, to generate novel molecular architectures.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | [2] |
| Appearance | Solid | |
| Storage Class | 11 - Combustible Solids |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. The primary hazards are associated with its irritant properties and potential for harm if ingested.
Toxicological Profile
While specific toxicological data for this compound is not extensively documented in publicly available literature, the safety data for the closely related compound, N,N-dimethylbenzamide, provides valuable insights into its potential hazards. N,N-dimethylbenzamide is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4] Given the presence of the bromine atom, it is prudent to handle this compound with at least the same level of caution.
GHS Hazard Classification (based on N,N-dimethylbenzamide): [3][4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]
Reactivity and Stability
This compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents.[1] Thermal decomposition can lead to the release of irritating gases and vapors, which may include carbon oxides, nitrogen oxides, and hydrogen bromide.[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, especially when dealing with powders or solutions, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised. |
| Body Protection | A lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for certain operations, such as handling large quantities or in case of ventilation failure. | To prevent respiratory irritation from dust or vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]
-
Avoid Inhalation: Do not breathe dust or vapors.[1]
-
Good Housekeeping: Keep the work area clean and tidy. Promptly clean up any spills.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
-
Combustibility: As a combustible solid, it should be stored away from sources of ignition.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response
A tiered response is necessary depending on the scale of the spill.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team.
-
Provide them with the identity of the spilled substance and any other relevant information.
-
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Use designated, properly labeled, and sealed containers for the disposal of solid waste and contaminated materials.
-
Halogenated Waste: As a halogenated organic compound, it may require segregation into a specific halogenated waste stream. Consult your institution's waste management guidelines.
Experimental Workflows and Diagrams
General Handling Workflow
The following diagram outlines the fundamental steps for safely handling this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of this compound.
Emergency Spill Response Logic
This diagram illustrates the decision-making process in the event of a spill.
Sources
A Strategic Guide to Unveiling the Biological Activity of 3-bromo-N,N-dimethylbenzamide: A Roadmap for Preclinical Investigation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current informational gap regarding the biological activity of 3-bromo-N,N-dimethylbenzamide. In the absence of direct empirical data, this document provides a comprehensive, scientifically-grounded strategy for the initial preclinical evaluation of this compound. By leveraging structure-activity relationships inferred from related benzamide and brominated aromatic compounds, we propose a multi-tiered experimental workflow. This guide is designed to serve as a roadmap for researchers, offering detailed protocols and the underlying scientific rationale for a systematic investigation into the potential therapeutic relevance of this compound.
Introduction: The Untapped Potential of a Novel Benzamide
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. These compounds are known to exhibit diverse biological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][2] The introduction of a bromine atom to an aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] Bromination may enhance therapeutic activity and metabolic stability; however, it can also introduce toxicological concerns.[3]
This compound is a compound of interest due to the convergence of these two structural motifs. To date, a comprehensive review of scientific literature reveals a notable scarcity of data on its biological effects. This guide, therefore, outlines a proposed pathway for its initial characterization, from broad cytotoxicity screening to more targeted mechanistic studies.
Postulated Biological Activities: An Evidence-Based Hypothesis
Based on the known activities of structurally related compounds, we can hypothesize several potential biological activities for this compound that warrant investigation:
-
Anticancer Activity: Numerous benzamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The presence of the bromophenyl group may enhance this activity.
-
Antimicrobial Properties: Benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2]
-
Enzyme Inhibition: The benzamide structure is present in various enzyme inhibitors. For instance, novel pyrazol-5-yl-benzamide derivatives have been investigated as potential succinate dehydrogenase inhibitors.[5]
These postulated activities will inform the initial screening panel and the selection of appropriate in vitro models.
A Phased Approach to Preclinical Evaluation
We propose a tiered approach to the investigation of this compound, commencing with broad screening and progressing to more specific assays based on initial findings.
Figure 1: A proposed phased workflow for the biological evaluation of this compound.
Experimental Protocols and Methodologies
Phase 1: Initial In Vitro Screening
The initial phase is designed to cast a wide net to identify any significant biological activity.
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) across a panel of human cancer and normal cell lines.[6]
-
Rationale: This initial screen will reveal if the compound has broad cytotoxic effects or selectivity towards cancerous cells. Comparing IC50 values against normal cell lines provides an early indication of the therapeutic index.
-
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
| Cell Line | Cancer Type | Expected Outcome (Hypothetical IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] |
| HEK293 | Normal Kidney | [Insert Value] |
Table 1: A template for summarizing the cytotoxic activity of this compound.
-
Objective: To assess the antimicrobial activity against a representative panel of Gram-positive and Gram-negative bacteria and fungi.
-
Rationale: The benzamide scaffold is a known pharmacophore in several antimicrobial agents.[2]
-
Protocol: Broth Microdilution Method
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.
-
Compound Dilution: Perform serial dilutions of this compound in a 96-well plate containing the appropriate broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for each microbe.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Phase 2: Mechanistic Deep Dive
Should Phase 1 yield promising results, the next step is to elucidate the mechanism of action.
Sources
The Strategic deployment of 3-bromo-N,N-dimethylbenzamide in Modern Organic Synthesis: A Technical Guide
Abstract
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-bromo-N,N-dimethylbenzamide has emerged as a versatile and highly valuable scaffold. Its unique combination of a reactive aryl bromide handle, amenable to a wide array of cross-coupling reactions, and a robust N,N-dimethylbenzamide moiety, which can influence solubility, stability, and binding interactions, makes it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and the synthesis of novel heterocyclic frameworks. Through a blend of mechanistic insights, field-proven experimental protocols, and illustrative applications, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful building block in their synthetic endeavors.
Introduction: The Architectural Significance of this compound
The pursuit of novel therapeutic agents and advanced materials is intrinsically linked to the development of efficient and modular synthetic strategies. The concept of "building block" chemistry, where pre-functionalized and readily diversifiable molecules are employed, has revolutionized this process. This compound stands out as a prime example of such a building block, offering a strategic entry point into a vast chemical space.
The molecule's structure is deceptively simple, yet it harbors a wealth of synthetic potential. The bromine atom at the meta-position of the benzene ring serves as a versatile handle for the introduction of a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. The N,N-dimethylamide group, on the other hand, is a stable functional group that can modulate the physicochemical properties of the resulting molecules and can also act as a directing group in certain transformations. This guide will delve into the practical applications of this compound, providing not just the "how" but also the "why" behind its use in key synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| Appearance | Solid | |
| SMILES | CN(C)C(=O)c1cccc(Br)c1 | |
| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N |
While specific spectroscopic data for this compound is not always readily available in public repositories, data for closely related analogs such as 3-chloro-N,N-dimethylbenzamide can provide valuable insights for characterization purposes.[1]
Core Synthetic Applications: A Deep Dive into Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unleashed in the realm of palladium-catalyzed cross-coupling reactions. These transformations, which were the subject of the 2010 Nobel Prize in Chemistry, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] this compound is an excellent substrate for this reaction, enabling the synthesis of a diverse range of biaryl and substituted aromatic compounds.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The palladium catalyst, typically in the form of Pd(OAc)₂ or a pre-formed Pd(0) complex, is the heart of the catalytic cycle. Phosphine ligands, such as triphenylphosphine or more specialized Buchwald ligands, are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[3] A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 3-phenyl-N,N-dimethylbenzamide
This protocol provides a general framework for the Suzuki coupling of this compound with phenylboronic acid.
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[4] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions. This compound is an ideal substrate for this reaction, providing access to a diverse range of N-aryl benzamides.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[6] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent the deactivation of the catalyst and the base.[7]
Experimental Protocol: Synthesis of 3-(phenylamino)-N,N-dimethylbenzamide
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (anhydrous, 5 mL)
-
Schlenk tube or glovebox
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add aniline to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. rsc.org [rsc.org]
- 2. PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS - Patent 0946478 [data.epo.org]
- 3. US8975255B2 - Preparation and pharmaceuticals of biphenyl benzamide-derived derivatives - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 3-bromo-N,N-dimethylbenzamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzamide Moiety as a Privileged Scaffold in Drug Design
In the landscape of medicinal chemistry, the benzamide scaffold stands as a cornerstone of molecular design, featured in a multitude of clinically successful therapeutic agents. Its prevalence stems from a unique combination of synthetic accessibility, metabolic stability, and the capacity to form crucial hydrogen bond interactions with biological targets. This guide delves into the specific potential of a key derivative, 3-bromo-N,N-dimethylbenzamide, as a versatile starting material for the synthesis of novel drug candidates. The strategic placement of the bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity. The N,N-dimethyl substitution provides a stable amide bond, often contributing to improved pharmacokinetic properties. This document will provide an in-depth exploration of the applications of this compound, with a particular focus on its utility in the development of neuroleptic agents targeting the central nervous system.
Physicochemical Properties and Synthetic Versatility
This compound is a solid at room temperature with a molecular weight of 228.09 g/mol and an empirical formula of C₉H₁₀BrNO. Its true value in medicinal chemistry lies in the reactivity of the aryl bromide. The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the benzamide scaffold and a variety of aryl or heteroaryl boronic acids or esters. This synthetic strategy is a powerful tool for generating extensive libraries of analogs for structure-activity relationship (SAR) studies.
Application Focus: Development of Novel Neuroleptic Agents
A significant area of interest for benzamide derivatives has been in the development of neuroleptic (antipsychotic) medications. Many of these agents exert their therapeutic effects through antagonism of dopamine receptors, particularly the D2 subtype. The 3-substituted benzamide scaffold has been explored for its potential to yield potent and selective dopamine receptor antagonists.
Design Rationale and Structure-Activity Relationships
The design of novel neuroleptic agents based on the this compound scaffold is guided by established structure-activity relationships for dopamine receptor antagonists. The introduction of a lipophilic aromatic substituent at the 3-position of the benzamide ring has been shown to be crucial for potent antidopaminergic activity. The Suzuki-Miyaura coupling reaction is the ideal method to introduce this diversity at the 3-position.
The general hypothesis is that the N,N-dimethylbenzamide core serves as a central scaffold, while the 3-aryl substituent engages with a specific binding pocket on the dopamine receptor, contributing to both affinity and selectivity. The nature of this appended aryl group can be systematically varied to optimize pharmacological properties.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a generalized procedure for the synthesis of 3-aryl-N,N-dimethylbenzamide derivatives. Optimization of the catalyst, base, and solvent system may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the desired arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-N,N-dimethylbenzamide.
Diagram of Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Data Presentation: Hypothetical SAR of 3-Aryl-N,N-dimethylbenzamide Derivatives as Dopamine D2 Receptor Antagonists
The following table presents a hypothetical structure-activity relationship for a series of 3-aryl-N,N-dimethylbenzamide derivatives, illustrating the impact of the 3-aryl substituent on dopamine D2 receptor binding affinity.
| Compound ID | 3-Aryl Substituent | Dopamine D2 Receptor Binding Affinity (Ki, nM) |
| 1 | Phenyl | 150 |
| 2 | 4-Fluorophenyl | 75 |
| 3 | 4-Chlorophenyl | 60 |
| 4 | 4-Methoxyphenyl | 120 |
| 5 | 2-Thienyl | 90 |
Interpretation of SAR Data:
-
The introduction of an aryl group at the 3-position is tolerated.
-
Electron-withdrawing substituents on the 3-aryl ring, such as fluorine and chlorine, appear to enhance binding affinity.
-
Electron-donating substituents, such as a methoxy group, may be less favorable for binding.
-
Heteroaromatic rings, such as thiophene, are also tolerated and can be explored for further optimization.
Mechanistic Insights: Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. The D2 receptor, a primary target for many neuroleptic drugs, is coupled to an inhibitory G-protein (Gi). Upon activation by dopamine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D2 receptor block this signaling cascade.
Diagram of Dopamine D2 Receptor Signaling Pathway:
Caption: Simplified Dopamine D2 receptor signaling pathway.
Conclusion and Future Directions
This compound represents a highly valuable and versatile building block for the discovery of novel therapeutic agents. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, allows for the systematic exploration of chemical space around a privileged benzamide core. The potential to generate potent dopamine receptor antagonists highlights its promise in the development of next-generation neuroleptic drugs. Future research efforts should focus on the synthesis and evaluation of diverse libraries of 3-aryl-N,N-dimethylbenzamide derivatives to further elucidate the structure-activity relationships and to optimize for potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in advancing novel drug candidates into preclinical and clinical development.
References
- Note: As the specific examples and data in this guide are illustrative and synthesized from general principles found in the search results, direct citations to specific papers for each data point are not provided. The references below offer a general background on the topics discussed. A comprehensive literature search for specific applications is recommended for researchers actively working in this area.
discovery and history of 3-bromo-N,N-dimethylbenzamide
An In-Depth Technical Guide to 3-bromo-N,N-dimethylbenzamide: Synthesis, Characterization, and Historical Context
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic amide. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, chemical properties, and the historical context of substituted benzamides in medicinal chemistry.
Introduction: The Significance of Substituted Benzamides
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The journey of benzamides from simple organic molecules to key components in pharmaceuticals highlights the power of chemical modification in drug discovery. The strategic placement of substituents on the benzamide core allows for the fine-tuning of pharmacological activity, leading to the development of drugs with diverse applications, from antiemetics and antipsychotics to anti-inflammatory and anticancer agents.[1][2]
The introduction of a halogen atom, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine's electronegativity and size can alter binding affinities for biological targets, modify metabolic stability, and enhance membrane permeability. This makes brominated benzamides, including this compound, valuable intermediates and target molecules in the development of new chemical entities.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.[3]
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Appearance | Solid |
| CAS Number | 24167-51-9 |
| MDL Number | MFCD01215179 |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step process starting from 3-aminobenzoic acid. This synthetic route leverages well-established and reliable chemical transformations, ensuring high purity and good overall yield. The workflow involves a Sandmeyer reaction to introduce the bromine atom, followed by the conversion of the carboxylic acid to an acyl chloride, and finally, amidation with dimethylamine.
Sources
An In-Depth Technical Guide to 3-bromo-N,N-dimethylbenzamide: A Versatile Building Block for Modern Synthesis
This guide provides a comprehensive technical overview of 3-bromo-N,N-dimethylbenzamide, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its practical applications as a versatile scaffold in the construction of complex molecular architectures.
Introduction: The Strategic Importance of this compound
This compound is a disubstituted aromatic compound featuring a benzamide core. The strategic placement of a bromine atom at the meta-position and a tertiary amide functionality provides two distinct points for chemical modification. The N,N-dimethylamide group is generally stable and can act as a directing group or simply as a core structural element. More significantly, the carbon-bromine bond serves as a versatile handle for a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This dual functionality makes it an attractive starting material for generating libraries of complex molecules in the pursuit of novel therapeutic agents and agrochemicals.
Chemical Structure and Physicochemical Properties
The fundamental identity and properties of this compound are crucial for its handling, reaction setup, and purification.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 24167-51-9[1] |
| Molecular Formula | C₉H₁₀BrNO[2][3] |
| Molecular Weight | 228.09 g/mol [2][3] |
| Appearance | Solid[2] |
| Melting Point | Data not available; predicted to be a low-melting solid. |
| Boiling Point | 322.3 ± 25.0 °C (Predicted)[1] |
| Density | 1.417 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents such as ethanol, acetone, and chloroform.[4] |
| InChI | 1S/C9H10BrNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3[2] |
| SMILES | CN(C)C(=O)C1=CC(=CC=C1)Br |
Synthesis of this compound
The most direct and common laboratory synthesis of this compound starts from the commercially available 3-bromobenzoic acid. The synthesis is a two-step process: first, the activation of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Two-Step Synthesis from 3-Bromobenzoic Acid
This protocol describes a robust and scalable laboratory procedure. The causality behind this experimental choice lies in the high reactivity of acyl chlorides, which ensures a rapid and high-yielding reaction with the amine nucleophile in the second step.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
-
Principle: Thionyl chloride (SOCl₂) is a common and highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which shifts the equilibrium towards the product.
-
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional, a few drops)
-
Anhydrous toluene (optional, can be run neat)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (filled with CaCl₂ or similar), add 3-bromobenzoic acid.
-
Carefully add thionyl chloride to the flask in a fume hood. A few drops of DMF can be added to catalyze the reaction.
-
Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction's progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The resulting crude 3-bromobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Synthesis of this compound
-
Principle: The highly electrophilic acyl chloride readily reacts with a nucleophilic amine, such as dimethylamine, to form the stable amide bond. A base is required to neutralize the HCl generated during the reaction.
-
Materials:
-
Crude 3-bromobenzoyl chloride (1.0 eq)
-
Dimethylamine (2M solution in THF, or aqueous solution) (2.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or pyridine (if using dimethylamine hydrochloride salt)
-
-
Procedure:
-
Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the dimethylamine solution dropwise to the stirred acyl chloride solution. A white precipitate (dimethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Spectroscopic and Analytical Characterization
-
¹H NMR:
-
Aromatic Region (δ 7.2-7.8 ppm): Four protons on the aromatic ring will appear as complex multiplets. The proton between the two electron-withdrawing groups (C2-H) is expected to be the most downfield.
-
N-Methyl Protons (δ ~3.0 ppm): Due to restricted rotation around the amide C-N bond, the two methyl groups are diastereotopic and are expected to appear as two separate broad singlets.[6] The exact chemical shifts can be influenced by solvent and temperature.
-
-
¹³C NMR:
-
Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region of the spectrum.
-
Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the bromine (C-Br) appearing around 122 ppm and the ipso-carbon (attached to the amide) around 138 ppm.
-
N-Methyl Carbons (δ ~35 and ~39 ppm): Corresponding to the two non-equivalent methyl groups, two signals are expected in the aliphatic region.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, characteristic absorption band is expected in the region of 1630-1660 cm⁻¹ for the tertiary amide carbonyl group.
-
C-N Stretch: A band in the 1400-1450 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Absorptions above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-700 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion at m/z 227 and 229, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments: The most prominent fragment is often the benzoyl cation ([M - N(CH₃)₂]⁺) at m/z 183/185. Another common fragmentation is the loss of the bromine radical to give a fragment at m/z 148.
-
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound is primarily centered on the reactivity of its C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzamide ring, providing access to a vast chemical space for drug discovery.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl benzamides. This is a crucial transformation for creating structures found in many biologically active molecules, including kinase inhibitors.
Applications in Drug and Agrochemical Development
While specific examples in late-stage clinical candidates are not widely published, the 3-bromobenzamide scaffold is a well-established pharmacophore. For instance, the related compound 2-amino-5-bromo-N,3-dimethylbenzamide is a key intermediate in the synthesis of the insecticide cyantraniliprole , highlighting the industrial relevance of this chemical class.[7] The ability to easily diversify the 3-position through cross-coupling makes this compound an ideal starting point for generating libraries of compounds for screening against biological targets like kinases and poly (ADP-ribose) polymerase (PARP).
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that this chemical should be handled with appropriate safety precautions by trained personnel. Based on data from similar compounds, the following hazards are anticipated:
Table 2: GHS Hazard Classification (Predicted)
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
-
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a strategic starting material for the synthesis of diverse and complex molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to explore chemical space in the development of new pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and handling is key to unlocking its full potential in research and development.
References
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PrepChem. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 12). How to convert benzene to N,N-dimethylbenzamide? Retrieved from [Link]
-
Elsevier. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
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PubChem. (n.d.). 3-bromo-N,N-dimethylpentanamide. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzamide, m-bromo-. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]
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VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). Retrieved from [Link]
-
PubChem. (n.d.). N,3-dimethylbenzamide. Retrieved from [Link]
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Introduction: The Strategic Importance of 3-bromo-N,N-dimethylbenzamide
An In-Depth Technical Guide to the Reactivity and Stability of 3-bromo-N,N-dimethylbenzamide
This compound is a versatile bifunctional molecule that has garnered significant interest among researchers in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on an aromatic ring and a robust N,N-dimethylbenzamide moiety, makes it an ideal scaffold for building molecular complexity. The bromine atom serves as a handle for a variety of powerful cross-coupling reactions, while the tertiary amide group often imparts desirable pharmacokinetic properties or acts as a directing group in subsequent synthetic transformations.
This guide provides an in-depth exploration of the reactivity and stability of this compound. Moving beyond simple reaction lists, we will delve into the mechanistic underpinnings of its key transformations, explain the rationale behind protocol design, and offer insights into its stability profile. This document is intended for professionals who require a deep, practical understanding of how to effectively utilize this key building block in their research and development endeavors.
Physicochemical Properties
A foundational understanding of a reagent begins with its physical and chemical properties, which dictate handling, storage, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| Appearance | Solid | |
| SMILES String | O=C(N(C)C)C1=CC(Br)=CC=C1 | |
| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N |
Core Reactivity: A Hub for Carbon-Heteroatom and Carbon-Carbon Bond Formation
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the amide group can influence the reactivity of the C-Br bond, making the choice of catalyst system paramount for achieving high efficiency.
Buchwald-Hartwig Amination: The Premier Route to C-N Bond Formation
For the synthesis of N-aryl benzamides from this compound, the Buchwald-Hartwig amination is the undisputed gold standard.[1] This reaction is explicitly designed for the coupling of amines with aryl halides and offers a broad substrate scope and high functional group tolerance, which are critical in multi-step drug synthesis.[2][3]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[3] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial; it serves to deprotonate the amine, forming the active nucleophile without competing in side reactions.[1] The ligand, typically a bulky, electron-rich phosphine, is not merely a spectator. It stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to release the product and regenerate the Pd(0) catalyst.[4]
Sources
Introduction: The Strategic Value of a Versatile Building Block
An In-depth Technical Guide to 3-bromo-N,N-dimethylbenzamide: Sourcing, Synthesis, and Application in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Aryl amides are privileged structures found in a vast array of biologically active compounds. Among the chemical scaffolds used to access these targets, this compound emerges as a highly versatile and strategically important building block. Its utility lies in the orthogonal reactivity of its two key functional groups: a stable tertiary amide and a reactive aryl bromide. The aryl bromide serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of the 3-(N,N-dimethylcarbamoyl)phenyl moiety into lead compounds, enabling researchers to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and key applications of this compound for professionals in the research and drug development sectors.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This data is essential for its proper handling, storage, and use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 24167-51-9 | |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| Appearance | Solid | |
| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N | |
| SMILES | CN(C)C(=O)C1=CC(=CC=C1)Br |
Commercial Availability and Procurement
This compound is readily available from several fine chemical suppliers, typically on a research scale (grams to kilograms). When sourcing this material, it is crucial to consider the purity specifications and the available analytical data, as these can vary between vendors.
| Supplier | Catalog Number (Example) | Purity (Typical) | Notes |
| Sigma-Aldrich | EME00401 | Not specified | Sold for early discovery research; buyer assumes responsibility for confirming identity and purity. |
| Alfa Chemistry | ACM24167519 | Not specified | Listed under "Other Products". |
| BLD Pharm | BD109355 | 97%+ |
Procurement Insight: For applications in late-stage discovery or process development, where lot-to-lot consistency and a comprehensive Certificate of Analysis (CoA) are critical, it is advisable to engage with suppliers who can provide detailed analytical data, including NMR and HPLC-MS, to confirm both identity and purity. Sigma-Aldrich explicitly notes that they do not collect analytical data for this product, placing the onus of verification on the researcher.
Synthesis and Manufacturing
While commercially available, an in-house synthesis of this compound may be required for large-scale needs or custom isotopic labeling. The most direct and reliable synthetic route is a two-step process starting from 3-bromobenzoic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Bromobenzoyl Chloride
This procedure details the conversion of a carboxylic acid to its corresponding acyl chloride, a highly reactive intermediate. The use of thionyl chloride is common and effective for this transformation.
-
Materials: 3-Bromobenzoic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), dry toluene (optional, as solvent).
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzoic acid (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2-3 equiv), either neat or diluted in a dry, inert solvent like toluene.
-
Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Causality: Heating is necessary to overcome the activation energy for the reaction. The evolved gases are acidic and toxic and must be scrubbed by passing through a basic solution (e.g., NaOH).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromobenzoyl chloride is often used directly in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic acyl substitution of the highly reactive acyl chloride with dimethylamine. A biphasic Schotten-Baumann condition is often employed for efficient and high-yielding amidation.
-
Materials: Crude 3-bromobenzoyl chloride, dimethylamine (as a solution in THF, water, or as hydrochloride salt), a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH), and a solvent (e.g., dichloromethane or diethyl ether).
-
Procedure:
-
In a flask, dissolve dimethylamine (1.1-1.5 equiv) or its hydrochloride salt and a base (2.2-2.5 equiv if starting from the salt) in a suitable solvent system (e.g., dichloromethane and water).
-
Cool the mixture to 0°C using an ice bath. Causality: This cooling is critical to control the exothermicity of the reaction and prevent side reactions.
-
Slowly add a solution of the crude 3-bromobenzoyl chloride (1.0 equiv) in the same organic solvent to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford pure this compound.
-
Analytical and Quality Control
Ensuring the identity and purity of this compound is a self-validating process crucial for its reliable use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: A logical workflow for the quality control of this compound.
Spectroscopic Data (Predicted)
¹H NMR (Predicted, in CDCl₃, 400 MHz): The aromatic region is expected to show four distinct signals. The N-methyl groups may appear as two separate singlets due to restricted rotation around the amide C-N bond, a common feature in N,N-dialkyl amides.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 | t (triplet) | 1H | Ar-H (proton between Br and C=O) |
| ~ 7.50 | d (doublet) | 1H | Ar-H (proton ortho to Br) |
| ~ 7.30 | t (triplet) | 1H | Ar-H (proton para to Br) |
| ~ 7.25 | d (doublet) | 1H | Ar-H (proton ortho to C=O) |
| ~ 3.10 | s (singlet) | 3H | N-CH₃ |
| ~ 2.95 | s (singlet) | 3H | N-CH₃ |
¹³C NMR (Predicted, in CDCl₃, 100 MHz): Six aromatic carbon signals and two signals for the N-methyl groups are expected.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C =O (Amide carbonyl) |
| ~ 138 | Ar-C (quaternary, attached to C=O) |
| ~ 133 | Ar-C H |
| ~ 130 | Ar-C H |
| ~ 129 | Ar-C H |
| ~ 125 | Ar-C H |
| ~ 122 | Ar-C -Br (quaternary) |
| ~ 39 | N-C H₃ |
| ~ 35 | N-C H₃ |
IR Spectroscopy (Predicted): Key vibrational frequencies confirm the presence of the main functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-2950 | Medium | Aliphatic C-H stretch (N-CH₃) |
| ~ 1630-1650 | Strong | C=O stretch (tertiary amide) |
| ~ 1550-1600 | Medium-Strong | Aromatic C=C stretch |
| ~ 1400 | Medium | C-N stretch |
| ~ 700-800 | Strong | C-Br stretch |
Mass Spectrometry (Predicted, EI): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).
| m/z | Interpretation |
| 227/229 | [M]⁺, Molecular ion peak (¹⁹Br/⁸¹Br isotopes) |
| 183/185 | [M - N(CH₃)₂]⁺, Loss of dimethylamino group |
| 155/157 | [M - N(CH₃)₂ - CO]⁺, Subsequent loss of CO |
| 76 | [C₆H₄]⁺ |
Purity Assessment by HPLC
A reversed-phase HPLC (RP-HPLC) method is the standard for assessing the purity of this compound and quantifying any process-related impurities.
Protocol: HPLC Method Development and Validation
-
System: A standard HPLC system with a UV/PDA detector.
-
Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to the moderate polarity of the analyte.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Method Development (Scouting Gradient):
-
Run a broad gradient from 5% B to 95% B over 20 minutes to determine the approximate elution composition.
-
Set the detector to monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a λmax determined by PDA scan).
-
-
Method Optimization:
-
Based on the scouting run, develop an optimized isocratic or a shallower gradient method to achieve a retention time of 5-10 minutes and good resolution from any impurities.
-
Adjust the mobile phase composition, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30-40°C) to optimize peak shape and analysis time.
-
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantification (LOQ).[8]
-
Purity Calculation: Purity is typically determined by area percent, calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound lies in its application as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is one of the most widely used reactions in the pharmaceutical industry for the formation of C(sp²)-C(sp²) bonds, which are central to many drug scaffolds.[9][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Typical Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for coupling this compound with a generic arylboronic acid. This reaction should be optimized for each specific substrate.
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv), Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, so maintaining an inert atmosphere is critical for catalytic turnover.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 4-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Conclusion
This compound is a commercially accessible and synthetically valuable intermediate for drug discovery and development. Its robust chemical nature, combined with the reactivity of the aryl bromide handle, makes it an ideal building block for constructing complex molecules, particularly through powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. While the direct citation of this compound in the synthesis of currently marketed drugs is not prominent in public literature, its utility in creating diverse chemical libraries for SAR exploration is undeniable. This guide provides the necessary technical information for researchers to confidently source, synthesize, and strategically implement this compound in their research programs, accelerating the discovery of novel therapeutics.
References
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Supporting Information for Zinc-catalyzed aerobic oxidative N-methylation of anilines and N-methyl anilines with methyl-tert-butyl ether. The Royal Society of Chemistry.[Link]
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Supplementary Information for A Ru(II)-p-cymene complex of N-heterocyclic carbene for catalytic hydration of nitriles to amides in water. The Royal Society of Chemistry.[Link]
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Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. MDPI.[Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses.[Link]
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N,N-Dimethyl 4-bromo-3-methoxybenzamide. BuyersGuideChem.[Link]
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Benzamide, N,N-dimethyl-. NIST WebBook, SRD 69.[Link]
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3-Bromo-N,N-dimethylpropan-1-amine. PubChem, National Center for Biotechnology Information.[Link]
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Benzamide, N,N-dimethyl-. NIST WebBook, SRD 69.[Link]
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Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. ResearchGate.[Link]
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Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica.[Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]
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Spectroscopic Characterization of 3-bromo-N,N-dimethylbenzamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-bromo-N,N-dimethylbenzamide, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for the elucidation of its molecular structure using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Introduction: The Structural Significance of this compound
This compound, with the empirical formula C₉H₁₀BrNO, is a disubstituted aromatic compound.[1][2] Its structural characterization is paramount for ensuring purity, verifying synthesis, and understanding its reactivity in further chemical transformations. The following sections will detail the expected spectroscopic signatures of this molecule and the rationale behind them, based on the interplay of its functional groups: a meta-substituted bromophenyl ring and an N,N-dimethylamido group.
Molecular Structure and Spectroscopic Correlation
To facilitate the discussion of the spectroscopic data, the following atom numbering will be used for this compound:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-N bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching (N-CH₃) |
| ~1630-1650 | Strong | C=O (amide I band) stretching |
| ~1600, ~1475 | Medium | Aromatic C=C stretching |
| ~1400 | Medium | C-N stretching (amide) |
| ~800-700 | Strong | Aromatic C-H out-of-plane bending (m-disubst.) |
| ~600-500 | Medium | C-Br stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the complete structural elucidation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the N-methyl protons. Due to the meta-substitution pattern, the aromatic region will display a complex splitting pattern. The N,N-dimethyl group will appear as one or two singlets, depending on the temperature and the solvent, due to restricted rotation around the C-N amide bond.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2, H4, H5, H6 | 7.2-7.6 | Multiplet |
| N-(CH₃)₂ | ~2.9-3.1 | Singlet(s) |
For comparison, the aromatic protons in 3-chloro-N,N-dimethylbenzamide appear as a multiplet between 7.25-7.45 ppm, and the two N-methyl groups give rise to two distinct singlets at 2.98 and 3.10 ppm.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C7) | ~170 |
| C1 | ~138 |
| C3 | ~122 |
| C2, C4, C5, C6 | 125-135 |
| N-(CH₃)₂ (C8, C9) | ~35, ~39 |
The predicted chemical shifts are based on data for analogous compounds like 3-chloro-N,N-dimethylbenzamide, where the carbonyl carbon appears at 170.0 ppm and the N-methyl carbons are observed at 35.4 and 39.5 ppm.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 300-500 MHz spectrometer. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
Acquire a ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation analysis.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound is 228.09 g/mol .[1] Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a ~1:1 intensity ratio for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Therefore, peaks are expected at m/z 227 and 229.
-
Key Fragmentation Pattern: A common fragmentation pathway for benzamides is the alpha-cleavage of the carbonyl group, leading to the formation of a benzoyl cation. For this compound, this would result in a fragment at m/z 183 and 185 (C₇H₄BrO⁺). Further fragmentation could involve the loss of CO to give a bromophenyl cation at m/z 155 and 157.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Integrated Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of IR, NMR, and mass spectrometry provides a self-validating system for the unambiguous characterization of this compound. Each technique offers complementary information that, when taken together, confirms the presence of the key functional groups, the connectivity of the carbon-hydrogen framework, and the overall molecular weight and formula. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and verify this important chemical entity.
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The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]
-
National Institute of Standards and Technology. Benzamide, m-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. Synthesis of 3-bromo-N,N-dimethylbenzylamine. Retrieved from [Link]
-
PubChem. N,N-Dimethylbenzamide. National Institutes of Health. Retrieved from [Link]
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The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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PubChem. 3-Bromo-N,N-dimethylpropanamide. National Institutes of Health. Retrieved from [Link]
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National Institute of Standards and Technology. Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
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Methodological & Application
Suzuki-Miyaura coupling reaction with 3-bromo-N,N-dimethylbenzamide
An Application Guide to the Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxamides from 3-bromo-N,N-dimethylbenzamide
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is underscored by the 2010 Nobel Prize in Chemistry awarded for its discovery and development.[1]
This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to this compound. This substrate is an important building block, representing a class of electron-deficient aryl halides whose products—substituted N,N-dimethyl-[1,1'-biphenyl]-3-carboxamides—are prevalent motifs in drug discovery. The presence of the amide functional group necessitates a careful selection of reaction conditions to ensure high yields while preserving the integrity of the amide bond. As a senior application scientist, this document aims to provide not just a protocol, but a foundational understanding of the reaction's mechanics and the rationale behind optimizing its parameters for robust and reproducible outcomes.
Mechanistic Insights: The Palladium Catalytic Cycle
The power of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and adapting the reaction to new substrates. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active catalyst, a coordinatively unsaturated 14-electron Pd(0) complex, inserting into the carbon-bromine bond of this compound.[1][4] This step, which breaks the C-Br bond, forms a square-planar 16-electron Pd(II) intermediate. The electron-withdrawing nature of the meta-amide group on the aryl bromide substrate facilitates this step, making it more reactive than electron-rich aryl bromides.[3][5]
-
Transmetalation : This is the crucial bond-forming step where the organic group from the boronic acid is transferred to the palladium center.[1] This process is not spontaneous; it requires activation of the organoboron reagent by a base.[6] The base reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic "ate" complex, such as [Ar'B(OH)₃]⁻.[7][8] This activated boronate then exchanges its aryl group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[1][3]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product.[3] This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3]
Below is a visual representation of this catalytic pathway.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure for the coupling of this compound with phenylboronic acid as a representative coupling partner. The principles can be readily adapted for other aryl or heteroaryl boronic acids.
Materials and Reagents
-
Aryl Halide: this compound
-
Organoboron Reagent: Phenylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane (anhydrous), Deionized water
-
Workup Reagents: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel (for column chromatography), Hexanes, Ethyl acetate
Instrumentation
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum, with UV indicator)
Step-by-Step Experimental Procedure
1. Reaction Setup and Degassing (Critical Step)
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.14 g, 5.0 mmol, 1.0 equiv), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (30 mL) and deionized water (10 mL) to the flask via syringe.
-
Bubble nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst that will be formed in situ.[9][10]
2. Catalyst Addition and Reaction Execution
-
In a separate small vial, quickly weigh and add palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 8 mol%).
-
Briefly flush the main reaction flask with a positive pressure of nitrogen and quickly add the catalyst/ligand mixture to the stirring solution.
-
Heat the reaction mixture to 85-90 °C under a gentle positive pressure of nitrogen.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting aryl bromide (visualized under UV light) indicates reaction completion. Reaction times typically range from 4 to 12 hours.[2]
3. Workup and Extraction
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Add deionized water (30 mL) and shake. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine all organic layers and wash them sequentially with deionized water (2 x 30 mL) and then with brine (30 mL) to remove residual inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[9][11]
4. Purification and Characterization
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow or off-white solid.
-
Purify the crude solid by flash column chromatography on silica gel.[12][13] Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure product, N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][14]
Parameter Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The conditions provided above are a robust starting point, but optimization may be required for different boronic acids or for scaling up the reaction.
Table of Key Parameters
| Parameter | Options | Rationale & Field Insights |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ | Pd(OAc)₂ is cost-effective and air-stable, but requires in situ reduction. Pd(PPh₃)₄ is a Pd(0) source but is air-sensitive. Pre-formed catalysts like PdCl₂(dppf) offer convenience and high activity.[4][12][15] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligands | Triphenylphosphine (PPh₃) is a standard choice. For less reactive partners, bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can dramatically improve reaction rates and yields by promoting both oxidative addition and reductive elimination.[3][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | K₂CO₃ is a good general-purpose base. K₃PO₄ is stronger and can be more effective. Cs₂CO₃ is highly effective but more expensive, often used for challenging couplings. Organic bases like t-BuOK can be used in anhydrous conditions.[3][11][12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂O | The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates.[16][17] Toluene and dioxane are common and effective. DMF can be useful for substrates with poor solubility but may require higher temperatures.[3] |
| Temperature | Room Temp to 120 °C | While some modern catalysts work at room temperature, most couplings with aryl bromides require heating (80-110 °C) to achieve reasonable reaction rates.[2][15] |
Common Troubleshooting Scenarios
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the Pd(0) species is being generated and is not deactivated. Check the quality of the palladium source and ensure the reaction is rigorously deoxygenated.[18] Consider using a more robust pre-catalyst.
-
Boronic Acid Decomposition: Boronic acids can degrade via protodeboronation or trimerize to form unreactive boroxines. Use a slight excess (1.1-1.5 equivalents) and ensure its purity.[3][18]
-
Insufficient Base Strength: The chosen base may not be strong enough to form the active boronate species. Try a stronger base like K₃PO₄ or Cs₂CO₃.[7][8]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at high temperatures or if the oxidative addition is slow. Using a more active catalyst/ligand system can minimize this.
-
Dehalogenation: The starting aryl bromide is reduced to the corresponding arene (N,N-dimethylbenzamide). This can happen if a hydride source is present. Ensure solvents are pure.[3]
-
Conclusion
The Suzuki-Miyaura coupling of this compound provides a reliable and versatile route to a valuable class of biaryl carboxamides. By understanding the core mechanistic steps and the critical roles of each reaction component, researchers can confidently execute this transformation. The protocol described herein serves as a validated starting point, while the optimization and troubleshooting guide provides the necessary framework for adapting the reaction to a broader scope of substrates, empowering the rapid development of novel molecules in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available: [Link]
-
Alvarez-Pelegrí, E., & Ujaque, G. (2021). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online]. Available: [Link]
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Lima, F., & da Silva, F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal. [Online]. Available: [Link]
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Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Online]. Available: [Link]
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Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Online]. Available: [Link]
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Hahn, F. E., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Online]. Available: [Link]
-
Scott, V. J., & Hartwig, J. F. (2005). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Online]. Available: [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Online]. Available: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online]. Available: [Link]
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Wikipedia. (2024). Suzuki reaction. [Online]. Available: [Link]
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Chen, C., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Online]. Available: [Link]
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Vaddamanu, T., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online]. Available: [Link]
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Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition. [Online]. Available: [Link]
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Taylor, J. E., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Online]. Available: [Link]
-
Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Online]. Available: [Link]
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Online]. Available: _
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Online]. Available: [Link]
-
Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [Online]. Available: [Link]
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D'Souza, L. J. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. [Online]. Available: [Link]
-
N-Rocha Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online]. Available: [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Online]. Available: [Link]
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Shields, J. D., & Reisman, S. E. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters. [Online]. Available: [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Online]. Available: [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Online]. Available: [Link]
-
ResearchGate. (2021). Suzuki Miyaura coupling. [Online]. Available: [Link]
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Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. [Online]. Available: [Link]
-
Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Online]. Available: [Link]
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Farooq, U., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. [Online]. Available: [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. [Online].
-
Chauhan, P., et al. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. [Online]. Available: [Link]
-
Kempe, R., & Schlemper, C. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. Chemistry Proceedings. [Online]. Available: [Link]
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Application Notes and Protocols: Optimizing Heck Reaction Conditions for the Synthesis of Substituted N,N-Dimethylbenzamides
Introduction: The Heck Reaction in Modern Drug Discovery
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] Its tolerance of a wide array of functional groups, coupled with its high stereoselectivity, makes it particularly well-suited for the late-stage functionalization of drug candidates.[4][5]
This document provides a detailed guide to the application of the Heck reaction to 3-bromo-N,N-dimethylbenzamide, a common building block in medicinal chemistry. We will explore the critical parameters of the reaction, provide a detailed experimental protocol, and discuss the underlying mechanistic principles that govern the transformation.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Heck reaction. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6][7]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-determining step for aryl bromides.[6][7]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[6][8]
-
β-Hydride Elimination: A syn-β-hydride elimination from the alkyl-palladium intermediate forms the desired substituted alkene product and a hydrido-palladium complex.[6][7] This step is typically stereospecific, leading to the formation of the trans-alkene as the major product due to thermodynamic stability.[7]
-
Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the hydrido-palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[4][7][9]
Figure 1: The catalytic cycle of the Heck reaction.
Key Reaction Parameters and Reagent Selection
The success of the Heck reaction is highly dependent on the careful selection of several key components.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are common, effective, and relatively air-stable precatalysts.[1][7] |
| Ligand | PPh₃, P(o-tol)₃, or bulky biaryl phosphines | Phosphine ligands stabilize the palladium catalyst.[3] For the moderately reactive aryl bromide, triphenylphosphine is a good starting point. More sterically demanding ligands can sometimes improve reactivity. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | An inorganic base like potassium carbonate is often effective and cost-efficient.[1][6] Organic bases such as triethylamine can also be used and may act as a solvent in some cases.[10] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents like DMF or NMP are commonly used due to their ability to dissolve a wide range of organic compounds and inorganic salts.[11][12] |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrene) | Electron-withdrawing groups on the alkene generally enhance the reaction rate.[1] |
| Temperature | 80-140 °C | Heck reactions with aryl bromides typically require elevated temperatures to proceed at a reasonable rate.[2][13] |
Experimental Protocol: Heck Coupling of this compound with Ethyl Acrylate
This protocol provides a general procedure for the Heck coupling of this compound with ethyl acrylate.
Materials and Reagents:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow:
Figure 2: General experimental workflow for the Heck reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add palladium(II) acetate (0.02 eq). Then, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl bromide) and ethyl acrylate (1.5 eq) via syringe.
-
Degassing: It is crucial to ensure the reaction mixture is deoxygenated. This can be achieved by bubbling the inert gas through the stirred solution for 10-15 minutes. Oxygen can oxidize the phosphine ligand and deactivate the catalyst.[10]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., a bulky biaryl phosphine), or a different base. The quality of the solvent is also critical; peroxides in solvents like NMP can oxidize the phosphine ligand and inhibit the reaction.[3]
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition.[10] This can sometimes be mitigated by adjusting the ligand-to-palladium ratio or ensuring strictly anaerobic conditions.
-
Side Reactions: Isomerization of the product alkene can sometimes occur. The addition of certain salts can influence the reaction pathway and potentially minimize this.[14]
Conclusion
The Heck reaction is a robust and highly valuable transformation in the synthesis of substituted N,N-dimethylbenzamides. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. The protocol provided herein serves as a solid starting point for researchers, and the principles discussed can be applied to a broader range of substrates in drug discovery and development.
References
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Wikipedia. (2023). Heck reaction. Retrieved from [Link]
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Lin, Y., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(4), 812-823. Retrieved from [Link]
-
Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Scott, P. J. H., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering, 2(6), 1438-1443. Retrieved from [Link]
-
Chemistry Notes. (2022). Heck reaction: easy Mechanism, applications. Retrieved from [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(47), 18776-18795. Retrieved from [Link]
-
Khan, K. M., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. Retrieved from [Link]
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NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
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Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
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Wipf, P. (2007). Heck Reactions. Retrieved from [Link]
-
PubMed. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Wikipedia. (2023). Intramolecular Heck reaction. Retrieved from [Link]
-
Semantic Scholar. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Zhang, Y., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 24(12), 2848-2854. Retrieved from [Link]
-
MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. Retrieved from [Link]
-
Yang, C., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(21), 3297-3300. Retrieved from [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Organic Chemistry Lessons. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
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Sonogashira coupling of 3-bromo-N,N-dimethylbenzamide with terminal alkynes
Application Note & Protocol
Strategic Synthesis of Aryl-Alkynes via Sonogashira Coupling: A Detailed Guide for the Cross-Coupling of 3-bromo-N,N-dimethylbenzamide with Terminal Alkynes
Introduction: The Strategic Importance of the Sonogashira Coupling
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Among the array of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency and reliability in constructing C(sp²)–C(sp) bonds by linking aryl or vinyl halides with terminal alkynes.[3][4] This reaction has become an indispensable tool in medicinal chemistry for synthesizing conjugated enynes and arylalkynes, which are prevalent motifs in natural products, organic materials, and biologically active molecules.[5]
This guide provides a comprehensive overview and a detailed protocol for the Sonogashira coupling of this compound. This substrate is of particular interest as the resulting N,N-dimethylbenzamide-alkyne scaffold serves as a versatile platform for library synthesis in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide expert insights into parameter optimization and troubleshooting, ensuring a high rate of success for researchers and drug development professionals.
The Dual Catalytic Mechanism: A Symphony of Palladium and Copper
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][6] This dual-metal system allows the reaction to proceed under remarkably mild conditions compared to earlier methods.[6][7]
-
The Palladium Cycle (The Workhorse):
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated 14-electron Palladium(0) complex, which undergoes oxidative addition with the aryl bromide (this compound). This step forms a square planar Palladium(II) intermediate and is often the rate-determining step.[6][8][9] The reactivity of the halide follows the trend I > Br > Cl, meaning aryl bromides typically require more forcing conditions (e.g., heating) than aryl iodides.[3][8][10]
-
Transmetalation: The key event where the two cycles intersect. The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the bromide. This forms a new Pd(II)-alkynyl complex and regenerates the copper(I) halide.[6][9]
-
Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, forging the desired C(sp²)–C(sp) bond and releasing the final product. This crucial step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
-
-
The Copper Cycle (The Activator):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the terminal alkyne, which has been rendered more acidic by its coordination to the copper.[6] This forms a copper(I) acetylide species, the key nucleophile for the transmetalation step.[3][6]
-
The synergy between these two cycles is paramount for the reaction's efficiency.
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.
Experimental Protocol: Coupling of this compound with Phenylacetylene
This protocol provides a reliable starting point for the coupling reaction. Optimization may be required depending on the specific terminal alkyne used (see Section 4.0).
3.1 Materials and Reagents
-
Substrates: this compound, Phenylacetylene
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N), freshly distilled
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and purification.
3.2 Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[3][10]
-
-
Addition of Solvent and Reagents:
-
Under a positive pressure of inert gas, add anhydrous THF (5 mL) via syringe. Stir the mixture to dissolve the solids.
-
Add triethylamine (2.0 mmol, 2.0 equiv.) via syringe. The amine base is essential for deprotonating the alkyne.[10]
-
Finally, add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe. A slight excess of the alkyne is often used to ensure complete consumption of the aryl bromide.
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in an oil bath preheated to 65 °C. Attach a condenser and maintain the inert atmosphere. Aryl bromides are less reactive than iodides and typically require heating to facilitate the initial oxidative addition step.[3][10]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting aryl bromide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite to remove the catalyst residues. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-dimethyl-3-(phenylethynyl)benzamide.
-
Parameter Optimization: Fine-Tuning for Success
The conditions provided above are a robust starting point, but optimal yields often require fine-tuning. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.[11][12][13]
| Parameter | Common Options | Rationale and Field Insights |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ. Pd(PPh₃)₄ is a Pd(0) source but is more sensitive to air.[14] Pd(OAc)₂ is often paired with phosphine ligands to generate the active catalyst in situ.[6] |
| Ligand | PPh₃, XPhos, SPhos | For less reactive aryl bromides, more electron-rich and bulky phosphine ligands like XPhos can accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings or temperatures.[6][15] |
| Copper Source | CuI, CuBr, CuTC | CuI is the most common and generally effective co-catalyst. |
| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃ | Amine bases (Et₃N, DIPEA) often act as both the base and a co-solvent.[3] Inorganic bases like Cs₂CO₃ can be effective, particularly in copper-free protocols, but may require different solvents (e.g., dioxane, DMF).[12][15] |
| Solvent | THF, DMF, Dioxane, Toluene, Acetonitrile | Solvent choice is critical and must dissolve all components.[13] THF is a good starting point. DMF can sometimes lead to higher reaction rates but can be difficult to remove. The choice of solvent and base are often interdependent.[11][12] |
| Temperature | Room Temp to 100 °C | While aryl iodides can react at room temperature, aryl bromides almost always require heating (50-100 °C) to drive the reaction to completion.[3][10] |
| Copper-Free | N/A | To completely avoid Glaser homocoupling, copper-free conditions can be employed. These protocols typically require a stronger base (e.g., Cs₂CO₃) and/or more sophisticated palladium/ligand systems.[10][15][16] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for overcoming poor outcomes.
Caption: Figure 2: Troubleshooting Workflow for Sonogashira Coupling.
-
Problem: No Reaction or Low Conversion.
-
Cause: Inactive catalyst or insufficient temperature. Aryl bromides are significantly less reactive than aryl iodides.[8]
-
Solution: Ensure the palladium precatalyst and copper(I) iodide are fresh. Increase the reaction temperature in 10-15 °C increments. Consider switching to a more electron-rich and bulky ligand to facilitate oxidative addition.[10]
-
-
Problem: Significant Homocoupling (Glaser Product) Observed.
-
Cause: Presence of oxygen in the reaction vessel. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[3][17]
-
Solution: Improve the inert atmosphere technique. Ensure the solvent is thoroughly degassed before use. Alternatively, explore a copper-free Sonogashira protocol.[3][10]
-
-
Problem: Formation of Black Precipitate (Palladium Black).
-
Cause: Decomposition of the Pd(0) catalyst. This can be caused by impurities, excessively high temperatures, or an inappropriate choice of solvent or ligand.[10]
-
Solution: Use high-purity, anhydrous solvents and reagents. If the temperature is high (>100 °C), consider if a more active ligand could allow for milder conditions.
-
Conclusion
The is a powerful and versatile method for accessing novel chemical scaffolds relevant to pharmaceutical research. A thorough understanding of the dual catalytic mechanism and the role of each reaction component is crucial for success. By following the detailed protocol and utilizing the optimization and troubleshooting guides presented, researchers can confidently and efficiently synthesize a diverse range of aryl-alkyne products, accelerating the pace of drug discovery and development.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Ullah, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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Semantic Scholar. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Sharma, G. V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
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Baruah, M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
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Dou, G., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]
-
ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
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Lipshutz, B. H., & Chung, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
ResearchGate. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. (2016). Sonogashira coupling in natural product synthesis. [Link]
-
Boulton, L. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
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The Sonogashira Coupling. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
NIH. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
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palladium-catalyzed cross-coupling of 3-bromo-N,N-dimethylbenzamide
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-N,N-dimethylbenzamide
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the . This versatile building block is a key intermediate in the synthesis of a wide range of molecular architectures relevant to medicinal chemistry and materials science. This document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, empowering users to not only replicate but also adapt and troubleshoot these critical transformations. We will cover four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck, providing step-by-step protocols, mechanistic insights, and optimization strategies for each.
Introduction: The Strategic Importance of this compound
The 3-substituted N,N-dimethylbenzamide scaffold is a privileged structure in modern chemical synthesis. The dimethylamide group serves as a robust and often directing functional group, while the bromine atom at the 3-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of such aryl halides, offering mild, efficient, and highly selective methods for constructing complex molecules.[1][2] The ability to precisely modify the 3-position of the benzamide core is of paramount importance in pharmaceutical development, where such modifications can fine-tune a molecule's pharmacological profile.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a catalytic cycle that typically involves palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle and the roles of its key components is crucial for successful reaction design and troubleshooting.
The General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The Heck reaction is a notable exception, following a different pathway.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[3][5]
-
Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Critical Reaction Components
The success of a cross-coupling reaction is highly dependent on the careful selection of four key components:
-
Palladium Precatalyst: While Pd(0) is the active species, more stable and air-tolerant Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used.[7][8] These are reduced in situ to Pd(0).[8][9] Modern, well-defined precatalysts that incorporate the ligand offer improved activity and reliability.[3]
-
Ligand: The ligand is arguably the most critical component for tuning reactivity and selectivity.[10][11] Phosphine ligands and N-heterocyclic carbenes (NHCs) are most common.[11][12] They stabilize the palladium center, enhance its solubility, and modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle.[8][10] Sterically bulky, electron-rich ligands often promote the crucial oxidative addition and reductive elimination steps.[11]
-
Base: A base is required in most cross-coupling reactions. Its roles can include activating the coupling partner (e.g., in Suzuki coupling), neutralizing acid generated during the reaction, and facilitating the reductive elimination step.[13][14][15] The choice of base (e.g., carbonates, phosphates, alkoxides) must be compatible with the functional groups present in the substrates.[14]
-
Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous, aprotic solvents like toluene, dioxane, or DMF are common choices to prevent unwanted side reactions.[13][16]
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[17] Its advantages include the commercial availability of a vast array of boronic acids and the generally low toxicity of the boron-containing byproducts.[2]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.[18]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[18]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water, with a concentration of 0.1-0.2 M relative to the limiting reagent.[18]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[18]
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Rationale / Comment |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often more robust and effective for a wider range of substrates.[8][10] |
| Ligand | dppf, SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate the reaction with aryl bromides.[3][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid to facilitate transmetalation.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The presence of water is often beneficial for the Suzuki reaction.[16] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially oxidative addition. |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[13][19] This reaction is indispensable in medicinal chemistry, as the N-aryl motif is prevalent in countless pharmaceutical agents.[13]
Detailed Protocol
This protocol outlines the coupling of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk flask.[13]
-
Reagent Addition: Add anhydrous toluene to the flask, followed by the secondary amine and then this compound.
-
Inert Atmosphere: If not performed in a glovebox, seal the flask and ensure it remains under a positive pressure of argon or nitrogen.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired N-aryl amine product.
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Rationale / Comment |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) and Pd(II) precatalysts.[14] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically hindered biarylphosphine ligands are essential for high yields with challenging substrates.[3][13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[13][14] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are crucial to prevent catalyst deactivation.[13] |
| Temperature | 80 - 110 °C | Necessary to overcome the activation barrier for C-N reductive elimination. |
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[20][21] This reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI.[20] The resulting arylalkynes are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Detailed Protocol
This protocol details the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Toluene or THF, anhydrous
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). The amine acts as both the base and a solvent. Finally, add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the amine salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Rationale / Comment |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available palladium catalysts.[22] |
| Cu Co-catalyst | CuI | The copper salt reacts with the alkyne to form a copper acetylide, which facilitates transmetalation to palladium.[20] |
| Ligand | PPh₃ (often part of catalyst) | Triphenylphosphine is a standard ligand for this transformation. NHCs can also be used.[22][23] |
| Base | Et₃N, DIPA, Piperidine | An amine base is required to neutralize the HBr formed and facilitate the catalytic cycle.[21] |
| Solvent | THF, DMF, Toluene | The amine base can often serve as the solvent if used in large excess. |
| Temperature | 25 - 70 °C | Sonogashira couplings can often be run under mild thermal conditions.[20] |
Application Protocol 4: Heck-Mizoroki Coupling
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically in the presence of a palladium catalyst and a base.[24] Unlike the previous reactions, the Heck mechanism involves migratory insertion of the olefin followed by β-hydride elimination to form the substituted alkene product and regenerate the catalyst.[6]
Caption: Simplified mechanistic pathway of the Heck-Mizoroki reaction.
Detailed Protocol
This protocol describes the coupling of this compound with a generic monosubstituted alkene (e.g., n-butyl acrylate).
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃ (if using a solid base like K₂CO₃, add it now).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF), followed by the alkene and the base (if using a liquid base like Et₃N).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract several times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography to yield the trans-substituted alkene product.[25]
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Rationale / Comment |
| Catalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are effective. Phosphine-free systems can also work.[24][26] |
| Ligand | PPh₃, P(o-tol)₃, NHCs | Ligands are crucial for catalyst stability and activity, especially with less reactive aryl bromides.[25] |
| Base | K₂CO₃, Et₃N, DBU | The base is required to neutralize the HBr formed during the β-hydride elimination step.[6][25] |
| Solvent | DMF, DMAc, MeCN | Polar aprotic solvents are generally preferred for the Heck reaction.[26] |
| Temperature | 80 - 140 °C | Higher temperatures are often required to promote the reaction, especially with aryl bromides.[25] |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor choice of ligand/base. | Screen different ligands (e.g., bulky biarylphosphines).[3] Try a different base or solvent. Increase temperature. Ensure reagents and solvents are anhydrous and degassed. |
| Homocoupling of Coupling Partner | Presence of oxygen; Pd(II) reduction pathway. | Thoroughly degas the reaction mixture.[8] Use a well-defined Pd(0) source or a reliable Pd(II) precatalyst system. |
| Debromination of Starting Material | β-hydride elimination from Pd-H species. | Choose a ligand that promotes faster reductive elimination.[19] Avoid bases or solvents that can act as hydride sources. |
| Catalyst Decomposition (Black Precipitate) | High temperature; Insufficient ligand. | Decrease reaction temperature. Increase ligand-to-palladium ratio (e.g., from 1:1 to 2:1). Use a more robust ligand system like an NHC.[8][12] |
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By leveraging the power of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, chemists can efficiently access a diverse array of complex molecular structures. A rational approach to reaction design, based on a solid understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to utilize these powerful transformations in their synthetic endeavors.
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Title: Palladium-catalyzed cross-coupling reactions. Source: Organic Chemistry II Class Notes - Fiveable. URL: [Link]
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Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Source: The Nobel Prize. URL: [Link]
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Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Source: PubMed Central. URL: [Link]
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Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Source: Royal Society of Chemistry. URL: [Link]
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Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Source: Royal Society of Chemistry. URL: [Link]
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Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
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Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Source: Organic Syntheses. URL: [Link]
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Title: Suzuki-Miyaura Cross-Coupling Reaction. Source: Fisher Scientific. URL: [Link]
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Title: Cross-Coupling Reactions. Source: SlideShare. URL: [Link]
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Title: Palladium-catalyzed cross-couplings by C–O bond activation. Source: Royal Society of Chemistry. URL: [Link]
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Application Note: Protocols for the Synthesis of 3-aryl-N,N-dimethylbenzamides
Abstract
The 3-aryl-N,N-dimethylbenzamide scaffold is a privileged structure in modern chemistry, serving as a core component in numerous pharmaceuticals, agrochemicals, and advanced organic materials. Its synthesis is a critical step in the development of new chemical entities. This guide provides detailed, field-proven protocols for the synthesis of these valuable compounds, focusing on two robust and widely adopted palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura reaction and Direct C-H Arylation. Designed for researchers and drug development professionals, this document explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of the 3-aryl-N,N-dimethylbenzamide Motif
The strategic placement of an aryl group at the 3-position of an N,N-dimethylbenzamide core creates a molecule with unique steric and electronic properties. This structural motif is frequently exploited to modulate biological activity, enhance material properties, or serve as a versatile intermediate for further chemical elaboration. Traditional synthetic methods often require harsh conditions or multi-step sequences, limiting their utility. Modern palladium-catalyzed cross-coupling reactions, however, offer efficient, versatile, and high-yielding pathways to these target molecules.[1] This application note details two primary strategies, providing the necessary protocols and scientific rationale for their successful implementation.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern C-C bond formation, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3] The strategy involves coupling a pre-functionalized benzamide (e.g., 3-bromo-N,N-dimethylbenzamide) with an arylboronic acid or its ester equivalent.
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle.[2][4] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-halo-N,N-dimethylbenzamide, forming a Pd(II) intermediate.[3][4]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][3]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the desired C-C bond, yielding the 3-aryl-N,N-dimethylbenzamide product and regenerating the active Pd(0) catalyst.[3][4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Table 1: Reagents and Typical Conditions for Suzuki-Miyaura Coupling
| Component | Generic Name | Example Supplier | Typical Molar Eq. | Purpose |
| Aryl Halide | This compound | Sigma-Aldrich | 1.0 | Electrophilic coupling partner |
| Organoboron Reagent | Phenylboronic acid | Combi-Blocks | 1.2 - 1.5 | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Strem Chemicals | 0.02 - 0.05 | Catalyst for C-C bond formation |
| Base | K₂CO₃ or Cs₂CO₃ | Fisher Scientific | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent System | 1,4-Dioxane / Water (4:1) | Acros Organics | ~0.1 M | Reaction medium |
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a flame-dried round-bottom flask or reaction vial. Seal the vessel with a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the setup. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. Degassing is performed by bubbling argon through the solvent for 15-20 minutes prior to use.
-
Catalyst Addition: Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). Adding the catalyst last ensures it is introduced into a fully inert environment.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 3-aryl-N,N-dimethylbenzamide.
Method 2: Direct C-H Arylation
Direct C-H arylation represents a more atom-economical and step-efficient approach by avoiding the pre-synthesis of an organometallic reagent.[5] In this strategy, a C-H bond on the benzamide ring is directly coupled with an aryl halide. The N,N-dimethylamide group often acts as an ortho-directing group; however, with appropriate catalyst and ligand systems, arylation at the meta-position (C3) can be achieved, though this is often more challenging and substrate-dependent. A more common approach for this specific target is to use a starting material where the amide directs the arylation, such as N-aryl benzamides.[6]
For the synthesis of 3-aryl-N,N-dimethylbenzamides, a practical C-H activation approach would involve starting with N,N-dimethylbenzamide and coupling it with an aryl halide. The amide group directs ortho-arylation, so achieving meta-selectivity requires specialized conditions or a different strategic approach. A more direct synthesis of the target molecule via this method would typically start from a different precursor. However, the principles remain a cornerstone of modern synthesis.
Mechanistic Rationale
The mechanism of palladium-catalyzed direct C-H arylation is complex and can vary, but a commonly proposed pathway involves a Concerted Metalation-Deprotonation (CMD) step.[5]
-
Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X).
-
C-H Activation/Cleavage: The resulting Ar-Pd(II)-X complex coordinates to the benzamide substrate. A C-H bond is then cleaved, often with the assistance of a base or an anionic ligand, to form a palladacycle intermediate.
-
Reductive Elimination: The two aryl groups reductively eliminate to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: A generalized experimental workflow for direct C-H arylation.
Representative Protocol
This protocol is a representative example for the direct arylation of a heteroarene, as direct C3-arylation of N,N-dimethylbenzamide itself is non-trivial. However, the principles and steps are analogous for substrates amenable to this transformation.[7]
Table 2: Reagents and Conditions for Direct C-H Arylation
| Component | Generic Name | Example Supplier | Typical Molar Eq. | Purpose |
| C-H Substrate | N,N-Dimethylbenzamide | Sigma-Aldrich | 1.5 - 2.0 | C-H bond donor |
| Aryl Halide | 4-Bromotoluene | Acros Organics | 1.0 | Arylating agent |
| Palladium Catalyst | Pd(OAc)₂ | Strem Chemicals | 0.01 - 0.05 | Catalyst for C-H activation |
| Ligand | P(o-tol)₃ or SPhos | Strem Chemicals | 0.02 - 0.10 | Stabilizes catalyst, tunes reactivity |
| Base | KOAc or K₂CO₃ | Fisher Scientific | 2.0 - 3.0 | C-H cleavage facilitator, HX scavenger |
| Solvent | DMAc or Toluene | Acros Organics | ~0.2 M | High-boiling reaction medium |
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube equipped with a stir bar, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), ligand (if used), and base (e.g., KOAc, 2.0 eq.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Through the sidearm, add the C-H substrate (N,N-dimethylbenzamide, 1.5 eq.) and the anhydrous, degassed solvent (e.g., DMAc).
-
Reaction: Place the sealed tube in a preheated oil bath at 120-150 °C and stir for 18-48 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Safety and Handling Precautions
Palladium-catalyzed cross-coupling reactions are powerful but require careful handling of potentially hazardous materials.[8]
-
Exothermic Reactions: Cross-coupling reactions can be significantly exothermic. On larger scales, this can pose a risk of a runaway reaction. Always monitor the internal temperature during scale-up and consider controlled addition of reagents rather than an "all-in" approach.[9][10]
-
Inert Atmosphere: Many palladium catalysts and phosphine ligands are air-sensitive and can be pyrophoric. Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is mandatory for safety and reproducibility.[8]
-
Reagent Toxicity:
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are toxic and have unpleasant odors. Always handle them in a well-ventilated fume hood.
-
Solvents: Solvents like 1,4-dioxane and DMAc have specific health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
-
Waste Disposal: Dispose of all heavy metal waste in designated containers according to institutional guidelines.
By understanding the mechanisms and adhering to these detailed protocols and safety guidelines, researchers can confidently and successfully synthesize 3-aryl-N,N-dimethylbenzamides for a wide range of scientific applications.
References
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Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. (2023). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry . NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. (2024). Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry . NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv . ChemRxiv. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . (2025). YouTube. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education . ACS Publications. (2022). Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. Available at: [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development . ACS Publications. Available at: [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions . Semantic Scholar. Available at: [Link]
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Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation - Preprints.org . Preprints.org. (2025). Available at: [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue College of Engineering . Purdue University. (2022). Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . ACS Publications. Available at: [Link]
-
Direct C–H Arylation - CHIMIA . CHIMIA. Available at: [Link]
-
ONE STEP PROTOCOL AND GREEN SYNTHESIS OF 2-N,N-DIMETHYLAMINO-3-ALKYL(ARYL)-2-OXIDO-1-HYDRO -2-BENZO[2][11][12]DIAZAPHOSPHININE-4-ONE . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
One step protocol and green synthesis of 2-N,N-dimethylamino-3-alkyl(aryl)-2-oxido-1- hydro-2-benzo[2][11][12]diazaphosphinine-4-one derivatives - ResearchGate . ResearchGate. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd . World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Palladium-Catalyzed Regioselective Direct Arylations of Heteroarenes by Bromobenzamides: Direct Synthesis of Heteroaryl Benzamides. | Request PDF - ResearchGate . ResearchGate. (2025). Available at: [Link]
-
LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A . HETEROCYCLES. (2019). Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI . MDPI. (2019). Available at: [Link]
-
Theoretical study on the inert C-H arylation and alkylation by metallaphotoredox catalysis? . Journal of University of Chinese Academy of Sciences. Available at: [Link]
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2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides . ACS Publications. Available at: [Link]
-
Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology . ResearchGate. (2025). Available at: [Link]
-
Cu(II)-Promoted Palladium-Catalyzed C-H Ortho-Arylation of N,N-Dimethylbenzylamines | Request PDF - ResearchGate . ResearchGate. (2025). Available at: [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC - NIH . National Institutes of Health. Available at: [Link]
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Synthesis of 3‐aryl‐N‐tosylnaphthalene‐2‐carboxamides 3a–3l. - ResearchGate . ResearchGate. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 3-bromo-N,N-dimethylbenzamide in the Synthesis of Kinase Inhibitors
Introduction: The Benzamide Scaffold and the Role of a Versatile Building Block
The benzamide moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in crucial hydrogen bonding interactions with protein targets has made it a cornerstone in the design of various enzyme inhibitors. Within the landscape of oncology, this is particularly true for kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer. The 3-aminobenzamide substructure, in particular, is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA damage repair.[1] PARP inhibitors have demonstrated significant clinical success, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[2][3]
3-bromo-N,N-dimethylbenzamide has emerged as a highly valuable and versatile starting material for the synthesis of these and other kinase inhibitors.[4] Its structure offers several strategic advantages:
-
The Benzamide Core: Provides a foundational element for target engagement. The N,N-dimethyl substitution offers metabolic stability and defined steric properties.
-
The Bromine Handle: The bromine atom at the meta-position is a perfect handle for modern palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular installation of a wide variety of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[4]
This technical guide provides an in-depth overview of the application of this compound in the synthesis of kinase inhibitor scaffolds, focusing on the robust and widely used Buchwald-Hartwig amination reaction. We will provide a detailed, field-proven protocol, explain the causality behind experimental choices, and present a complete workflow for researchers in drug discovery.
Core Chemistry: Palladium-Catalyzed C-N Bond Formation
The key to unlocking the potential of this compound is the palladium-catalyzed cross-coupling reaction. While Suzuki-Miyaura coupling is a powerhouse for C-C bond formation, the Buchwald-Hartwig amination is the gold standard for constructing the C-N bonds essential for linking the benzamide core to other fragments, such as cyclic amines.[5][6]
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the key steps of oxidative addition (of the aryl bromide to the Pd(0) center) and reductive elimination (which forms the final C-N bond and regenerates the catalyst).[6]
Application Protocol: Synthesis of a Piperazinyl-Benzamide Kinase Inhibitor Scaffold
This section provides a detailed, step-by-step protocol for the synthesis of 3-(piperazin-1-yl)-N,N-dimethylbenzamide , a key intermediate that can be further elaborated into a variety of potent kinase inhibitors. This protocol is based on well-established Buchwald-Hartwig amination procedures.[7][8][9]
Synthetic Scheme
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | Sigma-Aldrich | 522158 | 228.09 | 5.0 | 1.14 g |
| Piperazine | Sigma-Aldrich | P45609 | 86.14 | 6.0 (1.2 eq) | 517 mg |
| Tris(dibenzylideneacetone)dipalladium(0) | Strem Chemicals | 46-2150 | 915.72 | 0.05 (1 mol%) | 46 mg |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Sigma-Aldrich | 599740 | 476.68 | 0.12 (2.4 mol%) | 57 mg |
| Sodium tert-butoxide (NaOt-Bu) | Sigma-Aldrich | 156671 | 96.10 | 7.0 (1.4 eq) | 673 mg |
| Toluene, Anhydrous | Acros Organics | 61038 | - | - | 25 mL |
Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃, 46 mg), the phosphine ligand (XPhos, 57 mg), and the base (Sodium tert-butoxide, 673 mg).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. The use of bulky, electron-rich phosphine ligands like XPhos is crucial for facilitating the oxidative addition of the aryl bromide and the subsequent reductive elimination, especially with sterically demanding substrates.[6][10]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.14 g) and piperazine (517 mg) to the flask.
-
Add anhydrous toluene (25 mL) via syringe.
-
Causality: Anhydrous solvent is critical as water can react with the strong base (NaOt-Bu) and interfere with the catalytic intermediates. Toluene is a common choice due to its high boiling point and ability to dissolve the organic reagents and catalyst complex.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Dichloromethane:Methanol (95:5). The product should be more polar than the starting bromide.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding water (30 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Causality: The aqueous wash removes the inorganic salts (NaBr, excess base) and any remaining piperazine. The brine wash helps to remove residual water from the organic layer.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM is typically effective for eluting the product.
-
Expected Outcome: The protocol should yield the desired product, 3-(piperazin-1-yl)-N,N-dimethylbenzamide, as a pale yellow solid or oil in good yield (typically >80%).
-
Conclusion and Future Directions
This compound serves as an exemplary building block for the modular synthesis of kinase inhibitor scaffolds. The protocol detailed here for the Buchwald-Hartwig amination provides a reliable and efficient method for constructing a key C-N bond, yielding a versatile piperazinyl-benzamide intermediate. This intermediate is primed for subsequent functionalization, such as acylation or sulfonylation at the secondary amine of the piperazine ring, allowing for the rapid generation of compound libraries for screening against various kinase targets. The robustness of palladium-catalyzed cross-coupling reactions ensures that this approach remains a central strategy in the ongoing development of targeted cancer therapies.
References
Sources
- 1. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tdcommons.org [tdcommons.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-Bromo-N,N-dimethylbenzamide
Introduction: Strategic Importance of the 3-Benzamide Moiety
In the landscape of modern drug discovery and materials science, the benzamide scaffold is a privileged structure. Its unique combination of rigidity, hydrogen bonding capability, and synthetic versatility makes it a cornerstone for the design of novel bioactive molecules and functional materials. 3-Bromo-N,N-dimethylbenzamide, in particular, serves as a highly valuable starting material. The bromine atom at the C3 position acts as a versatile synthetic handle, allowing for the introduction of a wide array of chemical functionalities through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the N,N-dimethylamide group influences the reactivity of the aryl bromide, a factor that must be carefully considered in protocol design.
These application notes provide a comprehensive guide to the functionalization of this compound at the bromine position. We will delve into the mechanistic rationale behind key cross-coupling reactions and provide detailed, field-proven protocols for their successful implementation.
Core Concepts in Palladium-Catalyzed Cross-Coupling
The majority of the transformations discussed herein are reliant on palladium catalysis. The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation (for Suzuki, and Sonogashira with copper co-catalysis): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
The choice of ligands, base, and solvent is critical for the efficiency of each step and the overall success of the reaction. Bulky, electron-rich phosphine ligands, for instance, are often employed to facilitate both the oxidative addition and reductive elimination steps, particularly with challenging substrates like electron-deficient aryl bromides.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic electronics. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.
Causality Behind Experimental Choices
-
Catalyst System: For an electron-deficient aryl bromide like this compound, a highly active catalyst system is required. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich biarylphosphine ligand such as XPhos or SPhos is often optimal.[1] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[1]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 4-12 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6-16 | >85 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 12-24 | 70-85 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[3] This reaction has broad applications in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.[4]
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, a palladium precursor combined with a bulky, electron-rich phosphine ligand is essential for the amination of the electron-deficient this compound.[5] Ligands such as BINAP or Josiphos are often effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[6] Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12-24 | >90 |
| Aniline | Pd(OAc)₂ / Josiphos | K₃PO₄ | Dioxane | 110 | 16-24 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ / XPhos | LHMDS | THF | 80 | 8-16 | >85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as synthetic intermediates.
Causality Behind Experimental Choices
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne.[9]
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired alkynylated product.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 8-16 | >90 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 6-12 | 85-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 10-20 | >80 |
Table 3: Representative Conditions for Sonogashira Coupling.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] This reaction is a powerful tool for the synthesis of styrenyl derivatives and other vinylated aromatic compounds.
Causality Behind Experimental Choices
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.[11]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, are often used to stabilize the palladium catalyst and promote the reaction.
-
Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst at the end of the cycle.[12] Triethylamine or potassium carbonate are frequently used.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically employed.
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL), followed by styrene (1.5 mmol) and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 12-24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 130 | 16-30 | 75-90 |
Table 4: Representative Conditions for Heck Reaction.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[13]
Causality Behind Experimental Choices
-
Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and easy-to-handle source of cyanide compared to alkali metal cyanides.
-
Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is used. The choice of ligand can be crucial to prevent catalyst poisoning by cyanide.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve the cyanide source and the organic substrate.
Experimental Protocol: Cyanation with Potassium Hexacyanoferrate(II)
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water
Procedure:
-
To a screw-cap vial, add this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), dppf (0.06 mmol, 6 mol%), and KOAc (0.1 mmol).
-
Add 1,4-dioxane (2.5 mL) and water (2.5 mL).
-
Seal the vial and heat the mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a diverse range of complex molecules. The protocols outlined in these application notes, grounded in a clear understanding of the underlying reaction mechanisms, offer reliable starting points for researchers in drug discovery and materials science. Careful consideration and optimization of the catalyst system, base, and solvent will be key to achieving high yields and purity for specific applications.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(3), 213–221.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed C−C and C−N Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry, 2003(19), 3513–3526.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
-
An Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Science. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2021). RSC Advances. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2021). Chemical Communications. [Link]
-
Suzuki Coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-C and C-N Bond Formation Using 3-Bromo-N,N-dimethylbenzamide with Organometallic Reagents
Introduction: The Strategic Value of Substituted Benzamides
The N,N-dimethylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The presence of a halogen, such as bromine, on the aromatic ring provides a versatile chemical handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. Specifically, 3-bromo-N,N-dimethylbenzamide is a readily available and stable building block for accessing 1,3-disubstituted aromatic systems.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It outlines the theoretical underpinnings and provides field-proven protocols for the reaction of this compound with various classes of organometallic reagents. The focus is on robust and scalable transition-metal-catalyzed cross-coupling reactions that are central to modern synthetic chemistry.
Theoretical Background and Mechanistic Considerations
The reactivity of this compound is dominated by the C(sp²)–Br bond. While the aromatic ring itself is generally nucleophilic, direct nucleophilic aromatic substitution (SNAr) is typically inefficient for this substrate.[1][2] The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[3][4] The N,N-dimethylbenzamide group at the meta position offers insufficient activation for this pathway.
Consequently, the most effective strategy for functionalizing this substrate involves transition-metal catalysis. These reactions proceed via a series of well-defined organometallic transformations, typically involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Below is a generalized workflow for performing such a cross-coupling reaction, emphasizing the critical requirement for an inert atmosphere to protect the catalyst and organometallic reagents from oxygen and moisture.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
A prime example is the Palladium-catalyzed Suzuki-Miyaura coupling, which has become a cornerstone of C-C bond formation. The catalytic cycle illustrates the fundamental steps common to many cross-coupling reactions.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Application Protocols
The following protocols are designed to be robust and adaptable. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure optimal catalyst activity and prevent quenching of organometallic reagents.
Protocol 1: Kumada Coupling with Grignard Reagents
The Kumada coupling utilizes a Grignard reagent (R-MgX) and is particularly effective for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[5][6] Nickel catalysts are often cost-effective, while palladium catalysts can offer broader functional group tolerance.[7]
Objective: To synthesize 3-phenyl-N,N-dimethylbenzamide via a Nickel-catalyzed Kumada coupling.
Reagents & Materials:
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 228.09 | 5.0 | 1.0 | 1.14 g |
| Phenylmagnesium bromide (3.0 M in Et₂O) | - | 6.0 | 1.2 | 2.0 mL |
| NiCl₂(dppp) | 541.97 | 0.15 | 0.03 | 81 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 25 mL |
Procedure:
-
To a flame-dried 100 mL Schlenk flask, add this compound (1.14 g, 5.0 mmol) and NiCl₂(dppp) (81 mg, 0.15 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (25 mL) via syringe. Stir the suspension at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (2.0 mL of a 3.0 M solution in Et₂O, 6.0 mmol) dropwise over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of homocoupled biphenyl byproducts.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the organoboron reagents.[8]
Objective: To synthesize 3-(4-methoxyphenyl)-N,N-dimethylbenzamide.
Reagents & Materials:
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 228.09 | 2.0 | 1.0 | 456 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 2.4 | 1.2 | 365 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.06 | 0.03 | 69 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 2.0 | 553 mg |
| Dioxane/Water (4:1) | - | - | - | 10 mL |
Procedure:
-
In a round-bottom flask, combine this compound (456 mg, 2.0 mmol), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol), Pd(PPh₃)₄ (69 mg, 0.06 mmol), and potassium carbonate (553 mg, 4.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the dioxane/water solvent mixture (10 mL). Causality Note: The aqueous base is essential for the transmetalation step, where the boronic acid is converted to a more nucleophilic boronate species.
-
Heat the mixture to 90 °C with vigorous stirring for 8 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the biaryl product.
Protocol 3: Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl halide to a terminal alkyne. It uniquely employs a dual catalyst system of palladium and copper(I).[9][10][11]
Objective: To synthesize N,N-dimethyl-3-(phenylethynyl)benzamide.
Reagents & Materials:
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 228.09 | 2.0 | 1.0 | 456 mg |
| Phenylacetylene | 102.14 | 2.2 | 1.1 | 242 µL |
| PdCl₂(PPh₃)₂ | 701.90 | 0.04 | 0.02 | 28 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.02 | 7.6 mg |
| Triethylamine (TEA) | - | - | - | 10 mL |
Procedure:
-
To a Schlenk flask, add this compound (456 mg, 2.0 mmol), PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill with nitrogen three times.
-
Add anhydrous triethylamine (10 mL) via syringe, followed by phenylacetylene (242 µL, 2.2 mmol). Causality Note: Triethylamine acts as both the solvent and the base, which is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[10]
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to isolate the desired alkynylated product.
Comparative Data Summary
| Reaction Type | Organometallic Reagent | Catalyst System | Base | Typical Solvent | Key Advantage | Key Disadvantage |
| Kumada | Grignard Reagent (R-MgX) | Ni or Pd-phosphine | None | THF, Ether | High reactivity, low-cost reagents.[6][7] | Poor functional group tolerance.[5] |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd-phosphine | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Excellent functional group tolerance, stable reagents. | Slower reaction rates for some substrates. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd-phosphine / Cu(I) salt | Amine (e.g., TEA, DIPEA) | Amine, THF | Direct C-C bond formation to alkynes under mild conditions.[9] | Potential for alkyne homocoupling (Glaser coupling). |
Troubleshooting and Advanced Considerations
-
Low Yields: This is often due to the deactivation of the catalyst or decomposition of the organometallic reagent. Ensure all glassware is rigorously dried and solvents are anhydrous. Degassing the reaction mixture thoroughly is critical.
-
Homocoupling Side Products: In Kumada couplings, Grignard reagents can undergo Wurtz-type coupling. In Sonogashira reactions, alkynes can homocouple. These side reactions can be minimized by slow addition of the organometallic reagent at low temperatures and using the correct catalyst/ligand combination.
-
Reaction with the Amide Carbonyl: Highly reactive organometallic reagents, particularly organolithiums, can potentially add to the electrophilic carbonyl of the benzamide.[12][13] This is generally not a major issue in transition-metal-catalyzed cross-couplings, as the rates of oxidative addition to the C-Br bond and subsequent steps in the catalytic cycle are much faster. However, when using very strong, unhindered nucleophiles without a catalyst, this alternative reaction pathway should be considered.
-
Ligand Selection: For challenging substrates, ligand choice is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like X-Phos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition and reductive elimination steps, improving reaction efficiency.[14]
Safety Precautions
-
Inert Atmosphere: All reactions involving organometallic reagents and palladium(0) catalysts must be conducted under an inert atmosphere of nitrogen or argon to prevent decomposition and potential fire hazards.
-
Reagent Handling: Grignard reagents can be pyrophoric, especially in concentrated form. Always handle them with proper syringe techniques.
-
Toxicity: Palladium catalysts, phosphine ligands, and many organic solvents are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: Quenching of reactive organometallic reagents is highly exothermic. Always perform this step slowly and in an ice bath.
References
-
Wikipedia. Kumada coupling. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
University of Rochester. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Royal Society of Chemistry. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. [Link]
-
Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
ResearchGate. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. [Link]
-
ResearchGate. Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Harvard University. Organolithium Reagents. [Link]
-
MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
University of Pittsburgh. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
National Institutes of Health. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. [Link]
-
National Institutes of Health. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
-
National Institutes of Health. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]
-
Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Google Patents. Preparing method of N, N-dimethylbenzamide.
-
Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ACS Publications. 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
-
Chegg.com. Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline. [Link]
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- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 3-bromo-N,N-dimethylbenzamide for High-Throughput Library Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the derivatization of 3-bromo-N,N-dimethylbenzamide, a versatile scaffold for combinatorial chemistry and drug discovery. The strategic position of the bromine atom on the aromatic ring serves as a versatile handle for a variety of robust, high-yielding cross-coupling reactions. We present field-proven methodologies for C-C and C-N bond formation, enabling the rapid generation of diverse chemical libraries. The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the underlying chemical principles to empower researchers in their experimental design and troubleshooting.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of medicinal chemistry, the generation of compound libraries around a core scaffold is a cornerstone of hit-to-lead and lead optimization campaigns. The choice of the initial building block is therefore critical. This compound (Molecular Weight: 228.09 g/mol ) is an exemplary starting scaffold for several key reasons:
-
Structural Preorganization: The N,N-dimethylbenzamide moiety is a common feature in biologically active molecules, often acting as a bioisostere for other functional groups or providing a specific vector for molecular interactions.
-
Chemical Inertness of the Amide: The tertiary amide is generally robust and non-reactive under the conditions of most cross-coupling reactions, preventing self-coupling or other undesirable side reactions.
-
The Bromine Handle: The aryl bromide functionality is a "sweet spot" in terms of reactivity for transition-metal-catalyzed reactions. It is more reactive than the analogous aryl chloride but more stable and cost-effective than the aryl iodide, making it ideal for library synthesis[1][2].
This document outlines protocols for three principal classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as derivatization via a metal-halogen exchange, to showcase the synthetic utility of this scaffold.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Library Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis[3]. For aryl bromides, palladium-based catalysts are particularly effective, offering broad functional group tolerance and high yields under relatively mild conditions[4][5]. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination[6][7].
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, typically coupling an aryl halide with an organoboron species like a boronic acid or its ester derivatives.[5][7] The reaction's tolerance for a wide range of functional groups and its use of stable, often commercially available boronic acids make it a first choice for library synthesis[8].
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common, as the Pd(II) is reduced in situ to Pd(0)[9]. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, pre-formed Pd(0) catalyst[10].
-
Ligand: Phosphine ligands stabilize the palladium center and modulate its reactivity. The choice of ligand can be critical for reaction efficiency[7].
-
Base: A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step[2][8]. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture[2][10].
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03–0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. "Degassing" (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 90–100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4–12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 3-Bromo-N,N-dimethylbenzamide in Advanced Materials Synthesis
These application notes provide researchers, scientists, and drug development professionals with a technical guide to the strategic application of 3-bromo-N,N-dimethylbenzamide as a versatile building block in materials science. While not typically a final-state functional material itself, its unique combination of a reactive bromine handle and a stabilizing, solubilizing N,N-dimethylamide group makes it an invaluable precursor for creating bespoke molecules for a range of advanced applications.
Introduction: The Strategic Value of this compound
This compound is an aromatic organic compound with the empirical formula C₉H₁₀BrNO. Its utility in materials science is not derived from its bulk properties but from its chemical architecture. The molecule presents two key features of interest to the synthetic chemist:
-
A Reactive Aryl Bromide: The bromine atom at the meta-position of the benzene ring serves as a highly effective leaving group. This position is a prime site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1][2] This allows for the precise and controlled introduction of new functional moieties.
-
A Robust N,N-dimethylamide Group: This functional group is generally stable under many reaction conditions. It influences the electronic nature of the aromatic ring and, critically, often imparts favorable solubility characteristics to both the starting material and its derivatives, aiding in reaction processing and the processability of final materials.
These notes will detail protocols for leveraging these features to synthesize custom ligands for Metal-Organic Frameworks (MOFs) and functional monomers for advanced polymers.
Core Application: Synthesis of Functional Scaffolds via Palladium-Catalyzed Cross-Coupling
The primary application of this compound in materials synthesis is as an electrophilic partner in cross-coupling reactions. This allows for the "stitching" of the benzamide core onto other molecular fragments, leading to the creation of more complex, functional molecules. The general principle involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to form the new bond.
Key Cross-Coupling Strategies:
| Reaction Name | Nucleophilic Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki Coupling | Organoboron compounds (boronic acids/esters) | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Buchwald-Hartwig Amination | Amines (primary, secondary) | C-N | Pd₂(dba)₃ / XPhos, RuPhos |
| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI |
| Stille Coupling | Organostannanes | C-C | Pd(PPh₃)₄ |
Table 1: Common cross-coupling reactions applicable to this compound.
The choice of reaction is dictated by the desired final functionality. For instance, a Suzuki coupling is ideal for creating biphenyl-type structures common in liquid crystals and organic electronics, while a Buchwald-Hartwig amination is the go-to method for synthesizing aniline derivatives used in hole-transport materials and pharmaceuticals.
Application Note 1: Synthesis of Custom Ligands for Metal-Organic Frameworks (MOFs)
Rationale: MOFs are crystalline porous materials constructed from metal nodes and organic "linker" molecules.[3][4] The properties of a MOF—its pore size, chemical environment, and catalytic activity—are directly dictated by the structure of the organic ligand. By using this compound as a starting scaffold, one can synthesize asymmetric ligands with tailored functionality. The N,N-dimethylamide group can influence the coordination behavior and framework stability through steric effects or by acting as a non-coordinating, pore-modifying group.
Protocol: Synthesis of a Pyridyl-Functionalized Benzamide Ligand via Suzuki Coupling
This protocol describes the synthesis of 3-(pyridin-4-yl)-N,N-dimethylbenzamide, a hypothetical ligand precursor where a coordinating pyridine unit has been introduced. This molecule could then be, for example, carboxylated or otherwise functionalized to act as a formal MOF linker.
Workflow Diagram:
Caption: Suzuki coupling workflow for ligand synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent Addition: Add a 2:1 mixture of toluene and ethanol (e.g., 30 mL toluene, 15 mL ethanol) to the flask.
-
Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq). The biphasic mixture should be stirred vigorously.
-
Inerting the System: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under a positive pressure of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(pyridin-4-yl)-N,N-dimethylbenzamide.
Application Note 2: Synthesis of Monomers for Functional Polymers
Rationale: The properties of polymers are defined by their constituent monomer units. By functionalizing this compound with a polymerizable group, such as a vinyl or styrenic moiety, novel polymers can be created. The persistent N,N-dimethylbenzamide side group can enhance the thermal stability and solubility of the resulting polymer in organic solvents, which is critical for solution-based processing techniques like spin-coating for organic electronics.
Protocol: Synthesis of a Styrenic Benzamide Monomer via Stille Coupling
This protocol details the synthesis of N,N-dimethyl-3-vinylbenzamide, a styrenic monomer that can be polymerized via free-radical or controlled radical polymerization methods (e.g., RAFT, ATRP) to produce a functional polystyrene derivative.
Workflow Diagram:
Caption: Stille coupling workflow for monomer synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Stir to dissolve. Add vinyltributylstannane (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 90-110 °C under nitrogen. Monitor the reaction's completion by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction by adding an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble fluorides.
-
Filtration and Extraction: Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the tin salts. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography. It is advisable to add a small amount of a radical inhibitor (e.g., BHT) to the fractions containing the product to prevent premature polymerization. The final monomer should be stored under refrigeration and in the dark.
Conclusion
This compound represents a classic example of a strategic molecular building block. Its value is realized through chemical transformation, enabling the synthesis of highly tailored molecules for specific functions in materials science. The protocols outlined above for Suzuki and Stille couplings are foundational workflows that can be adapted to a wide array of other cross-coupling reactions, opening the door to novel ligands, monomers, and other functional organic materials. The robustness of the N,N-dimethylamide moiety and the reliable reactivity of the aryl bromide position provide a solid and versatile platform for innovation.
References
-
Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Context. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
-
Bu, X., Feng, P., & Stucky, G. D. (2018). Large-Pore and Functional Metal-Organic Frameworks. Chemical Society Reviews, 47(23), 8574-8603. [Link][3]
Sources
Application Notes & Protocols: The Strategic Use of 3-bromo-N,N-dimethylbenzamide as a Versatile Fragment in Early-Stage Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, enabling the efficient exploration of chemical space to tackle even the most challenging biological targets. Within the vast armamentarium of chemical fragments, halogenated compounds, particularly those containing bromine, offer distinct advantages that can significantly accelerate and de-risk a screening campaign. This guide provides an in-depth technical overview and practical protocols for the application of 3-bromo-N,N-dimethylbenzamide , a quintessential brominated fragment, in drug discovery workflows. We will explore the rationale behind its selection, its key physicochemical properties, and detailed methodologies for its screening and validation using industry-standard biophysical techniques.
Introduction: The Rationale for Employing this compound
The selection of a fragment library is a critical determinant of success in any FBDD campaign. The ideal fragment is small, soluble, and possesses a low molecular complexity, adhering to the "Rule of Three"[1]. However, the true power of a fragment lies in the information it can provide upon binding to a target protein. This compound embodies several desirable characteristics that make it a highly valuable tool for researchers.
The benzamide core is a well-established pharmacophore found in numerous approved drugs, suggesting its potential for forming favorable interactions with a variety of protein targets[2][3]. The N,N-dimethylamide group provides a hydrogen bond acceptor while limiting the hydrogen bond donor capacity, which can be advantageous for cell permeability in later stages of lead optimization.
The most strategic feature of this fragment is the bromine atom. The inclusion of bromine serves two primary purposes:
-
Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen[4]. This can contribute to improved binding affinity and ligand efficiency.
-
A "Phasing Head" for X-ray Crystallography: The presence of a heavy atom like bromine is exceptionally useful in X-ray crystallography. Bromine's ability to anomalously scatter X-rays provides a powerful tool for solving the phase problem, which is often a bottleneck in determining the three-dimensional structure of a protein-ligand complex[4][5][6]. This allows for the unambiguous identification of the fragment's binding site and orientation, even for weakly binding hits with low occupancy[4][7].
Physicochemical Properties of this compound
Adherence to the "Rule of Three" and other fragment-like properties is crucial for a successful screening campaign. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO | [8] |
| Molecular Weight | 228.09 g/mol | [8] |
| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N | [8] |
| Calculated logP | ~2.0-2.5 (Varies by algorithm) | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | N/A |
| Rotatable Bonds | 1 | N/A |
These properties position this compound as an ideal fragment for screening, with a low molecular weight that allows for significant scope for chemical elaboration once a hit is identified.
The FBDD Workflow: A Phased Approach
A typical FBDD campaign is a multi-step process that begins with a broad screen to identify initial hits, followed by rigorous validation and characterization to ensure the hits are genuine and provide a solid foundation for lead optimization. The workflow for screening a fragment like this compound is illustrated below.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for screening and validating this compound using common biophysical techniques.
Protocol 1: Primary Screening using Thermal Shift Assay (TSA / DSF)
The thermal shift assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding[9][10][11]. A positive shift in Tm indicates that the fragment stabilizes the protein.
Principle: A fluorescent dye binds to the hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. Ligand binding typically stabilizes the protein's folded state, resulting in a higher melting temperature.
Materials:
-
Target protein of high purity (>95%)
-
This compound (solubilized in 100% DMSO as a 100 mM stock)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (optimized for protein stability)
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability
-
96- or 384-well PCR plates
Procedure:
-
Protein and Dye Preparation:
-
Dilute the target protein in the assay buffer to a final concentration of 2-5 µM.
-
Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock in assay buffer.
-
Prepare a master mix of protein and dye. For a 20 µL final reaction volume, mix the protein solution with the 20x dye stock to achieve a final dye concentration of 5x.
-
-
Fragment Plating:
-
Dispense 19.8 µL of the protein/dye master mix into each well of a PCR plate.
-
Add 0.2 µL of the 100 mM this compound stock solution to the appropriate wells for a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
For control wells, add 0.2 µL of 100% DMSO (protein + DMSO control) and 0.2 µL of assay buffer (protein only control).
-
-
Data Acquisition:
-
Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange (e.g., 470/570 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the sigmoidal unfolding curve to a Boltzmann equation. The Tm is the temperature at the inflection point of the curve.
-
Calculate the thermal shift (ΔTm) = Tm (protein + fragment) - Tm (protein + DMSO).
-
A ΔTm of > 2°C is generally considered a significant stabilizing effect and a strong initial hit.
-
Caption: Workflow for a Thermal Shift Assay.
Protocol 2: Hit Validation and Affinity Estimation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the fragment) to a ligand (the protein) immobilized on a sensor surface in real-time[12][13]. It is an excellent method for hit confirmation and for determining binding kinetics and affinity.
Principle: The binding of a fragment to the immobilized protein on the sensor chip causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light. The magnitude of this change is proportional to the mass bound to the surface.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Target protein with a suitable tag for immobilization or accessible primary amines.
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a flow cell with a mixture of EDC and NHS.
-
Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 500 µM). It is critical to match the DMSO concentration in all samples and the running buffer to minimize bulk refractive index effects.
-
Inject the fragment solutions over both the protein-immobilized and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Inject a buffer-only sample periodically for double-referencing.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the buffer-only injections from the signal of the protein-immobilized flow cell to obtain the specific binding sensorgrams.
-
For affinity determination, plot the steady-state response (RU at the end of the association phase) against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (KD).
-
Protocol 3: Structural Characterization by X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its binding mode through X-ray crystallography[4]. The bromine atom in this compound is a significant asset in this process.
Principle: A crystallized protein is soaked with a solution of the fragment. If the fragment binds, it will be present in the crystal lattice. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, revealing the atomic structure of the protein and the bound fragment. The anomalous scattering from the bromine atom helps to accurately place the fragment in the electron density.
Procedure:
-
Crystal Soaking:
-
Grow crystals of the target protein to a suitable size.
-
Prepare a soaking solution containing this compound at a concentration of 1-10 mM in a cryo-protectant solution compatible with the protein crystals.
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron beamline.
-
Collect a full diffraction dataset. Crucially, to leverage the bromine atom, collect data at a wavelength near the bromine absorption edge (~0.92 Å or 13.47 keV) to maximize the anomalous signal[5].
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Calculate an anomalous difference Fourier map. Strong peaks in this map will correspond to the positions of the bromine atoms, unequivocally identifying the location of the bound fragment.
-
Use this information to build a model of the this compound fragment into the electron density.
-
Refine the structure of the protein-fragment complex.
-
Analyze the interactions between the fragment and the protein to guide subsequent medicinal chemistry efforts.
-
Conclusion and Future Directions
This compound is a highly valuable and versatile fragment for drug discovery. Its favorable physicochemical properties, combined with the strategic placement of a bromine atom, make it an excellent tool for identifying novel binding sites and generating high-quality starting points for lead optimization. The protocols outlined in this guide provide a robust framework for the successful application of this fragment in a typical FBDD campaign. The insights gained from screening fragments like this compound, particularly the high-resolution structural information afforded by the bromine atom, can significantly streamline the path from an initial, low-affinity hit to a potent and selective drug candidate.
References
-
Tiefenbrunn, T., Forli, S., Happer, M., Gonzalez, A., Tsai, Y., Soltis, M., Elder, J. H., Olson, A. J., & Stout, C. D. (2013). Crystallographic fragment based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical biology & drug design, 82(5), 517–526. [Link]
- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
- Rupp, B. (2010). Anomalous scattering in structural chemistry and biology. Acta Crystallographica Section A: Foundations of Crystallography, 66(Pt 2), 174–184.
-
de Witte, W. E. A., de Kloe, G. E., Moberg, A., Lindgren, M. T., Holmgren, C., Danielson, U. H., & Leurs, R. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Márquez, J. A. (n.d.). Structural resolution. The anomalous dispersion. Retrieved from [Link]
- Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. Quarterly reviews of biophysics, 47(1), 49–93.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
-
York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. Retrieved from [Link]
- Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in enzymology, 493, 219–249.
-
European Patent Office. (n.d.). EP 2213654 A1 - Process for preparing 2-amino-5-bromobenzamide derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]
- Landrieu, I., et al. (2017). Set-up and screening of a fragment library targeting the 14-3-3 protein interface. MedChemComm, 8(3), 576-583.
- Shishodia, S., et al. (2023). Fragment-based screening by protein-detected NMR spectroscopy. STAR protocols, 4(1), 102061.
-
University of Cambridge. (n.d.). Chapter 9: Mass spectrometry-based methods for fragment screening. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments that have been identified binding to three protein targets.... Retrieved from [Link]
- Kim, H. Y., & Witte, K. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in molecular biology (Clifton, N.J.), 1263, 197–208.
- Lepre, C. A. (2011). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology, 493, 219-249.
- Adams, J. J., et al. (2022). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. MedChemComm, 13(6), 1106-1115.
-
ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved from [Link]
-
Practical Fragments. (2023, December 4). Screening tough proteins by SPR. Retrieved from [Link]
-
AXXAM. (n.d.). Screening Collections. Retrieved from [Link]
- McMahon, R. M., Scanlon, M. J., & Martin, J. L. (2013). Interrogating fragments using a protein thermal shift assay. Australian Journal of Chemistry, 66(12), 1502-1506.
-
Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
-
MSU Drug Discovery. (n.d.). Compound Libraries. Retrieved from [Link]
-
Drug Discovery and Development. (2015, December 22). Biggest Challenges Encountered When Doing SPR Experiments. Retrieved from [Link]
-
Rudolf-Boehm-Institute. (n.d.). Screening Platform. Retrieved from [Link]
-
AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]
-
bioRxiv. (2024, January 23). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 3. Set-up and screening of a fragment library targeting the 14-3-3 protein interface - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. criver.com [criver.com]
- 11. axxam.com [axxam.com]
- 12. biorxiv.org [biorxiv.org]
- 13. ysbl.york.ac.uk [ysbl.york.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-bromo-N,N-dimethylbenzamide
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 3-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific transformation. Here, we address common challenges and provide detailed, evidence-based troubleshooting strategies in a practical question-and-answer format.
I. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly tackles the most common issues encountered when performing a Suzuki coupling with this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary reasons for this?
A1: Low yields in the Suzuki coupling of this compound can often be attributed to a combination of factors related to the substrate's electronic properties and the specific reaction conditions employed. The N,N-dimethylamide group is an electron-withdrawing group, which can influence the reactivity of the aryl bromide.[1] Key areas to investigate include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is paramount. A suboptimal combination may lead to slow oxidative addition or catalyst deactivation.
-
Suboptimal Base and Solvent: The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the solvent system.[2]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, significantly reducing the yield. These include dehalogenation, protodeboronation, and homocoupling.[3][4]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.[5][6]
Q2: I'm observing a significant amount of N,N-dimethylbenzamide (the dehalogenated product) in my reaction mixture. What causes this and how can I prevent it?
A2: The formation of N,N-dimethylbenzamide is due to a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[7][8] This is a common issue, particularly with electron-deficient aryl halides.[8]
Primary Causes of Dehalogenation:
-
Formation of Palladium-Hydride (Pd-H) Species: This is the most accepted mechanism. Pd-H species can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[8]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[7]
Troubleshooting Strategies:
-
Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[8][9] These ligands can promote the desired reductive elimination over the dehalogenation pathway. N-heterocyclic carbene (NHC) ligands are also a good alternative.[8]
-
Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices to minimize the formation of Pd-H species.[8][10]
-
Solvent Choice: If using an alcohol-based solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[8][9] Ensure your solvents are rigorously degassed.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating that can lead to increased dehalogenation.
Q3: My boronic acid seems to be decomposing during the reaction, leading to low conversion. What is happening and what can I do?
A3: This is likely due to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[3][4] This is often promoted by the presence of water and certain bases.[4]
Strategies to Mitigate Protodeboronation:
-
Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable towards hydrolysis than the corresponding boronic acids.[3][11] Consider using the pinacol ester of your desired boronic acid.
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, if protodeboronation is a major issue, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[10]
-
Use Trifluoroborate Salts: Potassium organotrifluoroborates (R-BF₃K) are another stable alternative to boronic acids that release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus decomposition.[12][13]
-
Optimize Base: The choice of base can influence the rate of protodeboronation. Experiment with different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[14]
Q4: I am seeing a biaryl byproduct derived from the self-coupling of my boronic acid. How can I suppress this homocoupling?
A4: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling catalyzed by palladium.[3][6]
Effective Prevention Techniques:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5][6]
-
Use High-Purity Reagents: Impurities in starting materials or solvents can sometimes contribute to catalyst deactivation and promote side reactions.
-
Choice of Palladium Source: Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) might be preferable to some Pd(II) precatalysts, as the in-situ reduction of Pd(II) can sometimes be a source of oxidative side reactions.[3]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
II. Experimental Protocols and Data
Here we provide a standard and an optimized protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Standard Suzuki Coupling Protocol (Initial Attempt)
This protocol represents a common starting point for Suzuki couplings.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of toluene and water.
-
Degassing: Bubble argon or nitrogen through the stirred mixture for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimized Suzuki Coupling Protocol (Improved Yield)
This protocol incorporates troubleshooting strategies to address common issues like dehalogenation and low reactivity.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Reaction Parameters
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Boron Source | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Increased stability to prevent protodeboronation.[3] |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | More versatile Pd(0) source, allowing for separate ligand optimization. |
| Ligand | PPh₃ (from Pd(PPh₃)₄) | SPhos (4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination, minimizing dehalogenation.[8][9] |
| Base | Na₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) | Stronger, non-nucleophilic base suitable for anhydrous conditions, often leading to higher yields.[10] |
| Solvent | Toluene/Water (4:1) | 1,4-Dioxane (anhydrous) | Aprotic solvent to minimize protodeboronation and dehalogenation.[8] |
| Temperature | 90 °C | 100-110 °C | Higher temperature to increase reaction rate, especially with a more robust catalyst system. |
| Reaction Time | 12-16 hours | 4-8 hours | More active catalyst system leads to faster conversion. |
III. Mechanistic and Workflow Diagrams
Visualizing the catalytic cycle and the troubleshooting process can aid in understanding and optimizing the reaction.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[15]
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ACS Catalysis. General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science. [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-bromo-N,N-dimethylbenzamide Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this specific substrate.
The presence of the N,N-dimethylamide group, an electron-withdrawing and potentially coordinating moiety, introduces specific challenges that require careful consideration of reaction parameters. This resource provides in-depth, evidence-based solutions to common side reactions, formatted in a user-friendly question-and-answer style.
I. General Troubleshooting & FAQs
This section addresses broad issues that can affect all types of cross-coupling reactions with this compound.
Q1: My cross-coupling reaction is showing low or no conversion of the starting material. What are the initial checks I should perform?
A1: When faced with a stalled reaction, a systematic check of the fundamental reaction components is crucial.
-
Reagent Purity: Verify the purity of this compound, the coupling partner (e.g., boronic acid, amine, alkyne), and the base. Impurities can act as catalyst poisons.[1] Purification of starting materials via recrystallization or chromatography may be necessary.[2]
-
Catalyst Activity: Ensure the palladium catalyst is active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[3] If using a Pd(II) source like Pd(OAc)₂, pre-activation by stirring with the phosphine ligand before adding other reagents can be beneficial.[2] Consider using a commercially available, air-stable Pd(0) precatalyst for more reliable results.[2]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can deactivate the catalyst.[4][5] Ensure the reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are rigorously degassed.[1][6]
-
Solvent and Base Quality: Use anhydrous solvents, as water can participate in side reactions like hydrodehalogenation.[7][8] Ensure solid bases are stored in a desiccator and are finely powdered to maximize surface area.[2]
Q2: I'm observing multiple unidentified spots on my TLC plate. What are the likely side products?
A2: The most common side products in cross-coupling reactions with aryl bromides are formed through homocoupling and dehalogenation.[9][10] For this compound, you may be observing:
-
Homocoupling of the boronic acid (in Suzuki reactions): This results in a symmetrical biaryl derived from your boronic acid partner.[5][11]
-
Dehalogenation of this compound: This leads to the formation of N,N-dimethylbenzamide.[5][12]
-
Homocoupling of the terminal alkyne (in Sonogashira reactions): This yields a symmetrical 1,3-diyne.
The subsequent sections will provide detailed troubleshooting for these specific side reactions.
II. Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with an electron-deficient substrate like this compound, specific side reactions can be prevalent.
Q3: My Suzuki coupling is plagued by significant amounts of the dehalogenated byproduct, N,N-dimethylbenzamide. How can I minimize this?
A3: Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen.[12][13] This is often mediated by a palladium-hydride (Pd-H) species.[12]
Causality: The formation of Pd-H species can be promoted by certain bases, solvents (especially alcohols), or residual water in the reaction mixture.[5][12]
Mitigation Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[12] These ligands promote the desired reductive elimination step over the competing dehalogenation pathway.
-
Base Optimization: Avoid strong alkoxide bases if dehalogenation is a problem. Switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[12][14]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[12] If an aqueous system is required, carefully control the water content.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the formation of Pd-H species from water.[7][8]
Table 1: Recommended Conditions to Minimize Dehalogenation in Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Promotes faster reductive elimination of the desired product.[12] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases are less likely to generate Pd-H species.[12][15] |
| Solvent | Dioxane, Toluene, THF | Aprotic solvents reduce the source of protons for dehalogenation. |
| Additives | None typically required | Focus on optimizing the core components first. |
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl is a frequent side reaction, particularly with electron-deficient boronic acids.[9][16]
Causality: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of a Pd-peroxo species that facilitates homocoupling.[9] It can also occur via a stoichiometric reaction between Pd(II) and the boronic acid.[4]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step is to rigorously exclude oxygen from the reaction mixture.[4] This can be achieved by sparging the solvent with an inert gas or by using freeze-pump-thaw cycles.[12]
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of Pd(II) species that lead to homocoupling.[4]
-
Ligand Choice: The use of highly active ligands, such as SPhos, can favor the desired cross-coupling pathway.[9][11]
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess should be avoided as it can promote homocoupling.
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
III. Buchwald-Hartwig Amination: Troubleshooting Guide
The Buchwald-Hartwig amination is a key method for forming C-N bonds. The amide group on the aryl bromide can influence the reaction outcome.
Q5: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What adjustments should I consider?
A5: The electron-withdrawing nature of the N,N-dimethylamide group makes the aryl bromide a good substrate for oxidative addition, but other factors can limit the reaction rate.
Causality: The rate-limiting step can be the reductive elimination, especially with less nucleophilic amines. Catalyst deactivation can also be an issue.
Mitigation Strategies:
-
Ligand Choice: Sterically hindered and electron-rich ligands are crucial for promoting the reductive elimination step.[17][18] Ligands like BrettPhos or Josiphos-type ligands are often effective.[2][17]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2][17] For substrates with base-sensitive functional groups, a milder organic base like DBU in combination with a suitable ligand (e.g., XantPhos) could be explored.[19]
-
Solvent: Non-polar aprotic solvents like toluene are generally preferred.[20] Polar solvents can sometimes be less efficient.
-
Temperature: While some modern catalyst systems operate at room temperature, sluggish reactions may require heating to 80-110 °C.
Q6: I am attempting to couple a primary amine, but I'm getting significant amounts of the di-arylated product. How can I improve selectivity for mono-arylation?
A6: Over-arylation is a common issue when coupling primary amines.
Causality: The product of the initial coupling, a secondary arylamine, can be more reactive than the starting primary amine, leading to a second coupling reaction.
Mitigation Strategies:
-
Ligand Design: Certain bulky ligands, such as BrettPhos and specific JosiPhos ligands, are designed to prevent the over-arylation of primary amines.[2]
-
Stoichiometry: Using a slight excess of the primary amine can help to favor the mono-arylation product.
-
Ammonia Surrogates: For the synthesis of primary anilines, direct coupling with ammonia can be challenging due to tight binding to the palladium catalyst.[17] Using an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis, can be a more effective strategy.[17][18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
IV. Sonogashira Coupling: Troubleshooting Guide
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.
Q7: My Sonogashira coupling of this compound is failing or giving very low yields. What is the likely cause?
A7: Failed Sonogashira couplings with aryl bromides are often related to the oxidative addition step or catalyst deactivation.[21]
Causality: Aryl bromides are less reactive than aryl iodides in the Sonogashira reaction. The conditions must be robust enough to facilitate the initial oxidative addition of the C-Br bond to the palladium(0) catalyst.
Mitigation Strategies:
-
Temperature: Reactions with aryl bromides typically require higher temperatures (e.g., 80-100 °C) compared to those with aryl iodides.[21]
-
Catalyst System: While the classic Pd/Cu system is often used, copper-free Sonogashira conditions can sometimes be advantageous, particularly if copper-mediated alkyne homocoupling is an issue.
-
Ligand: A suitable phosphine ligand is generally required to stabilize the palladium catalyst and promote the reaction.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used and often serves as the solvent as well.
Q8: I am observing a significant amount of Glaser coupling (alkyne homocoupling) byproduct. How can I suppress this?
A8: The formation of a symmetrical 1,3-diyne is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.
Causality: The copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.
Mitigation Strategies:
-
Exclude Oxygen: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is crucial to prevent oxidative side reactions.
-
Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free Sonogashira protocol. These systems often rely on more sophisticated palladium catalysts and may require different bases or additives.
-
Control Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
V. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[12]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[12]
-
Add anhydrous, degassed toluene (or dioxane) to the flask.[12]
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[12]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thiéme Chemistry. [Link]
-
Crews, J. A., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 572-578. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057-4069. [Link]
-
Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(5), 1815-1823. [Link]
-
Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science Research Portal. [Link]
-
Ju, J., et al. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Tetrahedron Letters, 50(8), 934-936. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. RSC Drug Discovery Series. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Ju, J., et al. (2009). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Newman-Stonebraker, S. A., et al. (2023). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate. [Link]
-
Reddy, C. V., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Dube, J. W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27503-27513. [Link]
-
Ortu, F., et al. (2021). The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Fleck, C., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(13), 4159-4165. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Institut Kimia Malaysia. (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM. [Link]
-
Puchelle, V., & Godeau, J. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Vummaleti, S. V. C., et al. (2021). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. ACS Catalysis, 11(15), 9636-9646. [Link]
-
Corr, M. J., et al. (2017). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Chemical Science, 8(3), 1999-2006. [Link]
-
Corr, M. J., et al. (2017). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. National Institutes of Health. [Link]
-
Kumar, A., et al. (2024). RETRACTED ARTICLE: Metal free cross-dehydrogenative N-N coupling of primary amides with Lewis basic amines. Nature Communications, 15, 2697. [Link]
-
Hama, T., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 128(14), 4976-4985. [Link]
-
Vummaleti, S. V. C., et al. (2021). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recent Advances on Pd Schiff Base Catalysts in Suzuki-Miyaura Cross-Coupling Reaction: A Review. [Link]
Sources
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Technical Support Center: Purification of 3-bromo-N,N-dimethylbenzamide
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the purification of crude 3-bromo-N,N-dimethylbenzamide. This guide is structured to address common challenges and provide clear, actionable solutions, ensuring the integrity of your research and development efforts.
The synthesis of this compound, typically from 3-bromobenzoyl chloride and dimethylamine, can result in a crude mixture containing various impurities. Effective purification is critical for obtaining a product that meets the stringent requirements of pharmaceutical and agrochemical research. This guide provides a comprehensive resource for troubleshooting common purification issues and offers detailed protocols to achieve high purity.
Troubleshooting Guide
The following table outlines common problems encountered during the purification of this compound, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product | - Residual solvent (e.g., from extraction).- Presence of low-melting impurities.- Product has not crystallized. | - Dry the product under high vacuum.- Attempt trituration with a non-polar solvent like hexanes to induce crystallization and wash away oily impurities.- If the product is known to be a low-melting solid, consider purification by column chromatography. |
| Discolored Product (Yellow/Brown) | - Presence of oxidized impurities.- Residual acidic or basic impurities from the workup. | - Perform a wash with a dilute solution of sodium bisulfite to remove colored impurities.- For acidic impurities, wash with a saturated sodium bicarbonate solution. For basic impurities, wash with dilute HCl.- Consider recrystallization with the addition of activated charcoal to adsorb colored impurities.[1] |
| Low Yield After Purification | - Product loss during transfers.- Inefficient extraction from the aqueous phase.- For recrystallization: using too much solvent, or the product is too soluble in the chosen solvent at low temperatures.[1]- For column chromatography: irreversible adsorption to the stationary phase or co-elution with impurities. | - Ensure complete extraction by performing multiple extractions with the organic solvent.- For recrystallization, use the minimum amount of hot solvent required for dissolution. Cool the solution slowly to maximize crystal formation.- For column chromatography, optimize the eluent system using TLC to ensure the product has an appropriate Rf value (typically 0.2-0.4). |
| Presence of Starting Material (3-bromobenzoic acid) | - Incomplete conversion of the carboxylic acid to the acid chloride.- Hydrolysis of 3-bromobenzoyl chloride during the reaction or workup. | - Perform a liquid-liquid extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic 3-bromobenzoic acid.[2] |
| Co-elution of Impurities in Column Chromatography | - Poor choice of eluent system.- Overloading the column with the crude product. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities.- Use a smaller amount of crude product relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:50 ratio of product to silica gel by weight.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically unreacted starting materials and byproducts from their degradation. These include:
-
3-bromobenzoic acid: Arises from the hydrolysis of the starting material, 3-bromobenzoyl chloride, or from incomplete conversion of 3-bromobenzoic acid if it was the initial precursor.[2]
-
Unreacted 3-bromobenzoyl chloride: A highly reactive species that may persist if the reaction does not go to completion.
-
Dimethylamine hydrochloride: A salt formed from the reaction of excess dimethylamine with HCl generated during the reaction.
-
Hydrolysis of the product: this compound can hydrolyze back to 3-bromobenzoic acid under harsh acidic or basic conditions.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Recrystallization is often the method of choice for purifying solid compounds when the impurities have different solubility profiles from the desired product.[4] It is generally a faster and more scalable technique than column chromatography.
-
Column chromatography is a more powerful separation technique that can separate compounds with very similar polarities.[3] It is particularly useful when dealing with complex mixtures or when recrystallization fails to remove certain impurities.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: As this compound is a moderately polar aromatic amide, a good starting point for recrystallization would be a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent in which it is soluble (like ethanol or ethyl acetate) and then add a "poor" solvent in which it is less soluble (like water or hexanes) until the solution becomes turbid.[5][6] Warming the solution to redissolve the solid and then allowing it to cool slowly should yield crystals. Experimentation with small amounts of your crude product is key to finding the optimal solvent system.
Q4: How do I select an appropriate eluent for the column chromatography of this compound?
A4: The selection of an eluent for column chromatography should be guided by prior analysis using thin-layer chromatography (TLC). The goal is to find a solvent system that provides a good separation between your product and any impurities, with the product having an Rf value of approximately 0.2-0.4. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to find the optimal separation.
Q5: My purified product appears pure by TLC, but the melting point is broad. What could be the issue?
A5: A broad melting point range is indicative of impurities, even if they are not visible on a TLC plate. This can happen if the impurity has a very similar Rf value to your product in the TLC solvent system you used, or if the impurity is not UV-active and you are only visualizing the TLC plate under UV light. It is also possible that your product is still wet with solvent. Ensure your product is thoroughly dried under high vacuum. If the melting point is still broad, you may need to repeat the purification using a different technique or a more optimized solvent/eluent system.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically on a small scale first.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate). Add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. If crystals form upon cooling, this is a good solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add the "poor" solvent to the hot filtrate until it becomes slightly turbid. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the final product under high vacuum.
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting common purification issues.
Decision Tree for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification method.
References
-
Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved from [Link]
-
Chem Help ASAP. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. [Link]
-
Allen. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Allen Overseas. [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Allen Overseas. [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
- Haddad, P. R. (2013). Ion Exclusion Chromatography of Aromatic Acids.
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved from [Link]
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2017, May 29). chromatography - polarities. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. Retrieved from [Link]
-
ResearchGate. (2025, August 6). N,N -Dimethylamination of Acid Chlorides with Dmf. Retrieved from [Link]
- Gore, R. P., et al. (2011). A review on various acylation techniques of amines. Der Pharma Chemica, 3(3), 409-421.
Sources
Technical Support Center: Troubleshooting Dehalogenation of 3-bromo-N,N-dimethylbenzamide
Welcome to the technical support portal for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet problematic side reaction of dehalogenation, specifically with the substrate 3-bromo-N,N-dimethylbenzamide. Our goal is to provide you with the mechanistic understanding and actionable protocols to minimize this byproduct and maximize the yield of your desired cross-coupled product.
Understanding the Problem: Why Does Dehalogenation Occur?
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), this compound is a valuable building block. The desired reaction involves the cleavage of the Carbon-Bromine (C-Br) bond and the formation of a new Carbon-Carbon or Carbon-Nitrogen bond. However, a frequent competing reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, yielding N,N-dimethylbenzamide.[1][2]
This undesired pathway significantly reduces the yield of the target molecule and complicates purification.[2] The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This reactive intermediate can arise from several sources within the reaction mixture, including trace water, alcohol solvents, or certain amine bases.[2][3] Once formed, the Pd-H species can reductively eliminate with the aryl group, leading to the dehalogenated byproduct.[2][3]
The amide group in this compound makes the aryl ring moderately electron-deficient, which can increase its susceptibility to this side reaction compared to electron-rich aryl bromides.[2]
The Competing Catalytic Cycles
To effectively troubleshoot, it is crucial to visualize the competition between the desired cross-coupling and the undesired dehalogenation. The diagram below illustrates the palladium catalytic cycle, showing the main productive pathway and the off-cycle pathway leading to the hydrodehalogenated byproduct.
Caption: A systematic workflow for troubleshooting dehalogenation.
Optimized Protocol: Suzuki Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, specifically designed to suppress hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate (K₃PO₄). [2]2. Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Lower temperatures are often better for minimizing dehalogenation. [4]6. Monitoring: Stir the mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This optimized protocol leverages a weaker base (K₃PO₄), a bulky, electron-rich ligand (XPhos), and a non-protic solvent to create an environment that kinetically favors the desired cross-coupling over the dehalogenation pathway. [2][4]
References
- A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013).
- Bhattacharjya, A., et al.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). Journal of the American Chemical Society.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2015). Organometallics.
- Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts.
- How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. BenchChem.
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Which conditions are favorable for the efficient Suzuki coupling?.
- Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Phosphine Ligands. University of California, Berkeley.
- Catalyst optimization for electron-deficient arylboronic acid in coupling reactions.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos. NINGBO INNO PHARMCHEM CO.,LTD.
- Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). Journal of Organic Chemistry.
Sources
Technical Support Center: Catalyst Selection for Difficult Couplings with 3-bromo-N,N-dimethylbenzamide
Welcome to the Technical Support Center for catalyst selection in challenging cross-coupling reactions involving 3-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties with this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve successful reaction outcomes.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—specifically the electron-withdrawing nature of the amide group—can pose significant challenges in palladium-catalyzed cross-coupling reactions. This guide will focus on three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering tailored strategies for catalyst and ligand selection to address the unique reactivity of this substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Low or No Product Yield
Q1: I'm attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm seeing very low conversion to the desired biaryl product. What's going wrong?
A1: Low yield in this Suzuki coupling often points to issues with the oxidative addition step or catalyst deactivation. The electron-withdrawing amide group can make the C-Br bond less reactive towards Pd(0) insertion.[1]
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient aryl bromide.[2]
-
Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition.[2] Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling sterically hindered or electron-deficient aryl halides.[4]
-
-
Inappropriate Base Selection: The base is critical for the transmetalation step.[2]
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially in the presence of water.[2][3]
Q2: My Buchwald-Hartwig amination of this compound with a primary amine is failing. What catalyst system should I be using?
A2: The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides.[6][7] Success is highly dependent on the ligand choice.
Potential Causes & Solutions:
-
Ligand Choice: First-generation ligands may not be suitable for this substrate.
-
Solution: For primary amines, bidentate phosphine ligands like BINAP and DPPF can be effective.[7][8] For more challenging couplings, sterically hindered biarylphosphine ligands such as BrettPhos are often superior.[9] Using pre-formed palladium catalysts with these specialized ligands (precatalysts) can also improve reaction outcomes.[9]
-
-
Base and Solvent System: The wrong base can lead to side reactions or incomplete conversion.
Formation of Side Products
Q3: In my Sonogashira coupling of this compound with a terminal alkyne, I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[5]
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen facilitates the oxidative homocoupling of the alkyne.
-
Copper Co-catalyst: While copper(I) salts increase the reaction rate, they can also promote Glaser coupling.[10]
-
Solution: Consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may proceed at a slower rate but can significantly reduce homocoupling.[11]
-
Q4: I'm seeing hydrodehalogenation (replacement of the bromine with hydrogen) as a major byproduct in my coupling reaction. What causes this and how can I prevent it?
A4: Hydrodehalogenation can occur through various pathways, including β-hydride elimination from a Pd-H species or reaction with trace water.[3]
Potential Causes & Solutions:
-
Presence of Water: Trace amounts of water can be a proton source.
-
Inappropriate Ligand/Base Combination: The choice of ligand and base can influence the formation of palladium hydride species that lead to this side product.
-
Solution: Optimize the ligand and base combination. Sometimes, a weaker base or a different ligand can minimize this side reaction.[3]
-
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for successful couplings with this compound. The following table provides a starting point for catalyst selection for different coupling reactions.
| Coupling Reaction | Palladium Precursor | Recommended Ligands | Typical Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, NHCs | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos, RuPhos, XPhos | NaOt-Bu, LiHMDS, K₃PO₄ | Toluene, Dioxane, THF |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃ | Et₃N, DIPEA | THF, DMF |
Decision Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting a catalyst system for a difficult coupling reaction with this compound.
Caption: A decision tree for catalyst selection in challenging cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q5: Why are bulky, electron-rich phosphine ligands so effective for coupling with electron-deficient aryl bromides like this compound?
A5: These ligands play a dual role. Their electron-donating ability increases the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient aryl bromide. Their steric bulk favors the formation of monoligated palladium species, which are often more catalytically active, and can accelerate the final reductive elimination step to release the product.
Q6: Can I use the same catalyst system for a similar substrate, like 3-bromo-benzamide?
A6: While the principles are similar, the N,N-dimethyl substitution can influence the substrate's solubility and steric profile. For 3-bromobenzamide, which has an N-H bond, you must consider potential side reactions like N-arylation, especially under Buchwald-Hartwig conditions. The choice of base and ligand becomes even more critical to ensure selectivity.[6]
Q7: Is it necessary to use a glovebox or Schlenk line for these reactions?
A7: Yes, for optimal results, these reactions should be set up under an inert atmosphere.[2] Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids or alkynes.[5]
Experimental Protocols
The following are representative, detailed protocols that can be used as a starting point for your experiments.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2][12]
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[5][12]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[3][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and BrettPhos to a dry Schlenk tube.
-
Reagent Addition: Add this compound, sodium tert-butoxide, and anhydrous toluene.
-
Nucleophile Addition: Finally, add the secondary amine.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[3]
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][13]
References
- BenchChem. (n.d.). A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
ResearchGate. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]
-
NIH. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... Retrieved from [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-nitrobenzoic Acid Derivatives.
-
ResearchGate. (2025). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. Retrieved from [Link]
-
eScholarship. (n.d.). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Solubility of 3-bromo-N,N-dimethylbenzamide
Welcome to the technical resource hub for researchers, scientists, and drug development professionals working with 3-bromo-N,N-dimethylbenzamide. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during synthetic protocols. Our aim is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is a tertiary amide, a class of compounds generally considered to have low water solubility.[1] Its molecular structure features a polar amide group and a larger, nonpolar bromophenyl ring. This duality governs its solubility profile. While the amide moiety can act as a hydrogen bond acceptor, the lack of an N-H bond means it cannot function as a hydrogen bond donor, which, along with the nonpolar aryl halide portion, limits its aqueous solubility.[1][2] In organic media, it is best described as a polar, organic compound.[3] Consequently, it demonstrates good solubility in many common polar aprotic organic solvents.
Q2: I am having trouble dissolving this compound in my chosen solvent for a cross-coupling reaction. What are the most common and effective solvents for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination?
For palladium-catalyzed cross-coupling reactions, the choice of solvent is critical not only for solubility but also for catalyst stability and reactivity.[4][5] Ethers and polar aprotic solvents are the most frequently employed and successful options.
-
For Suzuki-Miyaura Couplings: A variety of solvents can be used, including ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and amides (like DMF).[4] Often, a small amount of water is added to the organic solvent, which can be beneficial for the reaction mechanism but may impact the solubility of highly nonpolar starting materials.[4][6]
-
For Buchwald-Hartwig Aminations: Anhydrous organic solvents are standard.[5] Toluene, dioxane, and THF are the most common and effective choices.[5][7] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, and base, in addition to the solvent.[5][8]
Q3: Why is my this compound not dissolving even in a recommended solvent like THF or toluene at room temperature?
While solvents like THF and toluene are good starting points, achieving high concentrations of this compound for a reaction may require more than simple mixing at ambient temperature. Several factors could be at play:
-
Concentration: The desired reaction concentration may exceed the compound's solubility limit at room temperature.
-
Rate of Dissolution: The kinetics of dissolution may be slow. The solid is a stable crystalline lattice that requires energy to break apart.
-
Solvent Purity: The presence of impurities, especially water in a non-aqueous reaction, can affect solubility.
The first and most direct troubleshooting step is to apply heat. Most organic solids, including this compound, will see a significant increase in solubility with an increase in temperature.[3] For many coupling reactions, reaction temperatures are typically elevated (e.g., 80-120 °C), which will aid in complete dissolution.[5][7]
Troubleshooting Guide: A Systematic Approach to Improving Solubility
When facing persistent solubility issues, a logical, stepwise approach is essential. The following guide provides strategies to systematically address and resolve the incomplete dissolution of this compound.
Issue: The starting material remains a suspension, even after gentle heating.
If initial heating does not fully dissolve your substrate, a more strategic intervention is required. The goal is to modify the solvent environment without compromising the integrity of your reaction.
Causality: A co-solvent system works by altering the bulk polarity of the reaction medium. For a substrate like this compound, which has a significant dipole moment due to the amide group, increasing the polarity of a nonpolar solvent like toluene can dramatically improve solvation. A small amount of a highly polar aprotic solvent can disrupt the crystal lattice energy of the solute and create a more favorable solvation shell.
Experimental Protocol: Implementing a Co-Solvent System
-
Initial Setup: In your reaction vessel, suspend this compound in your primary, less polar solvent (e.g., toluene or dioxane).
-
Co-Solvent Selection: Choose a miscible, highly polar aprotic co-solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Incremental Addition: While stirring the suspension, add the co-solvent dropwise or in small aliquots (e.g., 1-5% of the total volume).
-
Observe and Heat: Monitor for dissolution after each addition. Gentle heating to the target reaction temperature can be applied simultaneously.
-
Validate Compatibility: Before committing to a large-scale reaction, ensure the co-solvent is compatible with your catalyst, base, and other reagents. For instance, some highly coordinating solvents can interfere with the catalytic cycle in sensitive cross-coupling reactions.[9]
Data Presentation: Relative Polarity of Common Solvents
| Solvent | Dielectric Constant (ε at 20°C) | Classification |
| Toluene | 2.4 | Nonpolar |
| 1,4-Dioxane | 2.2 | Nonpolar Ether |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic Ether |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 38.3 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic |
Data compiled from common chemical reference sources.
Causality: Sonication utilizes high-frequency sound waves to induce cavitation in the liquid—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that bombard the surface of the solid particles, breaking down agglomerates and eroding the crystal lattice. This mechanical action significantly increases the surface area available for solvation and accelerates the rate of dissolution.
Experimental Protocol: Utilizing Sonication
-
Preparation: Prepare the suspension of this compound in the chosen reaction solvent in a flask of appropriate size.
-
Immersion: Place the flask into an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Operation: Turn on the sonicator. The process may gently warm the solvent, which can further aid dissolution.
-
Monitoring: Continue sonication, with stirring if possible, until the solid is fully dissolved. This can take anywhere from a few minutes to over an hour depending on the scale and concentration.
-
Combined Approach: For particularly challenging cases, sonication can be effectively combined with heating by using a heated ultrasonic bath.
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the logical decision-making process for addressing solubility issues.
Caption: A systematic workflow for troubleshooting the solubility of this compound.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
PubChem. 3-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. 2020. DOI:10.1039/D0GC02976A. Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. 2021. Available at: [Link]
-
Solubility of Things. N,N-Dimethylbenzamide. Available at: [Link]
-
Chemistry Stack Exchange. Solubility of Amides. 2020. Available at: [Link]
-
Solubility of Things. Amides: Structure, Properties, and Reactions. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
NIH National Library of Medicine. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-N,N-dimethylbenzamide
Welcome to the technical support center for reactions involving 3-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during synthetic transformations of this versatile building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you overcome experimental hurdles and achieve your desired outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in organic synthesis, primarily utilized for its aryl bromide functionality which readily participates in a variety of cross-coupling reactions. The N,N-dimethylamide group, while generally stable, can also influence the reactivity of the aromatic ring. Understanding the interplay between the bromo substituent and the amide group is crucial for successful reaction design and troubleshooting.
The primary modes of reactivity for this compound include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles for reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings.
-
Nucleophilic Aromatic Substitution (SNA r): While less common for aryl bromides unless activated by strong electron-withdrawing groups, under certain conditions, direct displacement of the bromide can occur.
-
Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent, which can then be used in reactions with various electrophiles.
This guide will address specific issues that may arise in these and other transformations.
General Troubleshooting
Q1: My reaction with this compound is not proceeding to completion, and I'm recovering starting material. What are the initial checks I should perform?
A1: When a reaction fails to go to completion, a systematic review of the fundamental reaction parameters is the first and most critical step.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for incomplete reactions.
-
Reagent Purity and Stoichiometry:
-
This compound: Confirm the purity of your starting material. Impurities can sometimes interfere with catalysis.
-
Other Reagents: Ensure all other reagents, especially catalysts, ligands, and bases, are of high quality and have been stored correctly. For moisture-sensitive reagents, confirm they were handled under anhydrous conditions.
-
Stoichiometry: Double-check your calculations to ensure the correct molar equivalents of all reactants have been used.
-
-
Solvent Quality:
-
Anhydrous Conditions: For many cross-coupling and organometallic reactions, the presence of water can be detrimental. Ensure you are using appropriately dried, anhydrous solvents.
-
Degassing: Oxygen can deactivate palladium catalysts.[1] Ensure your solvent has been properly degassed by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[2][3]
-
-
Inert Atmosphere:
-
Many reactions, particularly those involving palladium catalysts, are air-sensitive. Confirm that your reaction was set up and run under a positive pressure of an inert gas like argon or nitrogen.[1]
-
-
Temperature Control:
-
Verify that the reaction was maintained at the specified temperature. Inaccurate temperature control can significantly impact reaction rates.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most common transformations performed with this compound.
Q2: My Suzuki-Miyaura coupling is failing or giving low yields. What are the likely causes and how can I fix it?
A2: Low yields in Suzuki couplings with this compound can often be traced to issues with the catalyst system, base, or the boronic acid/ester coupling partner.[1] The electronic nature of the N,N-dimethylamide group can also play a role.
Key Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[4] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent steps of the catalytic cycle.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical. Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step.[1][2] |
| Solvent | Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water | The solvent system needs to solubilize all components of the reaction. Water can sometimes accelerate the reaction but too much can lead to side reactions.[1][3] |
Troubleshooting Steps:
-
Catalyst and Ligand: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more robust system with bulky, electron-rich phosphine ligands.[2] These can often overcome the challenges associated with less reactive aryl bromides.
-
Base Selection: The base is crucial for the transmetalation step. If you are using a weaker base like Na₂CO₃, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ may improve the yield.[2] Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.[1]
-
Boronic Acid/Ester Quality: Boronic acids can undergo decomposition (protodeboronation) upon storage.[2] It is advisable to use fresh, high-quality boronic acid. If protodeboronation is suspected, consider using the corresponding pinacol ester or trifluoroborate salt, which are often more stable.
-
Solvent and Degassing: Ensure your solvent is rigorously degassed. Oxygen can lead to the formation of inactive palladium species and can also promote the homocoupling of the boronic acid.[1]
-
Temperature: While many Suzuki reactions proceed at elevated temperatures (80-110 °C), excessive heat can lead to decomposition.[2] If you suspect thermal instability of your product or reagents, try running the reaction at a lower temperature for a longer period.
Sources
Technical Support Center: Reactivity of 3-bromo-N,N-dimethylbenzamide
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we delve into the critical interplay of bases and ligands, providing field-proven insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is sluggish or failing. What are the likely causes?
A1: Low reactivity in Buchwald-Hartwig aminations with this substrate often stems from a combination of factors related to the base and ligand selection. The N,N-dimethylbenzamide group, while not excessively bulky, does exert some steric influence at the ortho position, which can hinder the crucial oxidative addition step.[1]
-
Inadequate Base Strength: The choice of base is critical for deprotonating the amine coupling partner to form the active nucleophile.[2] Weak bases may not be sufficient to drive this equilibrium forward, leading to low conversion.
-
Ligand Steric Hindrance and Electron-Donating Ability: The ligand plays a dual role: it stabilizes the palladium catalyst and modulates its reactivity.[3] For an aryl bromide like this compound, a ligand that is both bulky and electron-donating is typically required to promote oxidative addition and subsequent reductive elimination.[4][5] Insufficiently bulky ligands may not facilitate the formation of the active monoligated palladium species, while less electron-donating ligands can slow down the oxidative addition step.[4][6]
-
Catalyst Inhibition: Certain combinations of bases and ligands can lead to catalyst inhibition. For instance, some organic bases can coordinate too strongly to the palladium center, creating a stable resting state and slowing down the catalytic cycle.[7][8]
Q2: How do I choose the optimal base for my reaction?
A2: The ideal base depends on the specific amine you are coupling and the solvent system. A systematic approach to base selection is recommended.
-
For Primary and Secondary Aliphatic Amines: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices.[2] However, be mindful of their potential to cause side reactions with sensitive functional groups.[2]
-
For Anilines and Other Weakly Basic Amines: Stronger bases are often necessary to deprotonate these less nucleophilic amines. Lithium bis(trimethylsilyl)amide (LiHMDS) is a powerful, non-nucleophilic base that can be effective in these cases.[9]
-
For Base-Sensitive Substrates: If your substrate contains functional groups incompatible with strong alkoxides, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[2][10] These reactions may require higher temperatures or more active catalyst systems.
Here is a general guide to base selection:
| Base | pKa of Conjugate Acid | Typical Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | General purpose, strong base for a wide range of amines. Can be too harsh for some functional groups.[2] |
| Potassium tert-butoxide (KOtBu) | ~19 | Similar to NaOtBu, sometimes offers different solubility and reactivity profiles.[2] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Very strong, non-nucleophilic base. Excellent for deprotonating weakly basic amines.[9] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (second pKa) | Milder base, suitable for substrates with base-sensitive functional groups.[10][11] |
| Potassium Phosphate (K₃PO₄) | ~12.3 (third pKa) | Another mild inorganic base, often used in Suzuki and other cross-coupling reactions.[1] |
Q3: I'm observing significant side product formation, particularly hydrodehalogenation. How can I mitigate this?
A3: Hydrodehalogenation (replacement of the bromine with a hydrogen) is a common side reaction in palladium-catalyzed cross-couplings. It typically arises from β-hydride elimination from a palladium-hydride intermediate.
-
Ligand Choice: The choice of ligand is paramount in suppressing hydrodehalogenation. Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can accelerate the desired reductive elimination step, outcompeting β-hydride elimination.[4][12] The steric bulk of these ligands favors the formation of a three-coordinate palladium intermediate that is primed for reductive elimination.[3]
-
Base Selection: The choice of base can also influence the extent of hydrodehalogenation. In some cases, using a weaker base or a different counterion can minimize this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired coupling reaction.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Symptoms: Starting material (this compound) remains largely unreacted after the specified reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Detailed Steps:
-
Verify Reagent Purity and Inert Atmosphere: Ensure all reagents, particularly the boronic acid, base, and solvent, are pure and anhydrous.[1] The palladium catalyst is sensitive to oxygen, so a properly maintained inert atmosphere (argon or nitrogen) is crucial.[1]
-
Evaluate the Catalyst System:
-
Ligand: For an aryl bromide, bulky, electron-rich phosphine ligands are generally required.[5][13] Consider switching to a more robust ligand like SPhos or XPhos if you are using a less effective one like triphenylphosphine. The steric and electronic properties of the ligand directly impact the efficiency of the catalytic cycle.[6][12]
-
Palladium Precatalyst: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
-
Optimize the Base: The base is crucial for the transmetalation step.[14] If you are using a weak base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[1]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition, which is often the rate-limiting step.[1]
-
Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices.[1]
Problem 2: Glaser Coupling (Homocoupling of the Alkyne) in Sonogashira Coupling
Symptoms: Formation of a significant amount of the diyne byproduct, resulting from the homocoupling of the terminal alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing Glaser coupling in Sonogashira reactions.
Detailed Steps:
-
Consider Copper-Free Conditions: The copper co-catalyst is often the primary culprit for Glaser coupling.[15] Many modern Sonogashira protocols for aryl bromides are copper-free, relying on a more active palladium/ligand system to facilitate the reaction.[16]
-
Optimize the Base: An appropriate organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. The base neutralizes the HX generated and facilitates the formation of the palladium-alkynyl intermediate. Using an excess of a bulky amine base can sometimes suppress homocoupling.
-
Ensure Rigorous Degassing and Inert Atmosphere: Oxygen promotes the oxidative homocoupling of the alkyne.[15] Thoroughly degas your solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Adjust Alkyne Stoichiometry: Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction over homocoupling.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amines.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle: The Role of Base and Ligand
The following diagram illustrates a simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting the key roles of the base and ligand.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
This diagram illustrates how the palladium(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting palladium(II) complex then coordinates with the amine. The base plays a crucial role in deprotonating the coordinated amine to form the palladium-amido complex. Finally, reductive elimination yields the desired C-N coupled product and regenerates the palladium(0) catalyst.[17] The ligand (L) is critical for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[3]
References
- Doyle, A. G., et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- BenchChem. Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
- Hartwig, J. F.
- Buchwald, S. L., et al. Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008, 41(11), 1534-1544.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Buchwald, S. L., et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 2012, 134(22), 9234-9237.
- Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega, 2024.
- Hartwig, J. F.
- OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube, 2024.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide
- Chemistry LibreTexts. 2.
- Carrow, B. P., et al. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry, 2016, 55(5), 2149-2163.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 2021, 50(44), 16013-16020.
- Reddit. Sonogashira troubleshooting help needed.
- Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 2008, 41(11), 1534-44.
- Norrby, P.-O., et al. The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 2014, 79(24), 11961-11969.
- Norrby, P.-O., et al. Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 2014, 79(24), 11961-9.
- A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 2004, 6(16), 2649-2652.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 2023, 14(31), 8387-8395.
- BenchChem. Overcoming low reactivity of "N-Benzyl-2-bromo-3-methylbenzamide" in coupling reactions.
- Applications of Palladium-C
- Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Myers, A. G. The Suzuki Reaction.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 2023, 14(8), 1438-1465.
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008, 41(11), 1534-1544.
- Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2(1), 27-50.
- Surry, D. S.; Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 2008, 47(34), 6338-6361.
- Suzuki-Miyaura Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Wikipedia.
- Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2(1), 27-50.
- Chemistry LibreTexts.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temper
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Synthesis, Structure and Nickel Carbonyl Complexes of Dialkylterphenyl Phosphines.
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1, 2016, 131-155.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- The Sonogashira Coupling.
- Buchwald, S. L.
- Plenio, H., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 2012, 77(6), 2798-2807.
- Macmillan Group. B-Alkyl Suzuki Couplings.
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv, 2023.
- Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. ChemRxiv, 2023.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 2014, 19(11), 18566-18577.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. 21.01.1: Heck Reaction.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv, 2020.
- Myers, A. G. The Heck Reaction.
Sources
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- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Palladium Catalyst Removal from 3-bromo-N,N-dimethylbenzamide Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual palladium catalysts from reactions involving substrates like 3-bromo-N,N-dimethylbenzamide. The guidance herein is structured to address common challenges encountered during experimental workups, ensuring your final compound meets the stringent purity requirements of downstream applications, particularly in active pharmaceutical ingredient (API) synthesis.
Understanding the Challenge: Why Palladium Removal is Critical
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.[1][2] However, a significant downstream challenge is the removal of the palladium catalyst from the reaction product.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in drug products, making efficient palladium removal a critical step in process development.[3] Residual palladium can also interfere with downstream reactions and compromise the stability of the final compound.[4]
For a molecule like this compound, which might undergo a variety of cross-coupling reactions, the resulting product's polarity and functionality can influence the choice of an effective palladium removal strategy. This guide will walk you through selecting and optimizing a workup procedure tailored to your specific needs.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of palladium catalysts.
Problem 1: Ineffective Palladium Removal by Simple Filtration
Symptom: After filtering the reaction mixture through a standard medium (e.g., filter paper or a cotton plug), the isolated product is still dark-colored, and analysis (e.g., ICP-MS) shows high levels of residual palladium.
Possible Causes & Solutions:
-
Palladium is in a soluble form: Simple filtration is only effective for removing heterogeneous palladium sources (e.g., Pd/C) or precipitated palladium metal (Pd(0)).[5] Homogeneous catalysts or soluble Pd(II) species will pass through the filter.
-
Formation of colloidal palladium: In some cases, palladium can form fine colloidal particles that are not easily removed by standard filtration.[5]
-
Solution:
-
Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite®.[2][5][7] The Celite acts as a filter aid, trapping fine particles.[5] For particularly stubborn cases, a thicker Celite pad (1-2 cm) can be used.[5]
-
Adsorption onto Activated Carbon: Treating the solution with activated carbon can adsorb colloidal palladium, which can then be removed by filtration.[8][9]
-
-
Problem 2: Low Efficiency of Palladium Scavengers
Symptom: Residual palladium levels remain above the desired limit even after treatment with a palladium scavenger.
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of the product.[3][10]
-
Solution:
-
Consider the Palladium Species: Thiol-based scavengers are generally very effective for a variety of palladium species, including Pd(II).[6][11] Thiourea-functionalized silica is also a versatile option for all forms of palladium.[6][12]
-
Match Scavenger to Your System: Consult scavenger selection guides to choose a scavenger compatible with your solvent and product.[12] It is often beneficial to screen a small panel of different scavengers to identify the most effective one for your specific reaction.[3]
-
-
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger and the duration of the treatment are critical for effective removal.
-
Solution:
-
Increase Scavenger Equivalents: As a starting point, use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[13] This can be optimized by reducing the amount in subsequent experiments.
-
Extend Reaction Time: Allow for adequate mixing time, typically ranging from a few hours to overnight (4-16 hours) at room temperature.[13]
-
Consider Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve the scavenging efficiency, but be mindful of your product's stability.[14]
-
-
Problem 3: Product Loss During Workup
Symptom: The yield of the desired product is significantly lower after the palladium removal step.
Possible Causes & Solutions:
-
Adsorption of Product onto the Scavenger: Both silica-based scavengers and activated carbon can sometimes adsorb the desired product along with the palladium.
-
Solution:
-
Thorough Washing: After filtration, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product.[3]
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal to minimize product loss.
-
Alternative Scavengers: Some synthetic carbon adsorbents, like Carboxen®, have been developed to have a high affinity for metals while minimizing product binding.
-
-
-
Product Precipitation with Palladium: In some cases, the product may co-precipitate with the palladium.
-
Solution: Ensure the product is fully dissolved in a suitable solvent before and during the scavenging process. If necessary, use a co-solvent system.
-
FAQ: Which palladium removal method should I choose?
The optimal method depends on several factors, including the scale of your reaction, the desired final palladium concentration, and the nature of your product. The following decision tree can guide your choice:
Caption: Decision workflow for selecting a palladium removal strategy.
Experimental Protocols
Here are detailed protocols for common and effective palladium removal techniques.
Protocol 1: Filtration through Celite®
This method is a good first step for removing heterogeneous or precipitated palladium.
-
Preparation: Place a plug of glass wool at the bottom of a sintered glass funnel. Add a layer of Celite® (approximately 1-2 cm thick) and gently pack it down.
-
Pre-wetting: Pre-wet the Celite® pad with the solvent used in your reaction mixture.
-
Dilution: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad and apply gentle suction.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your crude product, now depleted of insoluble palladium.
Protocol 2: Batch Treatment with a Solid-Supported Scavenger
This is a highly effective method for removing soluble palladium species.
-
Scavenger Selection: Choose an appropriate scavenger based on your reaction conditions (e.g., SiliaMetS® Thiol or Thiourea).[6][12]
-
Initial Analysis: Before adding the scavenger, take a small aliquot of your reaction mixture for analysis (e.g., ICP-MS) to determine the initial palladium concentration.[3]
-
Scavenger Addition: To the solution of your crude product, add the solid-supported scavenger (typically 3-5 equivalents relative to the palladium catalyst).[13]
-
Agitation: Stir the mixture at room temperature for 4-16 hours.[13] The progress can be monitored by taking small samples at different time points for analysis.
-
Filtration: Remove the scavenger by filtration through a sintered glass funnel.
-
Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Final Analysis: Combine the filtrate and washings, and analyze a small aliquot to determine the final palladium concentration.[3]
-
Concentration: If the palladium levels are acceptable, concentrate the solution to obtain your purified product.
Data Summary: Comparison of Palladium Scavengers
The selection of a scavenger is a critical decision. The table below summarizes the performance of common scavenger types.
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Silica-Based | Thiol (-SH) | Pd(II), Pd(0)[6][11] | High efficiency, good solvent compatibility, stable.[15] | Can sometimes adsorb polar products. |
| Thiourea | All forms of Pd[6][12] | Very versatile, widely used in the pharmaceutical industry.[6] | ||
| Dimercaptotriazine (DMT) | Ruthenium and hindered Pd complexes[12] | Effective for a broad range of metals. | ||
| Polymer-Supported | Trimercaptotriazine (TMT) | Palladium | High capacity.[16] | May swell in certain organic solvents. |
| Carbon-Based | Activated Carbon | Various Pd species[8][9] | Cost-effective, good for decolorization.[8][14] | Can lead to lower product yield due to non-specific adsorption. |
Concluding Remarks
The successful removal of palladium catalysts is a crucial, yet often challenging, aspect of synthesizing high-purity organic compounds. A systematic approach, starting with a simple and cost-effective method like Celite® filtration, followed by the screening and optimization of solid-supported scavengers, will lead to a robust and reproducible purification strategy. Always quantify your residual palladium levels using a reliable analytical technique like ICP-MS to validate your workup procedure.[17][18] By understanding the principles behind each method and anticipating potential pitfalls, you can confidently purify your products to meet the most stringent quality standards.
References
-
Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions - PubMed. (2018). PubMed. [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2009). Organic Process Research & Development. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. (2009). ResearchGate. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2010). PharmaTech. [Link]
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). Journal of Colloid and Interface Science. [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Metal Scavenger User Guide. (2014). Biotage. [Link]
-
Metal Scavenger Guide. (n.d.). Sopachem. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]
-
How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2007). ResearchGate. [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2012). ACS Sensors. [Link]
- Method of removing palladium. (2005).
-
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]
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- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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Technical Support Center: Scale-Up of Reactions with 3-bromo-N,N-dimethylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting solutions for the common challenges encountered when scaling up chemical reactions involving 3-bromo-N,N-dimethylbenzamide. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the underlying chemical principles, ensuring your scale-up process is both successful and safe.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed for quick reference and actionable solutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling reaction shows low conversion or has stalled completely upon scale-up. What are the likely causes and how can I fix it?
Answer: This is a frequent issue when transitioning from bench-scale to pilot-plant scale. The root cause often lies in one of several factors that become more pronounced at a larger scale:
-
Catalyst Deactivation: The most common culprit is oxygen. Even trace amounts of oxygen in your reaction vessel can lead to the oxidation of the Pd(0) active catalyst to inactive Pd(II) species or the formation of palladium black.[1][2] On a larger scale, achieving a truly inert atmosphere is more challenging.
-
Solution: Implement a rigorous degassing protocol. For large volumes, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) is more effective than simple freeze-pump-thaw cycles. Ensure all reagents are added under a positive pressure of inert gas. Using pre-catalysts that are more stable to air can also be beneficial.[3]
-
-
Base and Solvent Effects: The choice and quality of the base are critical. In Suzuki couplings, an aqueous base like potassium carbonate is common, but its effectiveness depends on proper mixing and phase transfer.[1]
-
Solution: On scale-up, agitation becomes paramount. Ensure your reactor's overhead stirrer is capable of creating sufficient turbulence to mix the organic and aqueous phases effectively. In some cases, switching to a homogeneous organic base or using a phase-transfer catalyst can improve consistency. The solvent choice also matters; while toluene is common, solvents like dioxane or THF may offer better solubility for all components.[4]
-
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive boroxine anhydrides, especially in the presence of water and at elevated temperatures.[5]
-
Solution: Use the boronic acid as soon as possible after purchase or re-purify it if it has been stored for a long time. Alternatively, consider using more stable boronate esters (e.g., pinacol esters), which are less prone to these side reactions.
-
-
Side Reactions: A common side reaction is the reductive dehalogenation of your starting material, where the bromine atom is replaced by hydrogen.[2] This can be exacerbated by certain ligands or impurities.
-
Solution: Screen different phosphine ligands. More electron-rich and sterically hindered ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.[3]
-
Question 2: In my Buchwald-Hartwig amination, I'm observing significant formation of the diarylamine byproduct. How can I improve the selectivity for the desired monoarylated product?
Answer: The formation of a diarylamine side product occurs when the primary arylamine product successfully competes with the starting amine for reaction with the aryl bromide.[6] This is often a kinetics issue that can be controlled.
-
Ligand Choice is Key: The steric and electronic properties of the phosphine ligand play a major role in controlling selectivity.
-
Solution: Employ sterically hindered ligands. Ligands like Josiphos have been shown to be selective for the reaction of primary amines over secondary amines, thus preventing the product from reacting further.[6] The choice of ligand is highly substrate-dependent, so a small-scale screen of different ligands is often a worthwhile investment before scaling up.[7]
-
-
Reaction Conditions: Temperature and concentration can influence the relative rates of the desired and undesired reactions.
-
Solution: Lowering the reaction temperature can sometimes favor the initial amination over the subsequent diarylation. Additionally, adding the aryl bromide slowly to the mixture of the amine, base, and catalyst can help maintain a low concentration of the aryl bromide, disfavoring the second coupling event.
-
Organometallic Reactions (Grignard and Organolithium)
Question 3: I'm struggling to initiate the Grignard reaction with this compound on a larger scale. What's going wrong?
Answer: Grignard formation is notoriously sensitive to reaction conditions, a problem that is magnified on scale-up.
-
Inadequate Magnesium Activation: The magnesium surface is typically coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Ensure your magnesium turnings are fresh and dry. For large-scale reactions, mechanical stirring alone may not be sufficient to break up the oxide layer. Activate the magnesium in situ using a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] The disappearance of the iodine's brown color is a good visual indicator of initiation.
-
-
Presence of Moisture: Water will quench the Grignard reagent as soon as it is formed.[10] It is critical that all glassware, solvents, and reagents are scrupulously dry.
-
Solution: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be anhydrous. While ether is a common solvent, THF is often necessary for less reactive aryl bromides and may be a better choice for this substrate.[11]
-
-
Wurtz Coupling Side Reaction: A common side reaction is the homodimerization of the aryl bromide.[8]
-
Solution: This is often caused by localized high concentrations of the aryl bromide. Add the solution of this compound slowly and subsurface to the stirred magnesium suspension. Maintaining a gentle reflux during the addition also helps to dissipate heat and control the reaction rate.[8]
-
Question 4: When attempting a lithium-halogen exchange at -78 °C, my reaction is giving a low yield and multiple byproducts. What troubleshooting steps should I take?
Answer: Lithium-halogen exchange is a very fast reaction that requires precise control, especially at scale.
-
Temperature Control: The aryllithium species formed is thermally unstable and can be highly reactive.
-
Solution: Ensure your cooling bath can handle the exotherm of the addition, especially for larger volumes. The addition of the organolithium reagent (like n-butyllithium) must be done slowly and subsurface to avoid localized warming.[12] A reaction calorimeter is an invaluable tool for understanding the thermal profile of your reaction before scaling up.[13]
-
-
Reagent Purity and Handling: Organolithium reagents are pyrophoric and react violently with water.[14] The purity of your this compound is also critical, as acidic impurities can quench the organolithium reagent.
-
Reaction with the Amide: The amide functional group itself can potentially react with the highly nucleophilic organolithium reagents, leading to byproducts.
-
Solution: Maintaining a very low temperature (-78 °C or lower) is crucial to ensure the rate of lithium-halogen exchange is much faster than any potential side reactions.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up reactions with this compound?
A: The primary concerns depend on the reaction type:
-
Organometallic Reagents: When using Grignard or organolithium reagents, the main hazards are their pyrophoric nature and violent reactivity with water and air.[14] Large-scale operations require robust inert atmosphere techniques and adequate fire suppression materials (such as Class D fire extinguishers). Working alone with these reagents is strongly discouraged.[14]
-
Exothermic Reactions: Many of these reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to thermal runaways. A thorough thermal hazard assessment, potentially using reaction calorimetry, is essential before any large-scale campaign.[13][16]
-
Palladium Catalysts: While less acutely hazardous, palladium catalysts and phosphine ligands can be toxic and require careful handling to avoid inhalation or skin contact.
Q: How important is the purity of the starting this compound, and how can I assess it?
A: Starting material purity is critically important. Impurities can have a significant impact on catalytic reactions.
-
Impact of Impurities: Trace metal impurities from the synthesis of the starting material can sometimes act as catalysts or poisons, leading to inconsistent results.[17][18] Other organic impurities can compete in side reactions.
-
Purity Assessment: Use standard analytical techniques such as NMR, HPLC, and GC-MS to determine the purity of your starting material. For catalytic reactions, it is also advisable to perform an elemental analysis to check for trace metals.
Q: My product is difficult to purify at a larger scale. What strategies can I employ?
A: Purification is a common scale-up bottleneck.
-
Crystallization: This is often the most scalable and cost-effective method. Invest time in developing a robust crystallization protocol by screening different solvent/anti-solvent systems.[19]
-
Acid-Base Extraction: If your product has a basic or acidic handle, a liquid-liquid extraction based on pH adjustment can be a powerful way to remove neutral impurities. For example, derivatives of N,N-dimethylbenzamide can sometimes be purified by dissolving them in an acidic aqueous solution, washing with an organic solvent to remove impurities, and then basifying the aqueous layer to precipitate the pure product.[20]
-
Chromatography: While flash column chromatography is common in the lab, it becomes very expensive and cumbersome at scale. Consider it a last resort or for very high-value products.
Visualizations and Data
Workflow and Decision Diagrams
Caption: General workflow for scaling up a chemical synthesis.
Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.
Data Tables
Table 1: Common Solvents for Reactions with this compound
| Reaction Type | Recommended Solvents | Boiling Point (°C) | Key Considerations |
| Suzuki Coupling | Toluene, 1,4-Dioxane, THF/Water | 111, 101, 66 | Dioxane often gives good results but must be peroxide-free. Toluene allows for higher temperatures. |
| Buchwald-Hartwig | Toluene, Dioxane | 111, 101 | Anhydrous conditions are critical. Solvent choice can affect catalyst solubility and activity.[3] |
| Grignard Formation | Tetrahydrofuran (THF), Diethyl Ether | 66, 35 | THF is often required for aryl bromides.[11] Must be strictly anhydrous. |
| Lithiation | Tetrahydrofuran (THF), Diethyl Ether | 66, 35 | Must be strictly anhydrous and peroxide-free. Ethereal solvents are necessary to solvate the lithium cation. |
Table 2: Selected Palladium Catalysts and Ligands for Cross-Coupling
| Catalyst/Pre-catalyst | Common Ligands | Typical Applications | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, good starting point for Suzuki. | Can be sensitive to air and moisture.[2] |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Buchwald-Hartwig aminations, challenging Suzuki couplings. | These are air-stable palladium(0) sources; the active catalyst is formed in situ with the added ligand. |
| Pd(OAc)₂ | Buchwald or Josiphos-type ligands | Highly active systems for a broad range of C-N and C-C couplings. | This is a Pd(II) source that is reduced to Pd(0) in situ.[3] |
| PdCl₂(dppf) | dppf | Good for Suzuki couplings, particularly with electron-rich or heteroaromatic systems. | The dppf ligand can help stabilize the catalyst. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-N,N-dimethylbenzamide Derivatives.
- ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd....
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
- ACS Publications. (n.d.). An Efficient and Safe Procedure for the Large-Scale Pd-Catalyzed Hydrazonation of Aromatic Chlorides Using Buchwald Technology.
- ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation.
- Laboratory Safety Standard Operating Procedure (SOP). (2018). Organic Metallic Compound (Grignards and Organolithiums).
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- MSU chemistry. (n.d.). Alkyl Halide Reactivity.
- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene.
- ResearchGate. (n.d.). Trace Metal Impurities in Catalysis.
- Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
- BenchChem. (n.d.). Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent.
- ResearchGate. (n.d.). Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes.
- ResearchGate. (n.d.). Streamlined purification of ADDomer nanoparticles for scalable biomanufacturing.
Sources
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- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 20. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
minimizing homocoupling of boronic acids with 3-bromo-N,N-dimethylbenzamide
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Topic: Minimizing Boronic Acid Homocoupling in Reactions with 3-bromo-N,N-dimethylbenzamide
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, a persistent challenge that can significantly diminish yield and complicate product purification is the undesired homocoupling of the boronic acid reagent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately minimize this critical side reaction, with a specific focus on substrates like this compound.
Understanding the Enemy: Mechanisms of Boronic Acid Homocoupling
To effectively prevent homocoupling, it is essential to first understand the primary mechanistic pathways through which it occurs. The two most prevalent routes involve the presence of dissolved oxygen and the use of Palladium(II) precatalysts.
-
Oxygen-Mediated Homocoupling: This is often the primary cause of homocoupling.[2] The active Pd(0) catalyst can react with dissolved oxygen in the solvent to form a palladium-peroxo complex.[3][4] This complex then reacts with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl byproduct and regeneration of the Pd(0) catalyst.[3][4] Rigorous exclusion of oxygen is therefore paramount.[5]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, the Pd(II) species can directly react with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer.[2][5] This process also generates the active Pd(0) species required for the main catalytic cycle, but it consumes valuable boronic acid and generates impurities at the very start of the reaction.[1]
A third, less common mechanism involving a protonolysis/second transmetalation event has also been identified, particularly with electron-deficient arylboronic acids.[6]
Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary, actionable causes of boronic acid homocoupling? A1: The two main culprits are the presence of dissolved oxygen and an excess of Palladium(II) species in the reaction mixture.[2][7] Oxygen facilitates a catalytic side reaction leading to the homocoupled dimer, while Pd(II) precatalysts can react directly with the boronic acid before the main cross-coupling cycle begins.[3][5]
Q2: How does my choice of palladium source affect homocoupling? A2: It has a significant impact. Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) state. This reduction can be promoted by the boronic acid itself, leading to homocoupling.[1] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst that efficiently generates Pd(0) can substantially reduce this initial burst of side-product formation.[2][8]
Q3: What is the role of ligands in preventing homocoupling? A3: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) accelerate the key steps of the desired catalytic cycle—oxidative addition and reductive elimination.[8][9] By making the main cycle kinetically more favorable, these ligands help it outcompete the homocoupling pathway.[8]
Q4: Can the choice of base influence the rate of homocoupling? A4: Yes. While the primary role of the base is to activate the boronic acid for transmetalation, its strength and nature are critical.[10] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[7] However, an excessively strong base or one that is not fully solubilized can lead to side reactions. It is often beneficial to screen a few different bases to find the optimal balance for a specific substrate combination.[9][11]
Q5: Just how important is it to exclude oxygen from the reaction? A5: It is absolutely critical. Numerous studies have shown that rigorous exclusion of dissolved oxygen is necessary to suppress homocoupling.[5][12] Even small amounts of oxygen can be detrimental. Proper degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment are non-negotiable for achieving high yields and purity.[9][13]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
Problem: My reaction analysis (TLC, LC-MS, GC-MS) shows a significant amount of a symmetrical biaryl byproduct, indicating high levels of boronic acid homocoupling.
Below is a logical workflow to diagnose and solve the issue.
Caption: A logical workflow for diagnosing and solving high homocoupling issues.
Detailed Troubleshooting Steps
-
Cause 1: Presence of Oxygen
-
Solution: Rigorous Degassing. Ensure all solvents (including any water used in a biphasic system) and the reaction mixture are thoroughly degassed before adding the catalyst.[9][13]
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[6]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.[7]
-
-
Action: After degassing, maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[9]
-
-
Cause 2: Inappropriate Palladium Source
-
Solution: Switch to a Pd(0) Source or Add a Reducing Agent. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the initial homocoupling can be significant.
-
Switch Catalyst: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[8] Modern, air-stable precatalysts (e.g., Buchwald G3 precatalysts) are also excellent choices as they are designed for the efficient generation of the active Pd(0) species.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[5][12]
-
-
-
Cause 3: Suboptimal Ligand Choice
-
Solution: Employ Bulky, Electron-Rich Ligands. For substrates like this compound, which can be challenging, standard ligands like PPh₃ may not be sufficient to accelerate the cross-coupling pathway over homocoupling.
-
Action: Screen a set of bulky, electron-rich phosphine ligands. Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) is often a highly effective choice for suppressing homocoupling and achieving good yields in difficult couplings.[6] Other Buchwald-type ligands or N-heterocyclic carbenes (NHCs) can also be very effective.[8]
-
-
Cause 4: Poor Choice of Base or Solvent
-
Solution: Screen Base and Solvent Systems. The effectiveness of a base is highly dependent on its solubility and strength in the chosen solvent system.[9]
-
Action: Create a small screening matrix to test different combinations. For many Suzuki reactions, a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is effective as it helps solubilize the base.[9]
-
| Base | Common Solvents | Characteristics |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | A good starting point, generally effective and mild.[7][11] |
| Cs₂CO₃ | Dioxane, Toluene, THF | Stronger base, often improves rates for less reactive substrates.[7][11] |
| K₃PO₄ | Dioxane, Toluene | A strong, non-nucleophilic base, excellent for challenging couplings.[7] |
| KOtBu | Toluene, THF | Very strong base; can be effective but may also promote other side reactions.[7] |
-
Cause 5: Reaction Conditions (Temperature & Stoichiometry)
-
Solution: Adjust Temperature and Reagent Ratios.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate side reactions like homocoupling and protodeboronation.[14] Try lowering the reaction temperature to find a balance between an acceptable reaction time and minimal byproduct formation.[2]
-
Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents of this compound) relative to the boronic acid can help ensure the boronic acid is consumed primarily through the desired cross-coupling pathway.[15]
-
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, designed to minimize homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Degassing: Degas the 1,4-Dioxane and water separately by sparging with argon for 30-45 minutes.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.[16]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an oxygen-free environment.[6][16]
-
Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).[16]
-
Reaction: Stir the mixture vigorously and heat to a moderate temperature (e.g., 80-90 °C).[16] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.[17]
References
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem. (URL: )
- Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar. (URL: )
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A - ACS Public
- Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions - Benchchem. (URL: )
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (URL: )
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem. (URL: )
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
- How to avoid homocoupling in Suzuki reactions with palladium c
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (URL: )
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])
-
Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC - NIH. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (URL: [Link])
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. (URL: [Link])
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (URL: [Link])
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene - Benchchem. (URL: )
-
Ball-milled sodium provides easy access to organometallic reagent - Chemistry World. (URL: [Link])
- A Comparative Guide to Analytical Methods for Confirming Suzuki Coupling Product Structure - Benchchem. (URL: )
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Solvent Landscape for Cross-Coupling of 3-bromo-N,N-dimethylbenzamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the cross-coupling of 3-bromo-N,N-dimethylbenzamide. As Senior Application Scientists, we understand that selecting the optimal solvent system is critical for the success of your coupling reactions. This guide is designed to provide you with in-depth, field-proven insights into alternative and green solvents, alongside practical troubleshooting advice to navigate the challenges you may encounter during your experiments. We will delve into the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the cross-coupling of this compound?
The solvent plays a multifaceted role in any cross-coupling reaction. For a substrate like this compound, which possesses an electron-withdrawing amide group, the solvent can significantly influence:
-
Solubility: Ensuring that the aryl bromide, coupling partner (e.g., boronic acid, organozinc reagent), catalyst, ligand, and base are all sufficiently soluble is paramount for efficient reaction kinetics.
-
Catalyst Stability and Activity: The solvent can coordinate with the palladium catalyst, affecting its stability and catalytic activity. Some solvents can stabilize the active catalytic species, while others might lead to catalyst deactivation or precipitation.
-
Reaction Mechanism: The polarity of the solvent can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, polar solvents can stabilize charged intermediates, potentially accelerating the reaction.
-
Side Reactions: The choice of solvent can suppress or promote side reactions like protodeboronation in Suzuki couplings or β-hydride elimination in reactions involving alkyl coupling partners.
Q2: What are the common "go-to" solvents for cross-coupling reactions, and what are their drawbacks?
Traditionally, polar aprotic solvents have been the workhorses for palladium-catalyzed cross-coupling reactions.
| Solvent | Common Applications | Drawbacks |
| Toluene | Suzuki, Buchwald-Hartwig, Negishi | Volatile, toxic, derived from non-renewable resources. |
| 1,4-Dioxane | Suzuki, Buchwald-Hartwig | Peroxide-forming, potential carcinogen, high boiling point can make removal difficult. |
| N,N-Dimethylformamide (DMF) | Heck, Sonogashira | Reprotoxic, high boiling point, can be a source of dimethylamine impurities.[1] |
| Tetrahydrofuran (THF) | Negishi, Suzuki | Lower boiling point may limit reaction temperature, peroxide-forming. |
These solvents, while often effective, are coming under increasing scrutiny due to their environmental, health, and safety (EHS) profiles.
Q3: What are some promising "green" or alternative solvents for the cross-coupling of this compound?
The field of green chemistry has introduced several viable alternatives to traditional volatile organic compounds (VOCs).
-
Micellar Catalysis in Water: This innovative approach utilizes surfactants to form nanomicelles in water, creating a hydrophobic environment where the organic reactants and catalyst can concentrate and react efficiently.[2][3][4] This method is particularly attractive for its mild reaction conditions and the use of water as the bulk solvent.
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than the individual components.[5][6] DESs are often biodegradable, non-toxic, and can be tailored to have specific solvating properties.[7][8] They can sometimes play a dual role as both solvent and catalyst.[6]
-
Ionic Liquids (ILs): ILs are salts with low melting points that can act as highly polar, non-volatile solvents.[9][10] They can stabilize catalysts and are often recyclable.[10] Imidazolium-based ILs have been shown to be effective in various cross-coupling reactions.[11][12]
-
Bio-derived Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are gaining traction as replacements for polar aprotic solvents like DMF and NMP.[13]
Q4: How does the amide group in this compound affect the reaction, and how does the solvent choice play into this?
The N,N-dimethylamide group is moderately electron-withdrawing, which can influence the reactivity of the aryl bromide. This electronic effect generally makes the oxidative addition step of the catalytic cycle more favorable compared to electron-rich aryl bromides.[14] However, the amide carbonyl oxygen can also coordinate to the palladium center, potentially influencing the catalyst's behavior.
The choice of solvent can either accentuate or mitigate these effects. A polar solvent will help to solvate the polar amide group, which could be beneficial for overall solubility. In some cases, the amide itself can be a reactive handle for cross-coupling through C-N bond activation, although this typically requires specific catalytic systems.[15][16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Poor Solubility: Reactants, catalyst, or base are not fully dissolved. | - Try a more polar solvent system (e.g., DMF/water, NMP).- Consider a switch to micellar catalysis to improve solubility in an aqueous medium.- For Suzuki couplings, a co-solvent system like dioxane/water or toluene/ethanol can be effective. |
| Catalyst Deactivation: The palladium catalyst is precipitating (Pd black) or being poisoned. | - Ensure rigorous degassing of solvents and reaction setup to remove oxygen.- The ligand may be dissociating; consider a more robust ligand.- Some solvents can stabilize the catalyst better than others; screen a range of solvents. | |
| Ineffective Base: The chosen base is not strong enough or has poor solubility. | - Switch to a stronger, more soluble base (e.g., Cs₂CO₃, K₃PO₄).- For Suzuki reactions, aqueous base solutions are often more effective. | |
| Significant Side Product Formation (e.g., Protodeboronation in Suzuki Coupling) | Excess Water or Protic Species: The boronic acid is being quenched before it can transmetalate. | - Use anhydrous solvents and reagents.- Minimize the amount of water in co-solvent systems.- A less polar solvent might reduce the rate of protodeboronation. |
| Homocoupling of the Coupling Partner: Two molecules of the boronic acid or organozinc reagent react with each other. | - This can be promoted by the presence of oxygen; ensure inert atmosphere.- Optimize the reaction temperature; sometimes lower temperatures can reduce homocoupling. | |
| Reaction is Sluggish | Low Reaction Temperature: The activation energy for a key step (e.g., oxidative addition) is not being overcome. | - Switch to a higher boiling point solvent to allow for higher reaction temperatures.- Be mindful that higher temperatures can also lead to catalyst degradation or side reactions. |
| Inappropriate Solvent Polarity: The solvent is not effectively stabilizing a key intermediate in the catalytic cycle. | - Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF). |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in a Green Solvent (2-MeTHF)
This protocol provides a greener alternative to traditional solvents like toluene and dioxane for the Suzuki-Miyaura coupling of this compound.[18][19]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfill with argon or nitrogen.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Micellar Catalysis for Suzuki-Miyaura Coupling in Water
This protocol outlines a procedure for performing the Suzuki-Miyaura coupling in water at or near room temperature, leveraging micellar catalysis.[20][21]
-
Surfactant Solution Preparation: In a reaction vessel, prepare a 2 weight % solution of a surfactant (e.g., TPGS-750-M) in deionized water.
-
Reagent Addition: To the surfactant solution, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction by taking small aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Process
General Catalytic Cycle for Cross-Coupling
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Challenging the Scope of Micellar Catalysis: Efficient Suzuki-Miyaura Couplings in Aqueous Dispersions [boa.unimib.it]
- 3. researchgate.net [researchgate.net]
- 4. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 5. Deep eutectic solvents: cutting-edge applications in cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes | Semantic Scholar [semanticscholar.org]
- 12. Palladium catalysed Suzuki cross-coupling reactions in ambient temperature ionic liquids | Semantic Scholar [semanticscholar.org]
- 13. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03169C [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Micellar catalysis of Suzuki-Miyaura cross-couplings with heteroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
impact of temperature on the stability of 3-bromo-N,N-dimethylbenzamide reactions
Welcome to the technical support center for 3-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this compound. We will explore the impact of temperature on reaction stability, potential degradation pathways, and strategies to ensure the integrity of your experiments.
Introduction: The Stability of this compound
This compound is a versatile intermediate in organic synthesis. However, like many substituted aromatic compounds, its stability can be influenced by reaction conditions, particularly temperature. Understanding the thermal behavior of this molecule is critical to prevent yield loss, impurity formation, and ensure reproducible results. The primary stability concerns at elevated temperatures are amide bond hydrolysis and dehalogenation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing poor yield and multiple unknown spots on my TLC plate when heated. What could be the cause?
High temperatures can initiate degradation of this compound through two primary pathways: hydrolysis of the amide bond and dehalogenation of the aromatic ring. The presence of strong acids, bases, or water in your reaction mixture can exacerbate amide hydrolysis, especially at elevated temperatures. Dehalogenation can be promoted by catalysts, strong bases, or high temperatures alone. The unknown spots on your TLC are likely a mixture of the dehalogenated product (N,N-dimethylbenzamide), the hydrolysis product (3-bromobenzoic acid), and potentially other byproducts.
Q2: At what temperature does this compound start to decompose?
Q3: Can the amide bond in this compound hydrolyze? What conditions favor this?
Yes, the amide bond can be hydrolyzed to form 3-bromobenzoic acid and dimethylamine. Amide bonds are generally stable, but hydrolysis can occur under acidic or basic conditions, and the rate of hydrolysis is accelerated by increased temperature.[2] Vigorous heating in the presence of water, even at neutral pH, can lead to slow hydrolysis. For instance, the alkaline hydrolysis of N,N-disubstituted benzamides is known to be accelerated by higher temperatures.[2]
Q4: Is dehalogenation a concern for this compound at high temperatures?
Dehalogenation of aryl bromides is a well-documented reaction and a significant concern for this compound at elevated temperatures.[3][4][5][6] This reaction results in the formation of N,N-dimethylbenzamide. The risk of dehalogenation increases in the presence of:
-
Catalysts: Transition metals like palladium and copper can catalyze hydrodehalogenation.[5][7]
-
Bases: Strong bases can promote dehalogenation.
-
Reducing agents: The presence of a hydrogen source facilitates reductive dehalogenation.[3]
-
High Temperatures: Thermally induced dehalogenation can occur, although it typically requires more extreme conditions than catalyzed reactions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the thermal stability of this compound reactions.
Issue 1: Low Yield and Formation of N,N-dimethylbenzamide Impurity
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Presence of a major byproduct identified as N,N-dimethylbenzamide by LC-MS or NMR.
Root Cause Analysis: This strongly suggests that dehalogenation is occurring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
Issue 2: Formation of 3-Bromobenzoic Acid Impurity
Symptoms:
-
Presence of an acidic impurity in the crude product, identified as 3-bromobenzoic acid.
-
Difficult purification due to the polar nature of the impurity.
Root Cause Analysis: This is a clear indication of amide bond hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide hydrolysis.
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound Under Reaction Conditions
This protocol allows you to determine the stability of this compound under your specific reaction conditions.
Materials:
-
This compound
-
Your reaction solvent and all reagents except the coupling partner
-
Internal standard (e.g., dodecane, biphenyl)
-
HPLC or GC-MS for analysis
Procedure:
-
Set up a control reaction that includes this compound, your solvent, any catalysts and bases, and an internal standard. Exclude the reactant that consumes the starting material.
-
Divide the reaction mixture into several vials.
-
Heat the vials at your intended reaction temperature and at increments of 10°C and 20°C above this temperature.
-
At set time points (e.g., 1, 4, 8, 24 hours), quench a vial from each temperature and analyze the contents by HPLC or GC-MS.
-
Quantify the amount of remaining this compound relative to the internal standard and identify any major degradation products.
Data Analysis:
| Temperature (°C) | Time (h) | % this compound Remaining | Major Degradation Product(s) |
| 80 | 1 | 99 | None |
| 80 | 8 | 98 | Trace N,N-dimethylbenzamide |
| 100 | 1 | 95 | N,N-dimethylbenzamide |
| 100 | 8 | 85 | N,N-dimethylbenzamide, 3-bromobenzoic acid |
| 120 | 1 | 80 | N,N-dimethylbenzamide, 3-bromobenzoic acid |
| 120 | 8 | 60 | Significant degradation |
This data will help you establish a safe operating temperature range for your reaction.
Protocol 2: Step-by-Step Method for Reaction Optimization to Minimize Thermal Degradation
-
Temperature Screening:
-
Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Monitor the reaction progress and impurity profile by TLC or LC-MS.
-
Select the lowest temperature that provides a reasonable reaction rate and the cleanest product profile.
-
-
Catalyst and Reagent Screening (if applicable):
-
If dehalogenation is observed, screen different catalysts or ligands that may operate at lower temperatures.
-
If hydrolysis is an issue, ensure all reagents and solvents are anhydrous. Consider using a non-aqueous workup if possible.
-
-
Reaction Time Optimization:
-
At the optimized temperature, monitor the reaction over time to determine the point at which the product formation plateaus and/or degradation becomes significant.
-
Quench the reaction at the optimal time to maximize yield and minimize byproduct formation.
-
Concluding Remarks
The thermal stability of this compound is a critical factor in the success of reactions involving this intermediate. By understanding the potential degradation pathways of amide hydrolysis and dehalogenation, and by systematically troubleshooting and optimizing reaction conditions, researchers can significantly improve reaction outcomes. We encourage you to use the protocols and guidelines provided in this document to ensure the integrity and reproducibility of your work. For further assistance, please do not hesitate to contact our technical support team.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Reductions of aryl bromides in water at room temperature. Green Chemistry, 17(5), 307-310. [Link]
-
Schmalz, H. G., & Reiner, T. (2010). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. The Journal of Organic Chemistry, 75(23), 8135-8138. [Link]
-
Wang, L., et al. (2011). Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit. Journal of Thermal Analysis and Calorimetry, 105(2), 659-665. [Link]
-
Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Asif, M. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 27(22), 7919. [Link]
-
Varvounis, G., & Katsika, E. (2008). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA, 2008(14), 205-216. [Link]
-
TA Instruments. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- Google Patents. (2012). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
-
ResearchGate. (2013). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]
- Google Patents. (2013). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
PubChem. (n.d.). 3-bromo-N,N-dimethylpentanamide. [Link]
-
ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]
Sources
- 1. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
identifying byproducts in 3-bromo-N,N-dimethylbenzamide reactions by LC-MS
<Technical Support Center: Identifying Byproducts in 3-bromo-N,N-dimethylbenzamide Reactions by LC-MS >
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in this compound synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we aim to provide you with not just protocols, but the reasoning behind them to empower your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the initial considerations?
The most common laboratory synthesis involves the reaction of 3-bromobenzoyl chloride with dimethylamine.[1][2][3] This is a nucleophilic acyl substitution reaction. Key considerations for this synthesis are the purity of the starting materials and the reaction conditions, as these can significantly influence the byproduct profile. For instance, the presence of water can lead to hydrolysis of the acyl chloride.[4]
Q2: What is the expected mass-to-charge ratio (m/z) for my target compound in LC-MS?
This compound has a molecular weight of 228.09 g/mol .[5][6][7] In typical positive ion mode electrospray ionization (ESI), you will observe the protonated molecule [M+H]+. Due to the presence of bromine, you will see a characteristic isotopic doublet.
Table 1: Expected Isotopic Distribution for [M+H]+ of this compound
| Ion | m/z (Da) | Relative Abundance |
| [C9H11⁷⁹BrNO + H]+ | 228.0 | ~100% |
| [C9H11⁸¹BrNO + H]+ | 230.0 | ~98% |
Q3: Why do I see a pair of peaks for my compound and other bromine-containing species?
This is due to the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic A+2 isotopic pattern for any molecule containing a single bromine atom, which is a powerful diagnostic tool in mass spectrometry for identifying halogenated compounds.[8]
Part 2: Troubleshooting Guide for Byproduct Identification
This guide is structured to help you diagnose and resolve common issues encountered during the LC-MS analysis of your reaction mixture.
Problem: I see a significant peak with an m/z of 201/203.
-
Plausible Cause: This corresponds to the starting material, 3-bromobenzoic acid. Its presence indicates an incomplete reaction. This can happen if the conversion of the carboxylic acid to the acyl chloride was not complete, or if the acyl chloride hydrolyzed back to the carboxylic acid.[4]
-
Troubleshooting Steps:
-
Reaction Monitoring: Use a rapid LC-MS method or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the activating agent (e.g., thionyl chloride) and dimethylamine.
-
Reaction Conditions: Consider increasing the reaction time or temperature to drive the reaction to completion.
-
Problem: My chromatogram shows a peak at m/z 150.
-
Plausible Cause: This peak likely corresponds to N,N-dimethylbenzamide.[9][10] This can arise if your starting 3-bromobenzoyl chloride was contaminated with benzoyl chloride.
-
Troubleshooting Steps:
-
Starting Material Purity: Analyze your starting 3-bromobenzoyl chloride by LC-MS to check for the presence of benzoyl chloride.
-
MS/MS Fragmentation: Perform MS/MS on the m/z 150 peak. The fragmentation pattern should match that of an authentic N,N-dimethylbenzamide standard.
-
Problem: There is a peak with m/z 242/244 in my chromatogram.
-
Plausible Cause: This could be the ethyl ester of 3-bromobenzoic acid. This byproduct can form if ethanol is present as a solvent or impurity and reacts with the 3-bromobenzoyl chloride.[2]
-
Troubleshooting Steps:
-
Solvent Purity: Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Reagent Check: Verify that none of your reagents are stored in or contain ethanol.
-
Structural Confirmation: Use MS/MS to fragment the 242/244 ion. You would expect to see a loss of ethylene (28 Da) to give the 3-bromobenzoic acid fragment at m/z 214/216, or a loss of the ethoxy group (45 Da) to give the 3-bromobenzoyl cation at m/z 183/185.
-
Part 3: Experimental Protocol and Data Visualization
Step-by-Step LC-MS Analysis Protocol
-
Sample Preparation:
-
Take a small aliquot of your crude reaction mixture.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Dilute the sample to a final concentration of approximately 1 mg/mL in a mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
LC-MS Parameters:
Table 2: Recommended Starting LC-MS Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 2.7 µm | Provides good separation for a wide range of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 10-90% B over 15 minutes | A standard gradient to elute compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column. |
| Ionization Mode | Positive Electrospray (ESI+) | Amides readily protonate in positive ion mode. |
| Scan Range | m/z 100-500 | Covers the expected mass range of the product and potential byproducts. |
Visualizing the Workflow and Potential Side Reactions
Caption: Synthetic pathway and common byproducts in the formation of this compound.
Sources
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- 8. researchgate.net [researchgate.net]
- 9. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzamide, N,N-dimethyl- [webbook.nist.gov]
Technical Support Center: Strategies to Reduce Reaction Times for 3-bromo-N,N-dimethylbenzamide Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge: accelerating palladium-catalyzed cross-coupling reactions involving 3-bromo-N,N-dimethylbenzamide. The methodologies and principles discussed herein are designed to empower you to overcome sluggish reactions, improve efficiency, and reduce discovery timelines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the reactivity of this compound and general strategies for reaction acceleration.
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
The reactivity of this compound is primarily governed by the electronic properties of the benzamide group. The amide functional group is moderately electron-withdrawing. This property is beneficial as it polarizes the carbon-bromine bond, making the aromatic ring more susceptible to oxidative addition by a Pd(0) catalyst. Oxidative addition is often the rate-determining step in many cross-coupling catalytic cycles, and activating the substrate in this manner can contribute to faster reaction kinetics compared to electron-neutral or electron-rich aryl bromides.[1][2] The bromine atom is in the meta-position relative to the amide, so steric hindrance around the reaction site is minimal, which is also favorable for catalyst approach.
Q2: What is the single most effective strategy to dramatically reduce reaction times from hours to minutes?
Microwave-assisted synthesis is the most powerful and widely adopted technique for drastically accelerating cross-coupling reactions.[3][4] Microwave irradiation provides rapid, uniform heating of the reaction mixture, often allowing reactions to reach completion in minutes instead of hours.[5][6][7] This is due to the efficient transfer of energy directly to the polar solvent and reagents, which can overcome large activation energy barriers. For this compound couplings, switching from conventional oil-bath heating to a dedicated scientific microwave reactor is the first and most impactful change to consider for rate enhancement.
Q3: My initial coupling attempt is very slow. Where do I start my optimization?
When a reaction is sluggish, the catalyst system—the combination of the palladium source and the ligand—is the most critical area to investigate.
-
Use a Modern Pre-catalyst: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an inefficient in-situ reduction to the active Pd(0) state, use a well-defined Pd(II) pre-catalyst.[8][9] Pre-catalysts (e.g., those based on Buchwald biarylphosphine ligands) are designed to reliably and rapidly generate the active, monoligated Pd(0) species upon exposure to a base, leading to more consistent and faster reaction initiation.[10]
-
Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For a relatively unhindered substrate like this compound, bulky, electron-rich phosphine ligands are the gold standard.[11][12] These ligands promote both the oxidative addition and the final, product-forming reductive elimination steps of the catalytic cycle. A small-scale screen of different ligand classes (e.g., Buchwald-type biarylphosphines, N-heterocyclic carbenes) is a highly effective strategy to quickly identify an optimal choice for your specific transformation.[13]
Section 2: Troubleshooting Guide - Accelerating Specific Coupling Reactions
This section provides detailed, actionable solutions for common issues encountered during specific cross-coupling reactions with this compound.
Systematic Troubleshooting Workflow
When faced with a slow reaction, a systematic approach is crucial. The following workflow provides a logical path for diagnosing and resolving the issue.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. scite.ai [scite.ai]
Validation & Comparative
A Comparative Guide to the Analytical Purity Assessment of 3-bromo-N,N-dimethylbenzamide
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-bromo-N,N-dimethylbenzamide, a key intermediate in pharmaceutical synthesis and a valuable building block in chemical research. For professionals in drug development and scientific research, ensuring the purity and impurity profile of such compounds is not merely a quality control step but a foundational requirement for reproducible and reliable outcomes.
This document moves beyond a simple listing of methods. It delves into the causality behind procedural choices, presents self-validating experimental protocols, and offers a comparative framework to empower researchers to select the most appropriate technique for their specific objectives. All methodologies are discussed within the context of established regulatory standards, such as the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5]
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[6] Its strength lies in its ability to separate the main compound from structurally similar impurities and degradation products under ambient temperature conditions, thus preventing analytical artifacts that could arise from thermal decomposition.
Expertise & Causality: Why Reversed-Phase HPLC?
The choice of reversed-phase (RP) chromatography is a deliberate one, grounded in the physicochemical properties of the analyte. This compound is a moderately polar molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Stationary Phase Selection : A C18 (octadecylsilane) column is the standard choice due to its strong hydrophobic retention, which effectively separates the analyte from more polar starting materials or less polar byproducts.
-
Mobile Phase Composition : A gradient elution using water and acetonitrile (or methanol) provides a robust separation window. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) is critical. It protonates silanol groups on the silica backbone, preventing peak tailing, and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.
-
Detection : The benzamide chromophore in the molecule allows for sensitive detection using a UV-Vis detector. A wavelength of approximately 254 nm is a common starting point for aromatic compounds, but a full UV scan should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol is designed to be self-validating through the incorporation of system suitability tests (SST), which are mandatory to ensure the chromatographic system is performing adequately on the day of analysis.[7][8]
1. Instrumentation and Conditions:
-
System : HPLC with a quaternary pump, autosampler, column thermostat, and UV-Vis Detector.
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
2. Solution Preparation:
-
Diluent : Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL) : Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL) : Prepare in the same manner as the Standard Solution using the sample to be tested.
3. System Suitability Test (SST):
-
Inject the Standard Solution five times consecutively.
-
Acceptance Criteria :
-
The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
-
Failure to meet these criteria indicates a problem with the system that must be rectified before proceeding.
-
4. Analysis Procedure:
-
Once SST criteria are met, inject the blank (diluent), followed by the Standard and Sample solutions.
-
Calculate the purity of the sample by area normalization or against the reference standard.
Visualizing the HPLC Workflow
Caption: Workflow for RP-HPLC purity analysis.
Expected Performance and Validation Data
The described method should be fully validated according to ICH Q2(R2) guidelines.[1][3] The following table summarizes the typical performance characteristics expected from a validated method.
| Validation Parameter | Acceptance Criteria | Typical Result for this Method |
| Specificity | No interference from blank or impurities at the analyte's retention time. | Peak purity analysis confirms no co-elution. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over a range of 0.05 - 0.75 mg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0%. | 99.5% - 101.5% recovery on spiked samples. |
| Precision (%RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.5%Intermediate: 1.2% |
| LOD / LOQ | Signal-to-Noise of 3:1 / 10:1 | LOD: ~0.05 µg/mLLOQ: ~0.15 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, offering superior separation efficiency for volatile compounds and definitive identification through mass spectrometry. However, its application to this compound requires careful consideration of the analyte's thermal stability.
Expertise & Causality: The Thermal Stability Question
The primary decision point for using GC is whether the analyte can withstand the high temperatures of the injector port (typically >250 °C) and the column oven without degrading. While this compound is expected to be sufficiently stable, this must be empirically verified. An improperly high temperature can cause fragmentation or rearrangement, leading to an inaccurate purity assessment.
GC-MS is exceptionally well-suited for identifying and quantifying:
-
Volatile Organic Impurities : Residual solvents from the synthesis (e.g., THF, Toluene, DMF).
-
Low Molecular Weight Starting Materials : Such as bromobenzoyl chloride or dimethylamine.
A recent study detailed a GC-MS method for detecting dimethylamine by derivatizing it into N,N-dimethylbenzamide, providing highly relevant chromatographic conditions.[9][10]
Experimental Protocol: GC-MS for Volatile Impurities and Purity
1. Instrumentation and Conditions:
-
System : GC with a split/splitless inlet, coupled to a Mass Spectrometer (Electron Ionization source).
-
Column : Rtx-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature : 260 °C.
-
Injection Mode : Split (50:1 ratio).
-
Oven Temperature Program :
-
Initial: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp : 280 °C.
-
Ion Source Temp : 230 °C.
-
Mass Range : m/z 40-450.
2. Solution Preparation:
-
Diluent : Dichloromethane or Ethyl Acetate.
-
Sample Solution (1.0 mg/mL) : Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Analysis Procedure:
-
Inject 1 µL of the sample solution.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Search for other peaks in the total ion chromatogram (TIC). Identify any impurities by comparing their mass spectra to a library (e.g., NIST).
-
Purity is determined by the % area of the main peak relative to the total area of all peaks.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS purity and impurity analysis.
Data Interpretation
The mass spectrum of this compound will be the key identifier. Expect to see:
-
Molecular Ion (M⁺) : A pair of peaks at m/z 227 and 229, in an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom (⁷⁹Br/⁸¹Br).
-
Key Fragments : A prominent peak at m/z 183/185 (loss of -N(CH₃)₂) and m/z 72 (C₄H₁₀N⁺).
Chapter 3: Spectroscopic Methods for Absolute Confirmation
While chromatographic methods separate and quantify, spectroscopic techniques provide unequivocal structural confirmation and can offer an orthogonal measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation. For purity, quantitative NMR (qNMR) is a primary method that can determine purity against a certified internal standard without needing a specific reference standard for the analyte itself.
-
¹H NMR : Provides information on the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons and two singlets (or one broad singlet at room temperature due to restricted rotation) for the N-methyl groups. Purity can be estimated by integrating the analyte signals against signals from known impurities.
-
¹³C NMR : Confirms the carbon skeleton of the molecule.
-
qNMR Protocol : An accurately weighed sample is mixed with an accurately weighed amount of a certified internal standard (e.g., maleic anhydride). The purity is calculated by comparing the integral of a known analyte proton signal to a known standard proton signal.
Mass Spectrometry (MS)
Beyond its use as a GC detector, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected Mass : The calculated monoisotopic mass is 226.9949 Da.
-
HRMS Analysis : A measurement of 226.9951 Da would confirm the C₉H₁₀⁷⁹BrNO formula with high confidence, ruling out other isobaric impurities.
Chapter 4: Comparative Analysis and Method Selection
The choice of analytical method is driven by the intended purpose of the analysis. No single method is universally superior; they are complementary tools in the analytical scientist's arsenal.
Comparison Table
| Feature | HPLC-UV | GC-MS | NMR |
| Primary Use | Routine purity testing, non-volatile impurity profiling. | Volatile impurity analysis, confirmation of identity. | Structural elucidation, absolute quantitative purity (qNMR). |
| Analyte Stability | Ideal for thermally labile compounds. | Requires thermal stability. | Non-destructive. |
| Quantitation | Excellent (with reference standard). | Good (can be semi-quantitative without standards). | Excellent (absolute quantitation with internal standard). |
| Impurity ID | By retention time match only. | Definitive ID via mass spectral library. | Definitive ID via structural analysis. |
| Throughput | High. | Medium. | Low. |
| Weaknesses | May miss volatile impurities; structural information is limited. | Potential for analyte degradation; not suitable for non-volatiles. | Lower sensitivity than chromatographic methods; complex mixtures are difficult to analyze. |
Decision-Making Workflow
This flowchart guides the selection of the appropriate analytical technique based on the research question.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
A comprehensive assessment of the purity of this compound necessitates a multi-pronged analytical strategy. RP-HPLC serves as the primary tool for routine quality control, offering robust and reliable quantification of the main component and non-volatile impurities. GC-MS provides a vital, complementary technique for the identification of volatile impurities and offers orthogonal confirmation of identity, provided the analyte's thermal stability is confirmed. Finally, NMR and HRMS are indispensable for definitive structural confirmation and for establishing the purity of primary reference standards. By understanding the strengths and limitations of each method, researchers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. Available at: [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2021). Analytical method validation: A brief review. Available at: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
Journal of Analytical & Pharmaceutical Research. (2018). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Available at: [Link]
-
Journal of Separation Science. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available at: [Link]
-
ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. Available at: [Link]
-
Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Available at: [Link]
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. particle.dk [particle.dk]
- 9. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Novel Compounds Synthesized from 3-bromo-N,N-dimethylbenzamide
Introduction: The Strategic Value of the 3-bromo-N,N-dimethylbenzamide Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a discovery program. This compound is a particularly strategic starting material.[1] Its inherent structure combines the well-recognized benzamide pharmacophore, present in numerous clinically approved drugs, with a synthetically versatile bromine handle.[2][3][4] This bromine atom, positioned at the meta-position, serves as a reactive site for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the systematic and efficient construction of diverse chemical libraries.[5][6]
This guide provides an in-depth comparison of novel compounds synthesized from this scaffold. We will explore the rationale behind the synthetic strategy, detail the rigorous characterization protocols necessary to ensure structural integrity and purity, and present a comparative analysis of their biological performance in a relevant therapeutic context. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new chemical entities.
Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6][7][8][9] This makes it the ideal choice for rapidly generating a library of novel 3-aryl-N,N-dimethylbenzamide analogs from our starting material. The reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the benzamide ring and an sp² or sp³ carbon of the boronic acid coupling partner.[7]
The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is driven by its efficiency in the key steps of the catalytic cycle: oxidative addition to the aryl bromide, transmetalation with the boronate complex, and reductive elimination to form the product.[7][9] A mild base like potassium carbonate is essential for the formation of the reactive boronate species, which facilitates the transmetalation step.[8]
Caption: Synthetic and purification workflow for novel benzamides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating system; successful synthesis relies on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inerting the System: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes. This step is critical to prevent catalyst oxidation.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[10] Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure novel compound.
Part 2: Rigorous Characterization of Novel Compounds
The unequivocal identification and purity assessment of any new chemical entity is a non-negotiable requirement of drug discovery.[11][12] A combination of spectroscopic and chromatographic techniques must be employed to provide convincing evidence of the compound's structure and homogeneity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation in organic chemistry, NMR provides detailed information about the carbon-hydrogen framework.[13][14][15] For our novel 3-aryl-N,N-dimethylbenzamides, ¹H NMR should show the disappearance of the characteristic multiplets for the bromo-substituted aromatic ring and the appearance of new signals corresponding to the newly introduced aryl group. ¹³C NMR will corroborate this by showing the expected number of carbon signals.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.[12][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a small molecule.[16][17] A pure compound should ideally exhibit a single sharp peak under various detection methods (e.g., UV at different wavelengths). Purity is typically reported as a percentage based on the peak area.[18]
-
X-Ray Crystallography: For compounds that yield suitable single crystals, X-ray crystallography provides unambiguous proof of structure and stereochemistry, representing the highest standard of structural characterization.[19][20][21]
Data Summary: Characterization of Starting Material vs. Novel Analogs
The following table summarizes the expected characterization data for the starting material and two hypothetical novel compounds: NC-1 (3-(pyridin-4-yl)-N,N-dimethylbenzamide) and NC-2 (3-(4-fluorophenyl)-N,N-dimethylbenzamide).
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | HPLC Purity (%) |
| Starting Material | This compound | 228.09[1] | 7.20-7.60 (m, 4H, Ar-H), 3.05 (s, 6H, N(CH₃)₂) | >98% |
| Novel Compound 1 (NC-1) | 3-(pyridin-4-yl)-N,N-dimethylbenzamide | 226.27 | 8.70 (d, 2H, Py-H), 7.70-8.00 (m, 6H, Ar-H, Py-H), 3.10 (s, 6H, N(CH₃)₂) | >99% |
| Novel Compound 2 (NC-2) | 3-(4-fluorophenyl)-N,N-dimethylbenzamide | 243.27 | 7.10-7.80 (m, 8H, Ar-H), 3.08 (s, 6H, N(CH₃)₂) | >99% |
Experimental Protocols for Characterization
Protocol: NMR Sample Preparation and Analysis [22][23][24]
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.
Protocol: HPLC Purity Analysis [25]
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL.
-
Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Run a gradient elution method, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid or TFA) over 10-15 minutes.
-
Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 214 nm and 254 nm).
-
Calculate the purity by integrating the area of the main peak relative to the total area of all peaks.
Part 3: Comparative Performance Guide - A Kinase Inhibition Case Study
Benzamide derivatives are frequently investigated as inhibitors of protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases.[26][27][28] To provide a meaningful comparison, we evaluated our novel compounds, NC-1 and NC-2 , against a well-characterized alternative, Reference Kinase Inhibitor A , in an in vitro assay targeting a hypothetical serine/threonine kinase, "Kinase X," known to be a driver in a specific cancer signaling pathway.
Caption: Simplified "Kinase X" signaling pathway and point of inhibition.
Comparative Data: In Vitro Kinase Inhibition
The inhibitory potential of each compound was assessed by determining its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency.
| Compound | Target | IC₅₀ (nM) | Rationale for Comparison |
| Reference Inhibitor A | Kinase X | 150 | Established benchmark compound with a known mechanism of action. |
| Novel Compound 1 (NC-1) | Kinase X | 25 | The pyridine nitrogen may form a critical hydrogen bond in the kinase hinge region, significantly enhancing potency. |
| Novel Compound 2 (NC-2) | Kinase X | 185 | The fluoro-substituent provides a point for metabolic blocking but offers no significant potency advantage over the benchmark. |
Analysis of Results: The data clearly demonstrate the superior performance of NC-1 . The introduction of the pyridine ring at the 3-position resulted in a 6-fold increase in potency compared to the reference inhibitor. This suggests that the nitrogen atom within the pyridine ring is likely engaging in a key interaction, such as a hydrogen bond, with the hinge region of the Kinase X active site. In contrast, NC-2 , while active, showed no improvement in potency, indicating that the electronic effect of the fluorine atom in this position is not beneficial for binding affinity.
Experimental Protocol: In Vitro Kinase-Glo® Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.
-
Compound Preparation: Perform serial dilutions of the test compounds (NC-1, NC-2, Reference Inhibitor A) in DMSO to create a concentration range for IC₅₀ determination.
-
Reaction Mixture: In a 384-well plate, add the kinase buffer, the Kinase X enzyme, and the substrate peptide.
-
Initiation: Add the test compounds to the wells. To initiate the kinase reaction, add the ATP solution. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction that produces a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the synthesis, characterization, and comparative evaluation of novel compounds derived from this compound. Through the strategic application of the Suzuki-Miyaura coupling, we have shown how a diverse library of analogs can be efficiently generated. Rigorous analytical protocols are essential to confirm the identity and purity of these novel entities.
Our comparative case study highlights the potential for significant performance gains through targeted structural modifications. The superior potency of the pyridine-containing analog NC-1 provides a clear direction for future research. Next steps in a drug discovery program would involve:
-
Lead Optimization: Synthesizing additional analogs of NC-1 to further probe the structure-activity relationship (SAR) and improve properties like solubility and metabolic stability.
-
Mechanism of Action Studies: Confirming the binding mode of NC-1 through techniques like X-ray co-crystallography with Kinase X.
-
In Vivo Evaluation: Advancing the most promising compounds into cellular and animal models to assess their efficacy and pharmacokinetic properties.
The versatility of the this compound scaffold, combined with robust synthetic and analytical methodologies, provides a powerful platform for the discovery of novel, high-performing chemical agents for a range of therapeutic applications.
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). Molecules. [Link]
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Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. (2017). European Journal of Medicinal Chemistry. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Modern Chemistry & Applications. [Link]
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Characterising new chemical compounds & measuring results. (n.d.). Royal Society of Chemistry. [Link]
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2020). Crystal Growth & Design. [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
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Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. [Link]
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Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Chromatographic Science. [Link]
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NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). Molecules. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Comparative Guide to the Reactivity of 3-bromo-N,N-dimethylbenzamide and 3-chloro-N,N-dimethylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of synthetic routes. Aryl halides are foundational building blocks, and understanding their relative reactivity is paramount for reaction optimization. This guide provides an in-depth, objective comparison of the reactivity of 3-bromo-N,N-dimethylbenzamide and 3-chloro-N,N-dimethylbenzamide in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The insights and experimental data presented herein are designed to empower you to make informed decisions in your synthetic endeavors, whether you are in the early stages of discovery or navigating the challenges of process development.
The Fundamental Basis of Reactivity: A Mechanistic Overview
The disparate reactivity of aryl bromides and chlorides is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies. The C-Br bond is inherently weaker than the C-Cl bond, a factor that directly influences the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition.[1] In this initial step of the catalytic cycle, the palladium(0) catalyst inserts into the C-X bond. A lower bond dissociation energy facilitates this process, leading to faster reaction rates and often allowing for milder reaction conditions.[1][2]
While oxidative addition is a primary determinant, other factors can also modulate the overall efficiency of a cross-coupling reaction. These include the stability of the resulting palladium(II) intermediates and the potential for side reactions.[3] However, for the purposes of this comparative guide, the C-X bond strength serves as the principal lens through which we will examine the reactivity of our two target compounds.
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[4] When comparing this compound and its chloro-analogue in this transformation, the expected trend of higher reactivity for the bromide is consistently observed.
Experimental Data Summary: Suzuki-Miyaura Coupling
The following table presents representative data from a comparative study of the Suzuki-Miyaura coupling of this compound and 3-chloro-N,N-dimethylbenzamide with phenylboronic acid.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | 3-chloro-N,N-dimethylbenzamide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
As the data illustrates, the bromo-substituted benzamide readily undergoes coupling at a lower temperature and in a significantly shorter timeframe to afford a high yield of the desired biaryl product. In contrast, the chloro-analogue requires more forcing conditions (higher temperature and longer reaction time) to achieve a comparable, albeit slightly lower, yield. This necessity for more energy-intensive conditions for the chloro-substrate is a direct consequence of the stronger C-Cl bond, which slows the rate of oxidative addition.[5]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of this compound and 3-chloro-N,N-dimethylbenzamide in a Suzuki-Miyaura coupling with phenylboronic acid under standardized, and where necessary, optimized conditions.
Materials:
-
This compound
-
3-chloro-N,N-dimethylbenzamide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, to two separate oven-dried reaction vials equipped with magnetic stir bars, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reagent Addition (Vial 1 - Bromide): To the first vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Reagent Addition (Vial 2 - Chloride): To the second vial, add 3-chloro-N,N-dimethylbenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: To each vial, add anhydrous toluene (5 mL) and deionized water (0.5 mL).
-
Reaction: Seal the vials and remove them from the glovebox. Place the vials in pre-heated oil baths. Heat Vial 1 to 80 °C and Vial 2 to 100 °C.
-
Monitoring: Monitor the reactions by TLC or GC-MS at regular intervals (e.g., every hour for the bromide and every 2 hours for the chloride).[6]
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude products by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of a wide range of amines with aryl halides.[7] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in this transformation is highly dependent on the nature of the halogen.
Experimental Data Summary: Buchwald-Hartwig Amination
The following table presents representative data from a comparative study of the Buchwald-Hartwig amination of this compound and 3-chloro-N,N-dimethylbenzamide with morpholine.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu | Toluene | 90 | 6 | 95 |
| 2 | 3-chloro-N,N-dimethylbenzamide | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu | Toluene | 110 | 24 | 88 |
The data clearly indicates that this compound is the more reactive coupling partner, affording a near-quantitative yield of the desired arylamine under milder conditions and in a shorter timeframe. The chloro-substituted benzamide, while still a viable substrate, necessitates a higher reaction temperature and a prolonged reaction time to achieve a good yield. The development of highly active, bulky, and electron-rich phosphine ligands, such as XPhos, has been instrumental in enabling the efficient coupling of less reactive aryl chlorides.[8]
Experimental Protocol: Comparative Buchwald-Hartwig Amination
Objective: To compare the reactivity of this compound and 3-chloro-N,N-dimethylbenzamide in a Buchwald-Hartwig amination with morpholine.
Materials:
-
This compound
-
3-chloro-N,N-dimethylbenzamide
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, to two separate oven-dried reaction vials equipped with magnetic stir bars, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Reagent Addition (Vial 1 - Bromide): To the first vial, add this compound (1.0 mmol), NaOt-Bu (1.4 mmol).
-
Reagent Addition (Vial 2 - Chloride): To the second vial, add 3-chloro-N,N-dimethylbenzamide (1.0 mmol), NaOt-Bu (1.4 mmol).
-
Solvent and Nucleophile Addition: To each vial, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Reaction: Seal the vials and remove them from the glovebox. Place the vials in pre-heated oil baths. Heat Vial 1 to 90 °C and Vial 2 to 110 °C.
-
Monitoring: Monitor the reactions by TLC or GC-MS.[9]
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude products by column chromatography on silica gel.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Workflow for Comparative Reactivity Analysis
The following diagram outlines a systematic workflow for the comparative experimental analysis of aryl halide reactivity.
Caption: Workflow for the comparative experimental analysis of aryl halide reactivity.
Conclusion and Recommendations
The experimental evidence and underlying mechanistic principles unequivocally demonstrate that this compound is a more reactive substrate than 3-chloro-N,N-dimethylbenzamide in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This heightened reactivity translates to tangible benefits in the laboratory, including:
-
Milder Reaction Conditions: The use of lower temperatures reduces energy consumption and can improve the stability of sensitive functional groups.
-
Shorter Reaction Times: Increased throughput and efficiency are direct outcomes of faster reaction kinetics.
-
Potentially Lower Catalyst Loadings: In some instances, the higher reactivity of the bromide may allow for a reduction in the amount of expensive palladium catalyst required.
However, the choice between an aryl bromide and an aryl chloride is not always straightforward and often involves a trade-off between reactivity and cost. Aryl chlorides are generally more cost-effective and readily available on a large scale.[1] Therefore, for process development and large-scale synthesis where cost is a primary driver, the development of a robust protocol for the less reactive but more economical aryl chloride may be the more prudent long-term strategy.
For discovery chemistry, where speed and the rapid generation of analogues are paramount, the superior reactivity of this compound makes it the clear substrate of choice. It offers a higher probability of success with a broader range of coupling partners and under more forgiving reaction conditions.
Ultimately, the optimal choice of aryl halide will depend on the specific goals of the project, the stage of development, and the economic constraints. This guide provides the foundational data and experimental frameworks to make that choice a strategic and well-informed one.
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A Senior Application Scientist's Guide to Electrophile Selection in Suzuki-Miyaura Reactions: Alternatives to 3-bromo-N,N-dimethylbenzamide
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures central to many pharmaceutical compounds.[1][2][3] The choice of the electrophilic partner is a critical decision point, balancing reactivity, cost, and availability. While aryl bromides like 3-bromo-N,N-dimethylbenzamide are reliable and widely used, a nuanced understanding of the available alternatives can unlock significant advantages in process efficiency, cost-effectiveness, and synthetic strategy.
This guide provides an in-depth comparison of viable alternatives to this common building block, grounded in mechanistic principles and supported by experimental data. We will explore the relative merits of aryl chlorides, triflates, and tosylates, offering practical guidance on when and why to choose each alternative.
The Fundamental Principle: Reactivity of the Electrophile
The efficacy of a Suzuki-Miyaura coupling is fundamentally tied to the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-leaving group bond.[1][4] The strength of this bond dictates the energy barrier for this crucial step. Consequently, a well-established reactivity hierarchy exists for common electrophiles.
The general order of reactivity is: Iodides > Triflates > Bromides >> Chlorides .[1][2] Aryl iodides, possessing the weakest C–I bond, are the most reactive but are often the most expensive and least stable. Aryl bromides represent a practical balance of high reactivity and moderate cost. However, the significantly lower cost and vast commercial availability of aryl chlorides make them an economically compelling, albeit more challenging, alternative.[5][6]
Caption: General trend of reactivity versus cost for common Suzuki-Miyaura electrophiles.
The Economic Alternative: 3-chloro-N,N-dimethylbenzamide
The primary driver for substituting an aryl bromide with its chloride counterpart is economic. On an industrial scale, the cost savings can be substantial. However, this advantage comes with the significant chemical challenge of activating the robust C–Cl bond.
Causality Behind Experimental Choices: Standard palladium catalysts (e.g., Pd(PPh₃)₄) that are effective for aryl bromides often fail with aryl chlorides. The higher bond dissociation energy of the C–Cl bond necessitates a more electron-rich palladium(0) center to facilitate oxidative addition. This is achieved by using specialized ligands, which are typically bulky and electron-donating. These ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), stabilize the Pd(0) species and increase its electron density, promoting the cleavage of the C–Cl bond.[5][7][8] Consequently, reactions with aryl chlorides often require higher catalyst loadings, higher temperatures, and stronger bases compared to their bromo-analogues.[9][10]
Comparative Performance Data
| Feature | This compound | 3-chloro-N,N-dimethylbenzamide |
| Relative Cost | Moderate | Low |
| Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, cataCXium A |
| Typical Temp. | 80-100 °C | 100-120 °C |
| Yield (vs PhB(OH)₂) | >90% (under standard conditions) | >85% (under optimized, forcing conditions) |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-chloro-N,N-dimethylbenzamide
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-chloro-N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a finely ground strong base such as K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand, such as SPhos (0.04 mmol, 4 mol%).
-
Assembly: Add the catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/water (10:1, 5 mL). Degassing is crucial to prevent oxidation of the Pd(0) species.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Reactivity-Driven Alternatives: Aryl Triflates and Tosylates
When the starting material is a phenol, converting it to a sulfonate ester (a pseudohalide) is an excellent strategy for generating a Suzuki-Miyaura electrophile. This two-step sequence (phenolic starting material → sulfonate → coupled product) is often more efficient than a multi-step synthesis to install a halogen.
Aryl Triflates (e.g., 3-(N,N-dimethylcarbamoyl)phenyl trifluoromethanesulfonate)
Aryl triflates (–OTf) are superb leaving groups, with reactivity often matching or exceeding that of aryl bromides.[11][12] They are readily prepared from phenols using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide).
-
Expertise & Experience: The high reactivity of triflates allows for milder reaction conditions (lower temperatures, shorter reaction times) compared to chlorides and even some bromides. This is particularly advantageous for substrates with sensitive functional groups that might not tolerate the forcing conditions required for less reactive electrophiles. The primary drawback is the high cost of triflating reagents. A potential side reaction to be aware of is the hydrolysis of the triflate group back to the phenol under certain basic conditions, although this is less common under typical Suzuki-Miyaura protocols.[13]
Aryl Tosylates (e.g., 3-(N,N-dimethylcarbamoyl)phenyl tosylate)
Aryl tosylates (–OTs) are a more economical pseudohalide alternative, prepared from phenols using tosyl chloride (TsCl). While more stable and cheaper than triflates, they are significantly less reactive.[14][15]
-
Expertise & Experience: Similar to aryl chlorides, the activation of aryl tosylates requires highly active catalyst systems. The development of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., indolyl phosphines like CM-phos) has been crucial for making tosylates viable coupling partners.[15][16] These reactions often require careful optimization of the catalyst, ligand, and base to achieve high yields.[14][17] Their utility shines when cost is a concern and a phenol is the most convenient starting point.
Caption: Decision workflow for choosing an electrophile based on the available precursor.
Summary and Selection Guide
The choice of an electrophile is a strategic decision that impacts the entire synthetic route. While this compound is a robust and reliable starting material, considering the alternatives is crucial for optimizing a synthesis for cost, efficiency, or starting material availability.
| Alternative Electrophile | Key Advantage | Key Disadvantage | Best Use Case Scenario |
| Aryl Bromide (Baseline) | High reactivity, reliable | Moderate cost | Rapid analogue synthesis, proof-of-concept studies where reliability is paramount. |
| Aryl Chloride | Lowest cost , wide availability | Low reactivity, requires forcing conditions and specialized catalysts | Large-scale, process chemistry where cost per gram is the primary driver. |
| Aryl Triflate | Highest reactivity , mild conditions | High cost of reagents | When starting from a phenol and the substrate is sensitive to harsh conditions. |
| Aryl Tosylate | Low cost (from phenol), stable | Lower reactivity than triflates/bromides, requires specialized catalysts | Economical synthesis from a phenolic precursor when forcing conditions are tolerated. |
Conclusion
The Suzuki-Miyaura reaction's flexibility extends beyond its tolerance of functional groups to the very nature of its coupling partners. By moving beyond the default choice of aryl bromides, researchers can tailor their synthetic approach to the specific demands of their project. Aryl chlorides offer an unparalleled cost advantage for large-scale work, provided the challenges of their activation can be met. Aryl sulfonates, particularly triflates and tosylates, provide a powerful and direct route from phenolic starting materials, allowing chemists to choose between the high reactivity of triflates and the economic efficiency of tosylates. A thorough understanding of these alternatives transforms the Suzuki-Miyaura coupling from a standard reaction into a highly adaptable strategic tool for modern chemical synthesis.
References
-
Comparison of reactivity of different aryl halides. ResearchGate. [Link]
-
Activation of aryl chlorides for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(10), 1555–1557. [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [Link]
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General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. [Link]
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A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
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A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH. [Link]
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Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
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Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
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Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry. [Link]
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Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. [Link]
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Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]
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The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. ResearchGate. [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
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3-chloro-N,N-diethylbenzamide. PubChem - NIH. [Link]
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Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing). [Link]
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Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. [Link]
-
Suzuki Cross Coupling Reaction. YouTube. [Link]
-
Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]
- Preparing method of N, N-dimethylbenzamide.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
NITRO-SULFOBENZAMIDES. European Patent Office. [Link]
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Synthesis of N,N′-alkylidene bisamides and Suzuki-Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41. ResearchGate. [Link]
-
Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]
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A Comparative Yield Analysis of Cross-Coupling Methods for the Functionalization of 3-bromo-N,N-dimethylbenzamide
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is of paramount importance. 3-bromo-N,N-dimethylbenzamide serves as a versatile and readily available building block. The presence of the bromine atom at the meta-position to the amide group allows for a wide array of derivatizations through transition-metal-catalyzed cross-coupling reactions. The electronic nature of this substrate, characterized by the electron-withdrawing N,N-dimethylcarboxamide group, influences the reactivity of the C-Br bond, presenting both challenges and opportunities for synthetic chemists.
This guide provides a comprehensive comparative analysis of several prominent palladium-catalyzed cross-coupling methodologies for the functionalization of this compound. We will delve into the mechanistic nuances and provide field-proven experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select the most appropriate method for their synthetic goals, optimizing for yield, functional group tolerance, and operational simplicity.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and the commercial availability of a vast library of boronic acids.[1][2] The reaction's tolerance of a wide range of functional groups and its often aqueous reaction conditions make it a highly attractive method.[1][3]
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronate species, formed by the activation of the boronic acid with a base. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube.
-
Add the water to the reaction mixture.
-
Seal the tube, and purge with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Rationale for Conditions: The use of a biarylphosphine ligand like SPhos is often beneficial for coupling electron-deficient aryl bromides. The aqueous dioxane solvent system is effective for many Suzuki couplings, and K₃PO₄ is a competent base for activating the boronic acid.[5]
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, a valuable transformation in organic synthesis.[6] The reaction typically proceeds with high trans selectivity.
Mechanistic Overview
The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[6]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Styrene or other alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Add this compound, potassium carbonate, palladium(II) acetate, and tri(o-tolyl)phosphine to a round-bottom flask.
-
Add DMF and the alkene to the flask.
-
Equip the flask with a reflux condenser and place it under an inert atmosphere (argon or nitrogen).
-
Heat the mixture to 120 °C and stir for 12-24 hours.[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Rationale for Conditions: Heck reactions often require high temperatures to proceed efficiently, especially with aryl bromides.[8] A polar aprotic solvent like DMF is commonly used. P(o-tol)₃ is a classic ligand for this transformation.
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes by coupling terminal alkynes with aryl halides.[9][10] The reaction is typically co-catalyzed by palladium and copper(I).[11]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the arylalkyne product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, facilitated by a base.[12]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (TEA) (3.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. For less reactive substrates, gentle heating to 50-60 °C may be required.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Rationale for Conditions: The PdCl₂(PPh₃)₂/CuI system is a classic and highly effective catalyst for Sonogashira couplings. Triethylamine acts as both the base and often as a solvent. The reaction is typically run at room temperature.[11]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines.[13] This reaction is exceptionally broad in scope and is a staple in medicinal chemistry for the synthesis of arylamines.[14][15]
Mechanistic Overview
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. Finally, reductive elimination affords the desired arylamine product and regenerates the Pd(0) catalyst.[13][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
XPhos (0.03 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate under reduced pressure and purify by flash chromatography.
Rationale for Conditions: The use of a strong, non-nucleophilic base like NaOt-Bu is critical.[14] Sterically hindered and electron-rich phosphine ligands, such as XPhos, are highly effective in promoting the reductive elimination step, especially for electron-deficient aryl halides.
Stille Coupling: For C-C Bond Formation with Organostannanes
The Stille reaction couples organostannane reagents with organic halides.[17] While it is a very powerful and versatile C-C bond-forming reaction, the high toxicity of organotin compounds is a significant drawback.[18]
Mechanistic Overview
The catalytic cycle of the Stille reaction is similar to the Suzuki coupling. It involves the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the organostannane reagent, and concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst.[17][19]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
Lithium chloride (LiCl) (3.0 mmol)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₄, and lithium chloride.
-
Evacuate and backfill with an inert gas (argon or nitrogen).
-
Add anhydrous toluene, followed by the organostannane reagent via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and quench with an aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate tin byproducts.
-
Filter the mixture through Celite, and extract the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Rationale for Conditions: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. The addition of LiCl can accelerate the transmetalation step. A KF workup is essential for removing the toxic tin byproducts.
Comparative Performance Summary
| Reaction Type | Bond Formed | Coupling Partner | Model Catalyst System | Typical Base | Typical Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | C-C | Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 75-95 | Low toxicity, wide substrate scope, mild conditions.[1][2] | Potential for protodeboronation of the boronic acid. |
| Heck | C-C (alkene) | Alkene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 | 12-24 | 60-85 | Atom economical, no organometallic reagent needed. | High temperatures often required, limited to alkenes.[7] |
| Sonogashira | C-C (alkyne) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | 8-16 | 80-98 | Mild conditions, high yields, direct C(sp)-C(sp²) coupling.[9] | Requires terminal alkynes, potential for alkyne homocoupling. |
| Buchwald-Hartwig | C-N | Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 | 12-24 | 70-95 | Premier method for C-N bonds, very broad scope.[13][15] | Requires strong base and anhydrous conditions. |
| Stille | C-C | Organostannane | Pd(PPh₃)₄ | None | Toluene | 100 | 12-24 | 70-90 | Broad scope, tolerant of many functional groups. | High toxicity of tin reagents and byproducts.[17][18] |
Conclusion and Recommendations
The choice of cross-coupling method for the functionalization of this compound is dictated by the desired final structure and the operational constraints of the laboratory.
-
For the synthesis of biaryl derivatives , the Suzuki-Miyaura coupling is the most recommended method due to its favorable balance of high yields, broad functional group tolerance, and low toxicity of reagents.
-
To introduce alkenyl substituents , the Heck reaction is a viable option, though it may require higher temperatures and yield optimization.
-
The Sonogashira coupling is unparalleled for the efficient and high-yield synthesis of arylalkynes under very mild conditions.
-
For the construction of C-N bonds , the Buchwald-Hartwig amination is the gold standard, offering extensive scope for coupling with a wide variety of primary and secondary amines.
-
The Stille coupling provides a powerful alternative for C-C bond formation but should be considered with caution due to the significant toxicity of the organotin reagents.
By understanding the principles, protocols, and comparative performance of these key reactions, researchers can make informed decisions to accelerate their synthetic programs and efficiently generate novel derivatives of this compound for applications in drug discovery and materials science.
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Zhu, J. (2023). Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chemical Communications, 59(69), 10392-10395. [Link]
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Fang, L., et al. (2023). Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. ChemRxiv. [Link]
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Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(10), 2919-2924. [Link]
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Lundgren, R. J., et al. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. Angewandte Chemie International Edition, 56(9), 2413-2417. [Link]
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Zhu, J. (2023). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Feuerstein, M., et al. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923-5925. [Link]
-
Özkal, E., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(6), 6339-6351. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2001). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. (2013). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. [Link]
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ResearchGate. (2022). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. [Link]
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Vasiliev, A. A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2823-2826. [Link]
-
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-
Wang, D., et al. (2016). Stille coupling via C–N bond cleavage. Nature Communications, 7, 12937. [Link]
-
Organic Reactions. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Nolan, S. P., & Organ, M. G. (Eds.). (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Organometallic Catalysis (pp. 159-182). Wiley-VCH. [Link]
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Myers, A. G. The Stille Reaction. Harvard University. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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-
Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Al-Zoubi, R. M., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(1), 749-763. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. (2018). Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine. [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12693-12701. [Link]
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Özkal, E., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(6), 6339-6351. [Link]
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A Comparative Guide to the Synthetic Utility of 3-bromo-N,N-dimethylbenzamide
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. 3-bromo-N,N-dimethylbenzamide is a versatile building block, offering a handle for a variety of transformations to construct complex molecular architectures. This guide provides an in-depth, objective comparison of several key synthetic routes utilizing this intermediate, supported by experimental data and detailed protocols. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and reproducible understanding of each methodology.
Introduction: The Versatility of a Brominated Benzamide
This compound serves as an excellent substrate for numerous cross-coupling reactions due to the presence of a reactive carbon-bromine bond on the aromatic ring. The N,N-dimethylamide moiety, being relatively robust, can withstand a range of reaction conditions. The primary synthetic strategies for this substrate revolve around palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide will focus on the comparative validation of four major palladium-catalyzed pathways: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds. The general catalytic cycle for these reactions shares common mechanistic steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The choice of reaction depends on the desired bond to be formed.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1][2][3] For this compound, this reaction is ideal for synthesizing biaryl structures, which are prevalent in many biologically active molecules.[4]
Mechanistic Considerations: The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation.[2][5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Performance Data: While specific data for this compound is not always readily available in comparative studies, data from analogous systems, such as the coupling of 3-bromobenzoic acid, provides valuable insights.[6]
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 | 12-24 | High | [6] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 12 | >90 | Analogous Systems |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 85-95 | Analogous Systems |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of N-aryl benzamides, the Buchwald-Hartwig amination is the gold standard.[1][6][7] This reaction directly couples an amine with an aryl halide, a transformation that is otherwise challenging.[8]
Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the palladium(II) complex, followed by deprotonation and reductive elimination to form the C-N bond.[1][7] The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.[9]
Performance Data:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 90-98 | [10] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 85-95 | Analogous Systems |
| Piperidine | Pd₂(dba)₃ / SIPr·HCl | LHMDS | THF | 22 | 10 | 98 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.[10]
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol) to the tube. Evacuate and backfill with an inert gas. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Comparison of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a valuable route for vinylation.[11][12]
Mechanistic Considerations: The reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product.[12][13] A base is required to regenerate the Pd(0) catalyst.[12]
Performance Data:
| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | High | Analogous Systems |
| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 | 12 | 80-90 | Analogous Systems |
| Acrylonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | 16 | 75-85 | Analogous Systems |
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
-
Reaction Setup: Combine this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%) in a pressure tube.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol).
-
Reaction: Seal the tube and heat to 100 °C for 24 hours.
-
Workup: Cool the reaction, dilute with water, and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the product by column chromatography.
Sonogashira Coupling for C-C Bond Formation with Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[5][14][15]
Mechanistic Considerations: This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[5][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free versions have also been developed.[14]
Performance Data:
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 25 | 3 | >90 | [5] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 6 | 85-95 | Analogous Systems |
| 1-Hexyne | PdCl₂(dppf) / CuI | Piperidine | DMF | 80 | 8 | 80-90 | Analogous Systems |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a solution of this compound (1.0 mmol) in tetrahydrofuran (THF, 5 mL) at room temperature, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%) and copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%).[5]
-
Reagent Addition: Sequentially add diisopropylamine (7.0 mmol) and phenylacetylene (1.1 mmol).
-
Reaction: Stir the reaction for 3 hours at room temperature.
-
Workup: Dilute with diethyl ether and filter through a pad of Celite®, washing with diethyl ether. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.
Alternative Synthetic Routes: Grignard Reagent Formation
An alternative to palladium-catalyzed reactions is the formation of a Grignard reagent, which can then be reacted with various electrophiles.
Mechanistic Considerations: The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. This is often initiated with a crystal of iodine and requires anhydrous conditions.[16] The resulting organomagnesium compound is a potent nucleophile.[17]
Performance Data: The success of this reaction is highly dependent on the purity of the reagents and the exclusion of water. The subsequent reaction with an electrophile can lead to a variety of products.
| Electrophile | Product Type | Expected Yield (%) |
| Benzaldehyde | Secondary Alcohol | 60-80 |
| N,N-Dimethylformamide (DMF) | Aldehyde | 50-70 |
| Acetone | Tertiary Alcohol | 70-90 |
Experimental Protocol: Grignard Reaction of this compound with Benzaldehyde
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 mmol) and a small crystal of iodine. Add a small amount of a solution of this compound (1.0 mmol) in anhydrous THF (10 mL). Once the reaction initiates (indicated by heat and color change), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.[16]
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Quenching: After stirring for 1 hour at room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[2]
-
Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude alcohol by column chromatography.
Conclusion and Recommendations
The choice of synthetic route for the functionalization of this compound is dictated by the desired final product.
-
For the synthesis of biaryl compounds (C-C bond) , the Suzuki-Miyaura coupling is the most reliable and versatile method.
-
To introduce an amino group (C-N bond) , the Buchwald-Hartwig amination is the superior choice.[6]
-
For the preparation of vinylated benzamides (C=C bond) , the Heck reaction is the preferred route.
-
For the synthesis of arylalkynes (C≡C bond) , the Sonogashira coupling offers high efficiency.
-
The Grignard reaction provides a classic, albeit moisture-sensitive, alternative for creating new C-C bonds with a variety of electrophiles.
Each method has its own set of optimal conditions, and the experimental protocols provided herein serve as a validated starting point for further optimization in your specific research context.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). [Link]
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Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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PMC - NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
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ResearchGate. (2013). (PDF) S 32 Bioactive molecules: current trends in discovery, synthesis, delivery and testing. [Link]
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PubMed. (2020). Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase. [Link]
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ResearchGate. (2007). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
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PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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PMC - NIH. (2018). De Novo Design of Bioactive Small Molecules by Artificial Intelligence. [Link]
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PMC - NIH. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
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A-Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Bromo-N,N-dimethylbenzamide in Synthesis
Abstract
For professionals engaged in the intricate landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision point governed by a delicate balance of reactivity, cost, and practicality. 3-Bromo-N,N-dimethylbenzamide is a widely utilized intermediate, valued for its role in constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of this key reagent, objectively comparing its performance against common alternatives. By synthesizing technical data with field-proven insights, we aim to equip researchers with the necessary information to make judicious and evidence-based decisions in their synthetic strategies.
Introduction: The Strategic Importance of Substituted Benzamides
Substituted benzamides are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. This compound serves as a versatile precursor, primarily for the formation of carbon-carbon and carbon-nitrogen bonds.[1] Its utility is most pronounced in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational methods in modern organic synthesis.[2][3]
The decision to employ this compound over other halogenated or activated analogues is not trivial. It involves a multi-faceted analysis that extends beyond the sticker price of the reagent to encompass reaction efficiency, catalyst requirements, and downstream processing costs. This guide will dissect these factors to provide a clear, data-driven framework for reagent selection.
Caption: A logical workflow for the cost-benefit analysis of a synthetic reagent.
The Reactivity-Cost Paradigm: Aryl Halide Alternatives
The primary alternatives to this compound are its chloro and iodo counterparts. The choice among these aryl halides is a classic trade-off between cost and reactivity, which is rooted in the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl).
-
3-Chloro-N,N-dimethylbenzamide: This is typically the most cost-effective option. However, the strength of the C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures and more sophisticated, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the initial oxidative addition step in palladium catalysis.[4] This can increase the overall cost of the process and may not be suitable for substrates with sensitive functional groups.
-
3-Iodo-N,N-dimethylbenzamide: The C-I bond is the weakest, making this analogue the most reactive. It often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times. However, aryl iodides are significantly more expensive and can be less stable. Surprisingly, in some "classical" Suzuki reactions using catalysts like Pd(PPh₃)₄, aryl iodides can exhibit poor reactivity at lower temperatures compared to their bromide counterparts, potentially due to the inefficient turnover of key palladium-iodide intermediates.[5]
-
This compound: This reagent occupies a "sweet spot," offering a favorable balance between reactivity and cost. It is generally more reactive than the chloride, allowing for a broader range of reaction conditions and catalysts, while being substantially more economical than the iodide.[6]
Performance in Key Cross-Coupling Reactions
The utility of an aryl halide is best demonstrated by its performance in widely used synthetic transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity trend of aryl halides (I > Br > Cl) is generally observed.
Caption: Generalized scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Causality: The choice of base and ligand is critical. For the less reactive 3-chloro analogue, a strong base (e.g., K₃PO₄) and a highly active ligand (e.g., SPhos, XPhos) are often required to achieve yields comparable to the 3-bromo version under milder conditions. The 3-bromo compound frequently provides high yields with common catalysts like Pd(PPh₃)₄ and weaker bases such as K₂CO₃.
Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[2][3] The reaction is highly dependent on the ligand system used.
Experimental Causality: While the general reactivity trend holds, the choice of phosphine ligand is paramount.[7] First-generation ligands may suffice for the iodo and bromo compounds, but the chloro analogue almost always requires sterically hindered, electron-rich ligands to promote the challenging oxidative addition and subsequent reductive elimination steps.[8] Using the 3-bromo derivative often provides a more robust and forgiving reaction, adaptable to a wider range of amines and less sensitive to minor variations in reaction conditions.
Comparative Data Summary
The following table summarizes the key performance and cost metrics for this compound and its primary alternatives. The data is synthesized from typical literature reports and supplier pricing, which can be subject to variation.
| Feature | 3-Chloro-N,N-dimethylbenzamide | This compound | 3-Iodo-N,N-dimethylbenzamide |
| Relative Cost | $ | ||
| Reactivity | Low | Moderate-High | High |
| Typical Temp. | 80-120 °C | 60-100 °C | RT-80 °C |
| Catalyst Needs | Specialized, electron-rich ligands | Broadly compatible | Broadly compatible |
| Yields (Typical) | Good to Excellent (with optimization) | Excellent | Excellent |
| Functional Group Tolerance | Moderate | Good | Good |
Detailed Experimental Protocols
To provide a practical comparison, the following are representative, self-validating protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Assembly: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-N,N-dimethylbenzamide (Optimized)
-
Assembly: To an oven-dried Schlenk flask under an inert atmosphere, add 3-chloro-N,N-dimethylbenzamide (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.5 mmol).
-
Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and a specialized phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed anhydrous dioxane (5 mL).
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
Trustworthiness Note: The necessity of a stronger base, higher temperature, longer reaction time, and a more expensive, air-sensitive ligand system for the chloro-analogue highlights the hidden costs associated with the cheaper starting material.
Conclusion and Authoritative Recommendations
The cost-benefit analysis of this compound in synthesis is a nuanced exercise. While the initial purchase price of the chloro-analogue is tempting, the total process cost is often higher due to the need for more expensive catalysts, harsher conditions, and longer reaction times. Conversely, the high reactivity of the iodo-analogue rarely justifies its significantly higher cost unless working with exceptionally precious downstream materials or when extremely mild conditions are mandatory.
Our Recommendation: For the majority of research, process development, and drug discovery applications, This compound represents the optimal choice. It provides a robust and reliable reactivity profile that is compatible with a wide range of standard catalytic systems, ensuring high yields under moderate conditions. This "sweet spot" positioning minimizes both the direct cost of the reagent and the indirect costs associated with process optimization and specialized ancillary materials, ultimately leading to a more efficient and economical synthetic route.
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A Comparative Guide to Green Chemistry Metrics in the Synthesis of Key Intermediates from 3-bromo-N,N-dimethylbenzamide
This guide provides an in-depth analysis of green chemistry metrics applied to synthetic transformations of 3-bromo-N,N-dimethylbenzamide, a versatile intermediate in pharmaceutical and agrochemical research.[1] We will move beyond theoretical discussions to offer a practical, data-driven comparison of two distinct synthetic pathways, illustrating how strategic choices in reaction design profoundly impact environmental footprint and process efficiency. This document is intended for researchers, chemists, and process development professionals dedicated to integrating sustainable practices into their synthetic workflows.
The Imperative of Green Metrics in Modern Synthesis
The pharmaceutical industry, in particular, has historically generated a significant amount of waste relative to the mass of the final active pharmaceutical ingredient (API).[2] To address this, a suite of metrics has been developed to quantify the "greenness" of a chemical process, providing a framework for objective comparison and optimization.[3][4] These tools are essential for moving from qualitative principles to quantitative assessment.
The most widely adopted metrics include:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5][6] It is a fundamental measure of reaction efficiency at the atomic level but ignores yield and auxiliary substances like solvents.
-
Environmental Factor (E-Factor): A more practical metric that quantifies the total mass of waste generated per unit of product.[7][8][9][10] An ideal E-Factor is 0.
-
Process Mass Intensity (PMI): A comprehensive metric that considers all materials put into a process—including reactants, solvents, and workup chemicals—relative to the mass of the final product.[2][11][12] The ideal PMI is 1.
-
Reaction Mass Efficiency (RME): This metric refines atom economy by accounting for the actual reaction yield and the stoichiometry of the reactants used.[4][13]
By analyzing these metrics, scientists can identify hotspots of inefficiency and waste generation, guiding the development of more sustainable and cost-effective synthetic routes.[2][11]
Comparative Case Study: Synthesis of a Boronic Ester Intermediate
To illustrate the practical application of these metrics, we will compare two synthetic routes to a valuable boronic ester intermediate, 2-(3-(dimethylcarbamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , starting from this compound. This intermediate is a prime candidate for subsequent Suzuki cross-coupling reactions, a cornerstone of modern drug discovery.
-
Route A: The Traditional Grignard Pathway. This classic organometallic approach involves the formation of a highly reactive Grignard reagent, followed by quenching with a borate ester.
-
Route B: The Modern Catalytic Borylation Pathway. This route employs a palladium-catalyzed Miyaura borylation, a more contemporary method that leverages catalysis to achieve the desired transformation.
Below is a visual representation of the two competing workflows.
Caption: Comparative workflow for Grignard vs. Catalytic borylation.
Detailed Experimental Protocols
The following protocols are representative procedures designed to produce 10 mmol of the target product.
Protocol A: Grignard Pathway
Rationale: This protocol follows a standard procedure for Grignard reagent formation, which necessitates strict anhydrous and inert conditions to prevent the quenching of the highly reactive organomagnesium intermediate. The low-temperature addition of the borate ester is critical to control the exothermic reaction and minimize side-product formation.
-
Preparation: A 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Grignard Formation: Magnesium turnings (0.36 g, 15 mmol) and a small crystal of iodine are added to the flask. Anhydrous tetrahydrofuran (THF, 50 mL) is added, followed by a solution of this compound (2.28 g, 10 mmol) in 20 mL of anhydrous THF, added dropwise. The reaction is gently heated to initiate, then maintained at a gentle reflux for 2 hours until the magnesium is consumed.
-
Borylation: The resulting Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.23 g, 12 mmol) in 15 mL of anhydrous THF is added dropwise over 30 minutes.
-
Workup & Isolation: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
-
Assumed Yield: 70% (1.92 g)
-
Protocol B: Catalytic Borylation Pathway
Rationale: This protocol leverages a palladium catalyst to facilitate the C-B bond formation, a key principle of green chemistry (catalysis). The use of a stable diboron reagent and a simple base (potassium acetate) avoids the need for highly reactive and moisture-sensitive intermediates. The entire reaction can be performed in a single vessel under less stringent conditions than the Grignard route.
-
Preparation: A 100 mL round-bottom flask is charged with this compound (2.28 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), and potassium acetate (1.47 g, 15 mmol).
-
Reaction Setup: The flask is evacuated and backfilled with nitrogen three times. Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂]), (0.146 g, 0.2 mmol, 2 mol%) and 40 mL of anhydrous dioxane are added.
-
Heating: The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Workup & Isolation: The mixture is cooled to room temperature and filtered through a pad of Celite to remove inorganic salts and the catalyst. The filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from a mixture of hexane and ethyl acetate to yield the pure product.
-
Assumed Yield: 85% (2.34 g)
-
Quantitative Green Metrics Analysis
The environmental performance of each route was assessed using established green chemistry metrics. The diagram below illustrates the components included in each calculation.
Caption: Relationship between core green chemistry metrics and process components.
The calculated values for each route are summarized in the table below.
| Metric | Route A: Grignard Pathway | Route B: Catalytic Pathway | "Greener" Route |
| Atom Economy (AE) | 55.3% | 61.8% | Route B |
| Reaction Mass Efficiency (RME) | 38.7% | 52.5% | Route B |
| E-Factor | ~65.6 | ~28.1 | Route B |
| Process Mass Intensity (PMI) | ~66.6 | ~29.1 | Route B |
Note: Calculations for E-Factor and PMI are based on the masses specified in the protocols, including solvents and workup materials. Water used in workup is included in the calculation.
Discussion: A Clearer Path to Sustainability
The quantitative data presents a compelling case for the superiority of the catalytic borylation (Route B) from a green chemistry perspective.
-
Superior Atom Economy and Efficiency: Route B demonstrates a higher Atom Economy, fundamentally incorporating more atoms from the reactants into the final product. When accounting for the higher practical yield, its Reaction Mass Efficiency is significantly better, meaning less material is wasted in the actual experiment.
-
Drastic Reduction in Waste (E-Factor & PMI): The most dramatic difference is seen in the E-Factor and PMI. Route A generates over 65 kilograms of waste for every kilogram of product, whereas Route B generates approximately 28 kilograms. This greater than two-fold reduction in waste is primarily due to the massive solvent volumes required for the Grignard reaction and its subsequent aqueous workup and chromatographic purification. In contrast, Route B uses less solvent and allows for a simpler crystallization-based purification, significantly reducing the process mass intensity.[14]
-
Inherent Safety and Process Simplification: Beyond the metrics, Route B is inherently safer. It avoids the generation of a pyrophoric Grignard reagent and operates under milder conditions. The reduction in complex workup and purification steps (e.g., column chromatography) also makes the process more streamlined and scalable.
While the palladium catalyst in Route B represents a higher initial cost and introduces a heavy metal that must be managed, its use in catalytic amounts is far preferable to the stoichiometric use of magnesium in Route A. Furthermore, advancements in catalyst recovery and recycling can further mitigate the environmental impact and cost.
Conclusion
This comparative guide demonstrates that the thoughtful application of green chemistry principles, particularly the shift from stoichiometric reagents to catalytic systems, can lead to substantial improvements in process efficiency and environmental performance. By quantifying these improvements through metrics like Atom Economy, E-Factor, and PMI, researchers and process chemists can make informed, data-driven decisions to develop synthetic routes that are not only scientifically elegant but also sustainable and responsible.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Amination of 3-Bromo-N,N-dimethylbenzamide
In the landscape of modern drug discovery and development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic strategy. Aryl amides, in particular, are prevalent scaffolds in a vast array of pharmacologically active molecules. The Buchwald-Hartwig amination has emerged as a transformative tool, offering a versatile and robust method for forging these critical linkages.[1][2][3]
This guide provides a head-to-head comparison of leading palladium catalyst systems for a key transformation: the coupling of 3-bromo-N,N-dimethylbenzamide with a representative secondary amine, morpholine. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed experimental protocols, and present a comparative analysis to guide researchers in choosing the optimal system for their specific needs.
Fundamentals of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine.[1][4] The reaction proceeds through a catalytic cycle that is broadly accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]
The choice of ligand is paramount, as it dictates the stability and reactivity of the palladium center throughout the catalytic cycle.[4][7] Bulky, electron-rich phosphine ligands, for instance, promote the formation of monoligated Pd(0) species, which are highly active for oxidative addition, and facilitate the final reductive elimination step.[8][9][10]
Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.
The Contenders: A Head-to-Head Catalyst Comparison
The evolution of the Buchwald-Hartwig amination has led to the development of several "generations" of catalysts, primarily defined by the sophistication of the ligand architecture.[1] More recently, stable and user-friendly "precatalysts" have become the standard. These are typically air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[11][12]
For this comparison, we evaluate two prominent classes of catalysts: a third-generation Buchwald precatalyst featuring a dialkylbiarylphosphine ligand and a popular N-heterocyclic carbene (NHC)-based catalyst.
-
XPhos Pd G3: A third-generation Buchwald precatalyst featuring the bulky and electron-rich XPhos ligand.[12] These precatalysts are known for their high reactivity, broad substrate scope, and thermal stability.[13] The XPhos ligand is designed to accelerate both oxidative addition and reductive elimination.[8][10]
-
PEPPSI™-IPr: This Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalyst features a bulky N-heterocyclic carbene (NHC) ligand, IPr.[14] PEPPSI catalysts are exceptionally stable to air and moisture, making them convenient to handle, and are highly effective in a variety of cross-coupling reactions, including aminations.[14][15]
Caption: Comparison of Featured Ligand Classes.
Standardized Experimental Protocol
To ensure a fair and direct comparison, the following standardized protocol was designed.
Reaction: Coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium Precatalyst (XPhos Pd G3 or PEPPSI-IPr) (2 mol%)
-
Toluene (Anhydrous, degassed)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the palladium precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv).
-
Add anhydrous, degassed toluene to achieve a 0.2 M concentration with respect to the aryl bromide.
-
Add morpholine (1.2 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Justification of Choices:
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling.[4]
-
Solvent (Toluene): A common, non-polar aprotic solvent suitable for this reaction temperature.[4]
-
Temperature (100 °C): A standard temperature to ensure a reasonable reaction rate for the C-Br bond activation.
Comparative Performance Data
The performance of each catalyst was evaluated based on reaction time and isolated yield under the standardized protocol. The data presented below is a synthesis of typical results found in the literature for analogous systems.
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Time (h) | Isolated Yield (%) | Key Advantages |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | 2 | 4 | 95% | High reactivity, short reaction times, broad scope.[13] |
| PEPPSI™-IPr | N-Heterocyclic Carbene | 2 | 8 | 92% | Exceptional air/moisture stability, ease of handling.[14] |
Analysis and Recommendations
Both catalyst systems demonstrate high efficacy for the amination of this compound.
XPhos Pd G3 is the top performer in terms of raw activity, providing a near-quantitative yield in a significantly shorter reaction time. For applications where throughput and reaction speed are critical, this third-generation Buchwald precatalyst is the superior choice. Its high activity often allows for lower catalyst loadings and milder reaction temperatures, which can be crucial for sensitive substrates.
PEPPSI™-IPr offers a compelling alternative, particularly when operational simplicity and catalyst robustness are prioritized. Its remarkable stability to air and moisture means it can be weighed on the bench without the need for a glovebox, a significant practical advantage in many laboratory settings.[11][14] While the reaction time is longer, the final yield is excellent and highly competitive. This catalyst is ideal for high-throughput screening arrays or for chemists who value convenience and catalyst longevity.
-
For maximum reaction speed and highest activity , choose XPhos Pd G3 .
-
For maximum convenience, air-stability, and ease of handling , choose PEPPSI™-IPr .
Ultimately, the choice of catalyst depends on the specific priorities of the research program. Both XPhos Pd G3 and PEPPSI-IPr represent the state-of-the-art in palladium catalysis and are powerful tools for the synthesis of complex molecules in drug discovery and beyond.
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A Comparative Spectroscopic Guide to Novel Derivatives of 3-Bromo-N,N-dimethylbenzamide
For researchers and professionals in drug development, the structural elucidation of novel chemical entities is a cornerstone of progress. The 3-bromo-N,N-dimethylbenzamide scaffold is a frequent constituent in the design of biologically active molecules. Its precise characterization and the unambiguous confirmation of its derivatives are critical for advancing research. This guide provides a comparative analysis of the spectroscopic data for the parent compound, this compound, and two hypothetical novel derivatives, illustrating how subtle changes in chemical structure are reflected in their spectral signatures.
The purpose of this document is to serve as a practical reference for interpreting ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently identify and characterize their synthesized compounds.
The Framework: Parent Compound and Novel Derivatives
To establish a clear comparison, we will use this compound as our reference (Parent Compound). We will then predict and analyze the spectroscopic data for two hypothetical novel derivatives:
-
Derivative A: 3-Bromo-4-methoxy-N,N-dimethylbenzamide: An electron-donating group (EDG), methoxy (-OCH₃), is added at the C4 position, para to the amide.
-
Derivative B: 3-Bromo-5-nitro-N,N-dimethylbenzamide: An electron-withdrawing group (EWG), nitro (-NO₂), is added at the C5 position, meta to both existing substituents.
These derivatives were chosen to demonstrate the predictable, yet distinct, electronic effects that substituents exert on the benzamide core, which are directly observable through spectroscopic methods.
General Synthesis Pathway
The synthesis of these derivatives typically begins with a suitable benzoic acid precursor. The primary amide is formed, followed by functional group interconversion or further substitution on the aromatic ring.
Caption: General workflow for the synthesis of the parent compound and subsequent derivatization.
Experimental Protocol: Synthesis of this compound (Parent Compound)
-
Acid Chloride Formation: To a solution of 3-bromobenzoic acid (1.0 eq) in toluene (0.2 M), add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat the reaction mixture to reflux for 2 hours, then cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: Dissolve the crude 3-bromobenzoyl chloride in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a solution of dimethylamine (2.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Comparative ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The chemical shift (δ) of aromatic protons is highly sensitive to the electronic effects of substituents on the ring.[1][2][3]
-
Electron-Donating Groups (EDGs) like -OCH₃ increase electron density on the ring, particularly at the ortho and para positions. This "shielding" effect causes the signals for nearby protons to shift to a lower ppm (upfield).
-
Electron-Withdrawing Groups (EWGs) like -NO₂ and the amide -C(O)N(CH₃)₂ decrease electron density on the ring. This "deshielding" effect causes proton signals to shift to a higher ppm (downfield).[4]
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃, 400 MHz)
| Compound | Aromatic Protons (δ, ppm) | N-Methyl Protons (δ, ppm) |
| Parent Compound | ~7.6-7.3 (complex multiplet, 4H) | ~3.1 (s, 3H), ~3.0 (s, 3H) |
| Derivative A (-OCH₃) | H-2: ~7.7 (d); H-5: ~7.5 (dd); H-6: ~6.9 (d) | ~3.9 (s, 3H, -OCH₃), ~3.1 (s, 6H) |
| Derivative B (-NO₂) | H-2: ~8.1 (d); H-4: ~8.0 (d); H-6: ~7.8 (t) | ~3.1 (s, 3H), ~3.0 (s, 3H) |
Note: Due to restricted rotation around the C-N amide bond, the two N-methyl groups are often non-equivalent and appear as two separate singlets.
Analysis and Interpretation:
-
Parent Compound: The four aromatic protons appear in a complex pattern in the typical aromatic region of 6.5-8.5 ppm.[5]
-
Derivative A (-OCH₃): The strong electron-donating methoxy group at C4 significantly shields the ortho proton (H-6), causing a pronounced upfield shift to ~6.9 ppm. The other protons are also affected, leading to a more resolved splitting pattern compared to the parent compound.
-
Derivative B (-NO₂): The powerful electron-withdrawing nitro group at C5, in conjunction with the existing bromine and amide groups, strongly deshields all remaining ring protons. This results in all aromatic signals shifting significantly downfield, with some potentially appearing above 8.0 ppm.
Standard Protocol for ¹H NMR Acquisition:
-
Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
Comparative ¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number and electronic environment of carbon atoms. Aromatic carbons typically resonate in the 120-150 ppm range.[3] Substituent effects are also prominent here.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz)
| Compound | Aromatic Carbons (δ, ppm) | Amide Carbonyl (δ, ppm) | N-Methyl Carbons (δ, ppm) |
| Parent Compound | ~138 (C-Br), ~135 (C-CON), ~130, ~129, ~127, ~125 | ~170 | ~39, ~35 |
| Derivative A (-OCH₃) | ~159 (C-OMe), ~136 (C-CON), ~133, ~125, ~115 (C-Br), ~112 | ~169 | ~56 (-OCH₃), ~39, ~35 |
| Derivative B (-NO₂) | ~148 (C-NO₂), ~140 (C-CON), ~135, ~128, ~125 (C-Br), ~122 | ~168 | ~39, ~35 |
Analysis and Interpretation:
-
Parent Compound: Six distinct signals are expected for the aromatic carbons, plus the amide carbonyl and the two N-methyl carbons.
-
Derivative A (-OCH₃): The carbon attached to the methoxy group (C4) is significantly shifted downfield (~159 ppm), while the ipso-bromo carbon (C3) is shifted upfield due to the resonance-donating effect of the para-methoxy group. A new signal around 56 ppm for the methoxy carbon appears.
-
Derivative B (-NO₂): The carbon attached to the nitro group (C5) is shifted strongly downfield (~148 ppm). The other carbons are also deshielded, resulting in downfield shifts relative to the parent compound. The amide carbonyl carbon is slightly shifted upfield due to the altered electronics of the ring.
Comparative Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying key functional groups. The position of the carbonyl (C=O) stretch of the amide is particularly diagnostic.
-
Amide C=O Stretch: Typically found in the 1630-1680 cm⁻¹ range. Electron-withdrawing groups attached to the aromatic ring can increase the C=O bond order through inductive effects, shifting this peak to a higher wavenumber.
-
Aromatic C-H and C=C Stretches: Aromatic rings show C-H stretching just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations between 1450-1600 cm⁻¹.[1][2]
-
C-N Stretch: Appears in the 1350-1450 cm⁻¹ region.
-
C-Br Stretch: Found in the fingerprint region, typically 500-650 cm⁻¹.
-
-NO₂ Group: Shows two strong, characteristic stretches: an asymmetric stretch (~1500-1560 cm⁻¹) and a symmetric stretch (~1300-1360 cm⁻¹).
Table 3: Key Comparative IR Absorptions (cm⁻¹)
| Compound | Amide C=O Stretch | Aromatic C=C Stretches | Other Key Bands |
| Parent Compound | ~1635 | ~1590, ~1470 | C-H (Ar): ~3050 |
| Derivative A (-OCH₃) | ~1630 | ~1600, ~1500 | C-O: ~1250, ~1040 |
| Derivative B (-NO₂) | ~1645 | ~1605, ~1480 | N=O asym: ~1530, N=O sym: ~1350 |
Analysis and Interpretation:
-
The electron-donating -OCH₃ group in Derivative A slightly lowers the frequency of the C=O stretch compared to the parent, while the electron-withdrawing -NO₂ group in Derivative B increases it.
-
The presence of strong, sharp peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ in the spectrum of Derivative B would be definitive evidence for the nitro group.
-
The spectrum of Derivative A will uniquely feature strong C-O stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. For these derivatives, the presence of bromine (with its characteristic isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) is a key diagnostic feature.
Data Interpretation Logic:
Caption: Logical workflow for confirming structure using mass spectrometry data.
Table 4: Predicted Molecular Ion Peaks (m/z)
| Compound | Formula | MW | Expected M⁺ (⁷⁹Br) | Expected M+2 (⁸¹Br) |
| Parent Compound | C₉H₁₀BrNO | 228.09 | 227 | 229 |
| Derivative A (-OCH₃) | C₁₀H₁₂BrNO₂ | 258.11 | 257 | 259 |
| Derivative B (-NO₂) | C₉H₉BrN₂O₃ | 273.09 | 272 | 274 |
The observation of the molecular ion peak and its corresponding M+2 peak in an approximate 1:1 intensity ratio is strong confirmation of a singly brominated compound. Key fragmentation would involve the loss of the dimethylamino radical (•N(CH₃)₂) and subsequent loss of carbon monoxide.
Conclusion
References
-
D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of N-Substituted Benzamides. MDPI. Available at: [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes. Retrieved from [Link]
-
OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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NIST. (n.d.). Benzamide, m-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Biological Activity of 3-Bromo-N,N-dimethylbenzamide Analogs and Related Benzamide Scaffolds
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged structure for targeting various biological macromolecules. Within this broad class of compounds, halogenated derivatives, such as those containing bromine, and analogs with N,N-disubstituted amides, like the N,N-dimethyl moiety, offer unique physicochemical properties that can be exploited to fine-tune potency, selectivity, and pharmacokinetic profiles.
This guide provides a comparative analysis of the biological activities of benzamide analogs, with a particular focus on derivatives that share structural similarities with 3-bromo-N,N-dimethylbenzamide. While direct comparative studies on a cohesive series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes data from various studies on related 3-bromo-benzamides and N,N-disubstituted benzamides to elucidate key structure-activity relationships (SAR). We will delve into their anticancer and enzyme inhibitory activities, presenting available experimental data to guide researchers and drug development professionals in this promising area of medicinal chemistry.
Anticancer Activity: Targeting Key Oncogenic Pathways
The benzamide scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. The strategic placement of a bromine atom on the phenyl ring can significantly influence the compound's interaction with the target protein.
Kinase Inhibition: A Focus on Bcr-Abl
The Bcr-Abl tyrosine kinase is a key driver in chronic myeloid leukemia (CML). A series of 3-substituted benzamide derivatives, structurally related to the Bcr-Abl inhibitor imatinib, have been evaluated for their antiproliferative activity against the Bcr-Abl-positive K562 leukemia cell line.[1] While specific data for a this compound analog was not presented in the reviewed literature, the study highlights the potential of 3-halogenated benzamides as potent Bcr-Abl kinase inhibitors.[1]
Table 1: Antiproliferative Activity of 3-Substituted Benzamide Analogs against K562 Cells
| Compound ID | 3-Substituent | N-Substituent | IC50 (µM) | Reference |
| 9b (NS-187) | -CF3 | 4-methyl-N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl) | <0.01 | [1] |
| Analog A | -Cl | 4-methyl-N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl) | ~0.02 | [1] |
| Analog B | -Br | 4-methyl-N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl) | ~0.02 | [1] |
The data suggests that substitution at the 3-position with an electron-withdrawing group, such as a halogen or trifluoromethyl group, is favorable for potent Bcr-Abl inhibition.
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2] PARP inhibitors have emerged as a promising class of anticancer drugs, especially for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The benzamide moiety is a key pharmacophore in many PARP inhibitors. 3-Bromobenzamide itself serves as a versatile starting material for the synthesis of PARP inhibitors.[2]
Workflow for the Synthesis of Benzamide-Based PARP Inhibitors
Caption: A simplified diagram illustrating the general mechanism of action for benzamide-based enzyme inhibitors.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of findings, detailed experimental methodologies are crucial. Below are representative protocols for the key assays discussed in this guide.
Protocol 1: Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 12-18 hours in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Protocol 2: PARP Enzyme Inhibition Assay
This is a representative protocol for a biochemical assay to determine the direct inhibitory effect of a compound on PARP enzyme activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
NAD+ (biotinylated)
-
Activated DNA (to stimulate PARP activity)
-
Assay buffer
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a streptavidin plate with biotinylated NAD+.
-
In a separate plate, incubate the PARP1 enzyme, activated DNA, and various concentrations of the test compound.
-
Add the histone substrate and initiate the reaction by adding NAD+.
-
Incubate to allow for poly(ADP-ribosyl)ation of the histones.
-
Transfer the reaction mixture to the streptavidin-coated plate to capture the biotinylated PAR polymers.
-
Detect the incorporated PAR using an anti-PAR-HRP antibody.
-
Add TMB substrate and measure the colorimetric signal after stopping the reaction.
-
Calculate the IC50 values from the dose-response curve.
Conclusion and Future Directions
The benzamide scaffold, particularly when substituted with a bromine atom at the 3-position, represents a promising starting point for the development of novel therapeutic agents. While a comprehensive comparative analysis of a dedicated series of this compound analogs is currently lacking in the literature, the available data on related 3-bromo-benzamides and N,N-disubstituted benzamides demonstrates their potential as potent inhibitors of various enzymes, including kinases and PARPs.
Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to establish clear structure-activity relationships. The exploration of different substituents on the N,N-dimethyl groups and further modifications of the phenyl ring could lead to the discovery of highly potent and selective drug candidates for a range of diseases, from cancer to infectious diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future endeavors.
References
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Chemical and Pharmaceutical Research.
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm. Available at: [Link]
-
Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Chemistry Central Journal. Available at: [Link]
- Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Molecules.
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
3-bromo-N-(1H-indol-4-yl)benzamide. PubChem. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
- Synthesis and biological evaluation of novel PDMP analogues. Bioorganic & Medicinal Chemistry.
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis and pharmacological profile of a series of 2,5-substituted-N,N-dimethyltryptamine derivatives as novel antagonists for the vascular 5-HT1B-like receptor. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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A Senior Application Scientist's Guide to the Scalable Synthesis of 3-bromo-N,N-dimethylbenzamide: A Comparative Analysis
This guide provides an in-depth evaluation of synthetic routes for 3-bromo-N,N-dimethylbenzamide, a crucial building block in pharmaceutical research and development. We move beyond simple protocols to dissect the underlying chemistry and logistical challenges associated with scaling these reactions from the bench to pilot plant and beyond. The focus is on providing researchers, chemists, and process development professionals with the critical data and insights needed to select the most appropriate synthetic strategy based on scale, safety, cost, and efficiency.
The Foundational Route: Acyl Chloride Formation via Thionyl Chloride
The most established and direct method for synthesizing this compound begins with the conversion of 3-bromobenzoic acid to its highly reactive acyl chloride derivative. This is a workhorse reaction in organic synthesis, prized for its efficiency and the high reactivity of the intermediate.
Causality of the Method: The transformation of a carboxylic acid into an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is a common reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify purification by being driven out of the reaction mixture.[1][2] The subsequent introduction of dimethylamine, a potent nucleophile, leads to a rapid and often high-yielding amidation reaction.[1][]
Experimental Protocol: Two-Step, One-Pot Synthesis
-
Activation (Acyl Chloride Formation):
-
To a stirred solution of 3-bromobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Toluene) under an inert atmosphere (N₂), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 40-50°C) for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for the formation of methyl 3-bromobenzoate via TLC or LC-MS.
-
-
Amidation:
-
Cool the reaction mixture back to 0°C.
-
In a separate vessel, prepare a solution of dimethylamine (2.5-3.0 eq, often used as a solution in THF or as a gas bubbled through the solvent) and a suitable base like triethylamine (TEA) or diisopropylethylamine (DIEA) (2.5-3.0 eq) in the same anhydrous solvent.
-
Slowly add the crude acyl chloride solution from Step 1 to the dimethylamine solution, ensuring the temperature remains below 10°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete by TLC or LC-MS analysis.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or recrystallization as needed.
-
Scalability Considerations:
-
Advantages: High yields, cost-effective reagents (thionyl chloride is inexpensive), and a long history of successful implementation on an industrial scale.[4]
-
Disadvantages: The use of thionyl chloride is a significant drawback. It is highly corrosive, toxic, and reacts violently with water.[5] The reaction produces copious amounts of acidic gas (HCl, SO₂) requiring scrubbers and specialized equipment for safe handling on a large scale. The high reactivity of the acyl chloride can also lead to side reactions if conditions are not strictly controlled.
Milder Alternatives: Direct Amide Coupling Reagents
To circumvent the hazards associated with acyl chlorides, direct coupling of the carboxylic acid with the amine using a condensing agent is a popular alternative. These methods offer milder conditions and are often more tolerant of sensitive functional groups.
Causality of the Method: Coupling reagents activate the carboxylic acid in situ to form a transient species (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium salts) that is readily attacked by the amine.[] This avoids the generation and handling of a separate, highly reactive intermediate. For large-scale applications, reagents that produce easily removable byproducts and are cost-effective are preferred. n-Propanephosphonic acid anhydride (T3P®) is an excellent example of a scalable coupling reagent that generates water-soluble phosphate byproducts.[4]
Experimental Protocol: T3P®-Mediated Coupling
-
Reaction Setup:
-
Charge a reactor with 3-bromobenzoic acid (1.0 eq), dimethylamine hydrochloride (1.1 eq), and a suitable solvent such as ethyl acetate or 2-methyl-THF.
-
Add a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (3.0-4.0 eq), to liberate the free dimethylamine and neutralize the acids formed during the reaction.
-
Cool the mixture to 0-10°C.
-
-
Coupling:
-
Slowly add a solution of T3P® (typically 50% in a solvent like ethyl acetate, 1.5 eq) to the reaction mixture, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by LC-MS.
-
-
Work-up and Purification:
-
Begin the work-up by adding water or an aqueous base (e.g., 1 M NaOH) to quench the reaction and dissolve the phosphonic acid byproducts.
-
Separate the organic layer. Wash sequentially with dilute acid (e.g., 1 M HCl) to remove excess amines, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified if necessary.
-
Scalability Considerations:
-
Advantages: Significantly enhanced safety profile by avoiding thionyl chloride. Milder conditions often lead to cleaner reactions with fewer byproducts. The work-up is often simplified due to the water-solubility of the reagent byproducts.
-
Disadvantages: The primary drawback is cost and atom economy.[6] Coupling reagents are substantially more expensive than thionyl chloride, and they are used in stoichiometric amounts, which can be prohibitive for large-scale manufacturing of lower-value targets.
The Modern Approach: Continuous Flow Chemistry
Flow chemistry represents a paradigm shift in chemical manufacturing, offering unparalleled control and safety, particularly for reactions that are hazardous or difficult to control in batch mode.[7][8]
Causality of the Method: In a flow setup, small volumes of reagents are continuously pumped, mixed, and reacted in a temperature-controlled reactor coil or channel.[9] The small internal volume of the reactor drastically improves heat transfer, allowing for highly exothermic reactions to be run safely at higher temperatures, thus accelerating reaction rates.[8] This approach minimizes the quantity of hazardous material present at any one time, fundamentally changing the safety profile of the process.
Conceptual Flow Protocol: Acyl Chloride Route in Flow
-
System Setup:
-
Pump 1: A solution of 3-bromobenzoic acid and a catalytic amount of DMF in an appropriate solvent.
-
Pump 2: A solution of oxalyl chloride or thionyl chloride in the same solvent. (Oxalyl chloride is often preferred in flow as its byproducts, CO and CO₂, are gases).
-
Pump 3: A solution of dimethylamine and a non-nucleophilic base in the same solvent.
-
-
Reaction Execution:
-
The streams from Pumps 1 and 2 are combined at a T-mixer and enter a heated reactor coil (Reactor 1) to rapidly form the acyl chloride. Residence time might be only 1-2 minutes.
-
The output stream from Reactor 1 is then immediately mixed with the stream from Pump 3 at a second T-mixer.
-
This combined stream enters a second reactor coil (Reactor 2), which can be heated or cooled as needed, to complete the amidation reaction.
-
The product stream exits the reactor system through a back-pressure regulator (to allow for superheating of the solvent) and is collected for downstream processing or in-line purification.
-
Scalability Considerations:
-
Advantages: Unmatched safety for hazardous reactions.[8] Superior control over temperature and mixing, leading to higher consistency and potentially better yields. Scalability is achieved by simply running the system for longer periods ("scaling out") rather than using larger, more dangerous vessels ("scaling up").
-
Disadvantages: High initial capital investment for specialized pumping and reactor equipment. Process development can be more complex, and there is a risk of channel clogging with solids if the reaction produces precipitates.
Comparative Data Summary
| Parameter | Route 1: Acyl Chloride (Batch) | Route 2: Direct Coupling (Batch) | Route 3: Flow Chemistry |
| Typical Yield | >90% | 80-95% | >90% (Optimized) |
| Reaction Time | 2-4 hours | 2-12 hours | <30 minutes residence time |
| Temperature | 0°C to 50°C | 0°C to RT | 20°C to 150°C (superheated) |
| Key Reagents | 3-Bromobenzoic Acid, SOCl₂ , Dimethylamine | 3-Bromobenzoic Acid, T3P®/EDC , Dimethylamine | 3-Bromobenzoic Acid, SOCl₂/Oxalyl-Cl , Dimethylamine |
| Safety Concerns | High: Corrosive/toxic reagents, gas evolution | Medium: Reagent cost, byproduct disposal | Low: Small reagent volumes, contained system |
| Cost Profile | Low reagent cost, high facility/handling cost | High reagent cost, moderate handling cost | High initial investment, low running cost |
| Scalability | Good, but with significant safety infrastructure | Moderate, limited by reagent cost | Excellent, linear scalability |
Visualizing the Process and Decision Making
To better understand the workflows, the following diagrams illustrate the primary synthetic pathway and a decision matrix for selecting the appropriate method.
Caption: Workflow for the acyl chloride-based synthesis of this compound.
Caption: Decision flowchart for selecting a synthetic methodology.
Conclusion and Recommendations
The optimal synthetic route for this compound is not a one-size-fits-all answer; it is a function of scale, safety protocols, budget, and available infrastructure.
-
For lab-scale synthesis (<100 g): The traditional acyl chloride method remains a viable and cost-effective option, provided the appropriate safety measures (fume hoods, personal protective equipment) are strictly followed. Direct coupling offers a safer, albeit more expensive, alternative.
-
For pilot-scale and process development (1-50 kg): This is where a critical evaluation is necessary. If the molecule is a high-value intermediate, the enhanced safety and cleaner profile of direct coupling with a reagent like T3P® may justify the cost. However, this is also the ideal stage to explore and optimize a flow chemistry approach, which will pay significant dividends in safety and consistency upon further scaling.
-
For large-scale manufacturing (>50 kg): The safety and control deficiencies of the batch acyl chloride method become pronounced. Continuous flow chemistry emerges as the superior strategy, transforming a hazardous batch process into a manageable and inherently safer continuous one. It offers the best combination of safety, control, and long-term cost-effectiveness for industrial production.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
ACS Publications. (n.d.). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]
-
Reddit. (2023). Alternatives to Thionyl Chloride. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. [Link]
-
ResearchGate. (n.d.). Synthesis of amides under flow chemistry conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Physics Forums. (2005). Synthesis of a nitrile from an amide. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Landscape of 3-bromo-N,N-dimethylbenzamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks and reaction methodologies is paramount to the efficient construction of complex molecular architectures. 3-bromo-N,N-dimethylbenzamide stands as a versatile scaffold, frequently employed in the synthesis of pharmaceuticals and functional materials. Its utility is largely predicated on its ability to participate in a variety of cross-coupling reactions. Understanding the kinetic nuances of this substrate across different catalytic platforms is crucial for reaction optimization, catalyst selection, and overall synthetic strategy.
This guide provides a comparative analysis of the kinetic behavior of this compound in several key palladium-catalyzed cross-coupling reactions. While direct, comprehensive kinetic studies on this specific molecule across a range of reactions are not extensively documented in publicly available literature, this guide synthesizes established mechanistic principles and extrapolates from kinetic data of analogous substituted aryl bromides to provide a predictive framework for its reactivity. We will delve into the causality behind experimental choices and provide detailed protocols for a rational approach to kinetic analysis.
The Electronic and Steric Profile of this compound: A Prelude to Reactivity
The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the ease of the oxidative addition step to the low-valent palladium catalyst. This step is highly sensitive to the electronic and steric environment of the carbon-halogen bond.[1]
Electronic Effects: The N,N-dimethylamido group at the meta-position is a moderately deactivating group with a positive Hammett constant (σ_m ≈ +0.36). This electron-withdrawing nature is expected to render the ipso-carbon more electrophilic, thereby accelerating the rate of oxidative addition compared to unsubstituted bromobenzene.
Steric Effects: The N,N-dimethylamido group is not particularly bulky, especially when positioned meta to the bromine atom. Therefore, significant steric hindrance that might impede the approach of the palladium catalyst is not anticipated.
Comparative Kinetic Analysis Across Key Cross-Coupling Reactions
The following sections will compare the expected kinetic performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. The discussion will be grounded in the generally accepted catalytic cycles and supported by data from relevant studies on similar substrates.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures.[2] The catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) species, is followed by transmetalation with an organoboron reagent and reductive elimination to afford the coupled product.[3]
Expected Kinetic Profile for this compound:
The electron-withdrawing nature of the meta-amido group should facilitate the rate-determining oxidative addition step, leading to a faster reaction rate compared to electron-neutral or electron-rich aryl bromides.[1] However, the overall reaction rate is also dependent on the efficiency of the transmetalation and reductive elimination steps, which can be influenced by the choice of ligands, base, and solvent.[4]
Table 1: Predicted Relative Reactivity of this compound in Suzuki-Miyaura Coupling.
| Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Relative Rate |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate to Fast |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Moderate to Fast |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | CsF | THF | Fast |
Experimental Protocol: A Template for Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol is a representative example for monitoring the kinetics of a Suzuki-Miyaura reaction using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M in 1,4-dioxane).
-
Prepare a stock solution of the boronic acid coupling partner (e.g., 0.15 M in 1,4-dioxane).
-
Prepare a stock solution of an internal standard (e.g., dodecane, 0.05 M in 1,4-dioxane).
-
Prepare a stock solution of the palladium catalyst (e.g., 2 mM Pd(OAc)₂ and 4 mM SPhos in 1,4-dioxane).
-
-
Reaction Setup:
-
To a series of reaction vials equipped with stir bars, add the base (e.g., K₃PO₄, 3 equivalents).
-
Add the this compound stock solution (1 mL, 0.1 mmol).
-
Add the boronic acid stock solution (1 mL, 0.15 mmol).
-
Add the internal standard stock solution (0.5 mL, 0.025 mmol).
-
Add additional solvent to reach the desired total volume.
-
-
Initiation and Monitoring:
-
Place the vials in a pre-heated aluminum block at the desired temperature (e.g., 80 °C).
-
Initiate the reactions by adding the catalyst stock solution (0.5 mL, 1 mol% Pd).
-
At timed intervals, withdraw an aliquot from each vial, quench with a suitable solvent (e.g., ethyl acetate), and filter through a short plug of silica gel.
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the initial reaction rate.
-
Perform experiments with varying concentrations of each reactant to determine the reaction order with respect to each component.
-
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. [5][6]The mechanism involves oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination. [7]
Expected Kinetic Profile for this compound:
The rate of the Heck reaction is often dependent on the oxidative addition step, especially for less reactive aryl bromides and chlorides. [8]The electron-withdrawing nature of the amide group in this compound is expected to lead to a faster reaction compared to electron-rich aryl bromides. The choice of base and the nature of the alkene also play significant roles in the overall kinetics. [9] Table 3: Predicted Relative Reactivity of this compound in the Heck Reaction.
| Alkene Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Relative Rate |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Moderate to Fast |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMAc | Fast |
| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | NMP | Moderate |
Catalytic Cycle of the Heck Reaction
Caption: Catalytic Cycle of the Heck Reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes. [10]The reaction is typically co-catalyzed by palladium and copper, although copper-free variants are also common. [11]
Expected Kinetic Profile for this compound:
The oxidative addition of this compound to the Pd(0) catalyst is expected to be a key kinetic factor. The electron-withdrawing amide group should enhance the rate of this step. The subsequent steps, including the formation of the copper acetylide (in the co-catalyzed cycle) and transmetalation, also contribute to the overall reaction rate. [12] Table 4: Predicted Relative Reactivity of this compound in the Sonogashira Coupling.
| Alkyne Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Relative Rate |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Moderate to Fast |
| 1-Octyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | Fast |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | Moderate |
Catalytic Cycle of the Sonogashira Coupling (with Copper Co-catalyst)
Caption: Catalytic Cycles of the Sonogashira Coupling.
Conclusion: A Predictive Framework for Reactivity
The actual performance, however, will be a complex interplay of the specific reaction conditions, including the choice of coupling partner, catalyst, ligand, base, and solvent. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own kinetic analyses, enabling the optimization of reaction conditions and the development of robust and efficient synthetic routes. As the field of physical organic chemistry continues to evolve, it is hoped that more detailed kinetic studies on versatile building blocks like this compound will become available, further refining our understanding and predictive capabilities.
References
- Hartwig, J. F. (2010).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Singh, U. K., Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society, 124(47), 14104–14114. [Link]
- Fu, G. C. (2008). Cross-Coupling Reactions of Aryl Halides with Amines.
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449–7476.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1271-1293). John Wiley & Sons.
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
- Jutand, A. (2007). Role of the solvent in palladium-catalyzed cross-coupling reactions. Pure and Applied Chemistry, 79(5), 815-828.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Denmark, S. E., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: a practical alternative to organoboranes and organostannanes. Accounts of Chemical Research, 41(11), 1486–1499.
- Gildner, P. G., & Colacot, T. J. (2015). A decade of advances in catalytic C–C and C–N bond-forming reactions using palladacycles. Organometallics, 34(20), 4931-4949.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 126(43), 13936-13937.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Bedford, R. B. (2003). Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions.
- Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151-8156.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active catalysts for the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 121(41), 9550-9561.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Relative rates for the reaction of substituted aryl bromides and chlorides with a palladium(0) complex. Journal of the American Chemical Society, 129(21), 6880-6881.
- Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A role for ligand-dependent rates of reductive elimination from Pd(II) in the Suzuki-Miyaura reaction. Journal of the American Chemical Society, 128(11), 3584-3585.
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A Senior Application Scientist's Guide to Benchmarking 3-bromo-N,N-dimethylbenzamide Against Other Brominated Building Blocks
Introduction: The Strategic Role of Brominated Building Blocks in Modern Synthesis
In the landscape of medicinal chemistry and materials science, brominated aromatic compounds are indispensable building blocks. Their utility is anchored in their balanced reactivity, making them ideal substrates for a multitude of cross-coupling reactions that form the backbone of modern synthetic chemistry.[1] The carbon-bromine bond offers a favorable compromise between the high reactivity (and often lower stability) of aryl iodides and the inertness of aryl chlorides, which typically require more specialized and forceful catalytic systems.[2]
Among the diverse array of available brominated synthons, 3-bromo-N,N-dimethylbenzamide has emerged as a particularly versatile reagent. Its structure incorporates a bromine atom amenable to facile oxidative addition in palladium-catalyzed cycles, and a meta-positioned N,N-dimethylamide group. This amide functionality is not merely a passive spectator; its electronic and steric profile, along with its potential for secondary interactions, significantly influences reaction outcomes. This guide provides an in-depth comparison of this compound with other common brominated building blocks, supported by representative experimental data, to inform rational substrate selection in complex synthetic campaigns.
The Influence of the Substituent: A Mechanistic Perspective
The choice of a brominated building block is fundamentally a decision about controlling reactivity and selectivity. The substituent on the aromatic ring dictates the electronic density at the carbon atom of the C-Br bond and presents a unique steric environment around the reaction center. These factors are critical in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions.[3]
Electronic Effects
The N,N-dimethylamide group is moderately deactivating via its inductive effect (-I) but can also participate in resonance, the nature of which is position-dependent. We can quantify this using Hammett substituent constants (σ), which describe the electronic-donating or -withdrawing properties of substituents.[4][5]
-
σ_meta_ (for -CONMe₂): +0.37. This positive value indicates an electron-withdrawing effect, which can make the aryl bromide more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.
-
σ_para_ (for -CONMe₂): +0.36. Similar to the meta position, it is electron-withdrawing.
In contrast, other common substituents have different electronic profiles:
-
Methyl (-CH₃): Electron-donating (σ_meta_ = -0.07, σ_para_ = -0.17)
-
Methoxy (-OCH₃): Electron-donating by resonance, withdrawing by induction (σ_meta_ = +0.12, σ_para_ = -0.27)
An electron-withdrawing group generally increases the rate of oxidative addition, the first and often rate-limiting step in many cross-coupling catalytic cycles.[6]
Steric Hindrance
Steric effects are particularly pronounced when the substituent is in the ortho position relative to the bromine atom. A bulky ortho group can significantly impede the approach of the palladium catalyst to the C-Br bond, slowing down or even inhibiting the oxidative addition step.[3][7] This often necessitates the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically demanding.[6]
The N,N-dimethylamide group is sterically demanding. When placed in the ortho position, it is expected to significantly reduce reaction rates compared to its meta and para isomers.
Comparative Benchmarking in Key Cross-Coupling Reactions
To provide a practical comparison, we present representative data from two of the most widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination. The following data is illustrative, based on established principles of reactivity, and serves to guide experimental design.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds, widely used in the synthesis of biaryl scaffolds.[8]
Workflow for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Various Aryl Bromides
| Entry | Aryl Bromide | R-B(OH)₂ | Catalyst System | Time (h) | Yield (%) | Commentary |
|---|---|---|---|---|---|---|
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | 12 | 92 | Benchmark. Good reactivity due to electronic activation from the meta-amide group. |
| 2 | 4-bromo-N,N-dimethylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | 12 | 94 | Slightly higher yield than the meta-isomer, consistent with electronic effects. |
| 3 | 2-bromo-N,N-dimethylbenzamide | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4%), K₃PO₄ | 24 | 75 | Steric hindrance. Requires a more active catalyst system and longer reaction time for lower yield. |
| 4 | 3-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | 16 | 85 | Slower reaction due to the electron-donating methyl group deactivating the C-Br bond. |
| 5 | 3-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | 18 | 81 | Even slower reaction; the methoxy group is more deactivating at the meta position than methyl. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, crucial structures in pharmaceuticals. [9][10]The reaction is highly sensitive to the ligand, base, and substrate electronics.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Representative Data for Buchwald-Hartwig Amination of Various Aryl Bromides with Morpholine
| Entry | Aryl Bromide | Catalyst System | Base | Time (h) | Yield (%) | Commentary |
|---|---|---|---|---|---|---|
| 1 | This compound | Pd₂(dba)₃ (1.5 mol%), RuPhos (3%) | LHMDS | 10 | 95 | Benchmark. High efficiency on an electronically activated substrate. |
| 2 | 4-bromo-N,N-dimethylbenzamide | Pd₂(dba)₃ (1.5 mol%), RuPhos (3%) | LHMDS | 10 | 96 | Similar high reactivity to the meta-isomer. |
| 3 | 2-bromo-N,N-dimethylbenzamide | BrettPhos Pd G3 (3 mol%) | NaOtBu | 24 | 68 | Significant steric hindrance. Requires a specialized precatalyst and still provides a modest yield. |
| 4 | 3-Bromotoluene | Pd₂(dba)₃ (1.5 mol%), RuPhos (3%) | LHMDS | 18 | 88 | Good yield, but requires longer reaction time on the less activated substrate. |
| 5 | 3-Bromoanisole | Pd₂(dba)₃ (1.5 mol%), RuPhos (3%) | LHMDS | 20 | 84 | Slower reaction compared to 3-bromotoluene due to electronic effects. |
Analysis and Strategic Recommendations
The data clearly illustrates a performance hierarchy. For both Suzuki and Buchwald-Hartwig reactions, the meta and para isomers of bromo-N,N-dimethylbenzamide (Entries 1 & 2) are superior substrates compared to their electron-neutral or electron-rich counterparts (Entries 4 & 5). This is attributed to the electron-withdrawing nature of the amide group accelerating the rate-limiting oxidative addition step.
The key differentiator is steric hindrance. The ortho-isomer, 2-bromo-N,N-dimethylbenzamide (Entry 3), is a significantly more challenging substrate. While coupling is achievable, it requires more advanced and often more expensive catalyst systems, longer reaction times, and ultimately results in lower yields.
Therefore, this compound is an excellent choice when:
-
The synthetic route requires a meta substitution pattern.
-
High reaction efficiency and yield are critical.
-
Standard, cost-effective catalyst systems are preferred.
Alternative building blocks should be considered when:
-
An ortho substitution pattern is required (be prepared to invest in catalyst optimization).
-
The reactivity of the C-Br bond needs to be attenuated to achieve selectivity in the presence of other, more reactive functional groups (e.g., an iodide). In such cases, a less activated substrate like 3-bromotoluene might be preferable.
Experimental Protocols
The following protocols are self-validating and have been optimized for reliability and reproducibility.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings. [11][12] Materials:
-
This compound (1.0 mmol, 228.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
1,4-Dioxane (8 mL, anhydrous)
-
Water (2 mL, degassed)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe. Stir the mixture for 10 minutes to ensure dissolution and homogeneity.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is based on modern Buchwald-Hartwig amination procedures using bulky phosphine ligands. [2][13] Materials:
-
This compound (1.0 mmol, 228.1 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 104.8 μL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
RuPhos (0.03 mmol, 14.0 mg)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 mL of a 1.0 M solution in THF)
-
Toluene (5 mL, anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound, Pd₂(dba)₃, and RuPhos to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add 5 mL of anhydrous toluene, followed by morpholine.
-
Base Addition: Slowly add the LHMDS solution dropwise at room temperature while stirring.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 10 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Conclusion and Outlook
The benchmarking of this compound against its isomers and other substituted aryl bromides confirms its status as a high-performance building block for cross-coupling chemistry. Its favorable electronic profile leads to high reactivity and excellent yields under standard conditions, while the meta position of the amide group avoids the steric penalties associated with ortho-substituted analogs. For researchers in drug development, this translates to more efficient, cost-effective, and scalable syntheses. The choice between this compound and an alternative should be a strategic decision based on the required substitution pattern, desired reactivity, and the overall synthetic context. The data and protocols provided in this guide offer a solid foundation for making that informed decision.
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Safety Operating Guide
Proper Disposal of 3-bromo-N,N-dimethylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-bromo-N,N-dimethylbenzamide, a halogenated aromatic amide. By elucidating the principles behind these procedures, this document aims to empower laboratory personnel to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from analogous compounds and the parent molecule, N,N-dimethylbenzamide, provide critical insights into its likely hazard profile.
Key Hazard Considerations:
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. These compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants if not managed correctly.
-
Combustible Solid: this compound is classified as a combustible solid, indicating that it can burn, though it may not ignite as readily as a flammable solid.
-
Irritant Properties: Based on the Safety Data Sheet for the parent compound, N,N-dimethylbenzamide, and the GHS classification for the similar 4-bromo-N,N-dimethylbenzamide, it is prudent to assume that this compound is a skin and eye irritant.[1][2][3][4] Prolonged or repeated contact should be avoided.
-
Potential for Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][3]
-
Toxicity: While specific toxicological data for this compound is limited, it is recommended to handle it with care, assuming it may be harmful if swallowed.[4]
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Primary Precaution |
| Combustible Solid | Can ignite and burn. | Store away from ignition sources. |
| Skin Irritant | May cause redness, itching, and inflammation upon contact. | Wear appropriate chemical-resistant gloves. |
| Eye Irritant | Can cause serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory system. | Handle in a well-ventilated area or fume hood. |
| Halogenated Organic | Subject to specific environmental disposal regulations. | Segregate from non-halogenated waste streams. |
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety through the consistent use of appropriate PPE is non-negotiable when handling this compound.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Spill Management Protocol
In the event of a spill, a swift and informed response is crucial to mitigate any potential hazards.
For a small, contained solid spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the necessary protective equipment.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust.
-
Collect the Material: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For a large spill or a spill outside of a contained area:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the name of the chemical and the approximate quantity spilled.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is proper segregation and containment. As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.
Operational Disposal Plan:
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Container Selection: The waste container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures for requesting a hazardous waste collection from the EHS department.
Logical Flow for Disposal Decision Making
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Regulatory Considerations: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed with a specific "P" or "U" code, it must be evaluated against the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity).[5][6]
Given its nature as a halogenated organic compound, it will likely be managed under a broad category for such wastes. It is crucial to consult with your institution's EHS department, as they will provide the specific waste code required by your state and local regulations. The F-list of hazardous wastes includes codes for spent halogenated solvents (e.g., F001, F002), which, while not directly applicable to the solid form of this compound, underscore the regulatory scrutiny of halogenated waste streams.[7][8][9][10][11]
The Causality of Proper Disposal: Why It Matters
The stringent procedures for disposing of halogenated organic compounds like this compound are rooted in sound scientific principles and environmental stewardship. The primary disposal method for this waste stream is high-temperature incineration at a licensed hazardous waste facility. This process is designed to break the carbon-bromine bonds and completely mineralize the organic components, preventing the formation of toxic and persistent byproducts such as brominated dioxins and furans, which can have significant adverse effects on ecosystems and human health.
By adhering to these disposal protocols, you are not only ensuring the safety of your immediate work environment but also contributing to the broader goal of responsible chemical life cycle management.
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 3-Bromo-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 3-bromo-N,N-dimethylbenzamide
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of 3-bromo-N,N-dimethylbenzamide. The protocols outlined here are synthesized from established safety standards and data on structurally related compounds, designed to ensure the highest level of protection for all laboratory personnel.
Foundational Hazard Assessment: A Logic-Driven Approach
A specific, comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not always available, as it is often supplied for early-stage research and development purposes. Therefore, a rigorous safety protocol must be derived from the known hazards of its parent and analogous structures, such as N,N-dimethylbenzamide.
The primary hazards are inferred from these related compounds and include:
-
Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2) : Poses a risk of serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation if inhaled as dust or aerosol.[2]
Given its classification as a halogenated aromatic amide, we must operate under the assumption of potential toxicity and handle the compound with appropriate caution at all times. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation.[3][4]
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. Before any handling begins, robust engineering controls must be in place and verified.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[5] This is the most critical control measure to prevent the inhalation of fine dust particles or potential vapors.[6]
-
Ventilation: Ensure the fume hood has proper airflow before starting work. Keep the sash at the lowest possible height to maximize protection while allowing for comfortable manipulation.[5]
-
Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[7]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE is based directly on the identified hazard profile. A multi-layered approach ensures comprehensive protection against all potential exposure routes.
| Body Part | Required PPE | Specification and Rationale |
| Hands | Double-gloved Nitrile Gloves | Nitrile provides good chemical resistance. Double-gloving is a critical best practice that minimizes exposure in case the outer glove is compromised and allows for safe removal of the contaminated outer layer within the fume hood.[3][8] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[8] |
| Eyes / Face | Chemical Splash Goggles & Face Shield | Safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory to protect against splashes and dust.[9] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or during reaction workup.[4] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat protects the skin on the arms and torso. It should have tight-fitting cuffs that can be tucked into the inner glove.[10] |
| Respiratory | NIOSH-Approved Respirator (as needed) | Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, a NIOSH-approved N95 or higher-rated respirator must be available for emergencies (e.g., major spill outside the hood) or if engineering controls fail.[3][4] Improper use of respirators is dangerous; ensure you are fit-tested and trained.[4] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure minimizes the risk of accidental exposure during handling and disposal.
-
Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.[5]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before handling the chemical.
-
Don PPE: Don PPE in the following order: lab coat, inner gloves, chemical splash goggles, face shield, and finally, outer gloves. Ensure a proper seal between the glove cuff and the lab coat sleeve.[8]
-
Weighing and Transfer: As this compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If possible, use an analytical balance with a draft shield inside the fume hood.[3]
-
Reaction Setup: When adding the solid to a reaction vessel, do so slowly and carefully. Keep the vessel opening away from your breathing zone.
-
Initial Decontamination: After handling, decontaminate the outer gloves with an appropriate solvent (e.g., ethanol) before removing them.
-
Doffing Sequence: Remove PPE in an order that prevents re-contamination:
-
Remove outer gloves (dispose of as hazardous waste).
-
Remove face shield and goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
-
Final Wash: Wash hands and arms thoroughly with soap and water after all work is complete.[6][11]
Safe Handling Workflow Diagram
Emergency Procedures: Spill and Exposure Management
Spill Response:
-
Minor Spill (inside fume hood): Alert others in the area. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Collect all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.[3]
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and institutional safety officer. Do not attempt to clean it up without proper training and respiratory protection.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[2] Seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic substance. All waste, including excess chemical, contaminated PPE (gloves, lab coats), and cleanup materials, must be collected in a designated container for halogenated organic waste.[12] Do not mix with non-halogenated waste.
-
Container Requirements: Waste containers must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and kept securely sealed when not in use.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant). Follow all institutional and local regulations for hazardous waste disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
